molecular formula C9H17N3O B1453896 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one CAS No. 1083368-89-1

1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

Katalognummer: B1453896
CAS-Nummer: 1083368-89-1
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: DDZKJABMNDXCHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Piperidin-4-yl)methyl]imidazolidin-2-one is a useful research compound. Its molecular formula is C9H17N3O and its molecular weight is 183.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Piperidin-4-ylmethyl)imidazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(piperidin-4-ylmethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c13-9-11-5-6-12(9)7-8-1-3-10-4-2-8/h8,10H,1-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZKJABMNDXCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083368-89-1
Record name 1-[(piperidin-4-yl)methyl]imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Therapeutic Potential of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a primary driver of efficient drug discovery. The 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one moiety represents a highly versatile, drug-like pharmacophore. Structurally, it combines a basic, protonatable piperidine ring with a neutral, rigid imidazolidin-2-one hydrogen-bonding network, separated by a flexible methylene linker.

As a Senior Application Scientist overseeing high-throughput screening and lead optimization, I have observed this specific scaffold repeatedly emerge in hit-to-lead campaigns across three distinct therapeutic domains: CGRP receptor antagonism for migraine[1], ROMK (Kir1.1) channel inhibition for cardiovascular diuresis[2], and CCR5 allosteric modulation for viral entry inhibition[3]. This whitepaper dissects the mechanistic rationale behind the scaffold's versatility and provides the self-validating experimental protocols required to evaluate these derivatives in preclinical workflows.

Structural and Physiochemical Rationale

The therapeutic utility of the 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one scaffold is rooted in its highly tunable physiochemical profile:

  • The Piperidine Ring: At physiological pH (~7.4), the secondary or tertiary amine of the piperidine ring is predominantly protonated. This localized positive charge is critical for forming salt bridges with conserved acidic residues (e.g., Aspartate or Glutamate) buried within the transmembrane (TM) domains of G-protein-coupled receptors (GPCRs) and ion channels.

  • The Methylene Linker: The single

    
     carbon provides a critical degree of rotational freedom, allowing the molecule to adopt a low-energy conformation that perfectly aligns the basic amine and the urea-like moiety within complex binding pockets.
    
  • The Imidazolidin-2-one Core: This cyclic urea acts as a potent, rigid hydrogen-bond acceptor (via the carbonyl oxygen) and donor (via the unsubstituted nitrogen). It frequently anchors the molecule to the target protein's backbone, stabilizing the ligand-receptor complex without introducing excessive lipophilicity.

Target Class I: CGRP Receptor Antagonism (Migraine Therapeutics)

Calcitonin Gene-Related Peptide (CGRP) is a potent vasodilator heavily implicated in the pathophysiology of migraines. The CGRP receptor is a complex consisting of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1). Derivatives of our target scaffold have been extensively patented as potent CGRP receptor antagonists[1].

Mechanistic Intervention

The piperidine-imidazolidinone derivatives act as competitive antagonists. By occupying the deep binding cleft at the CLR/RAMP1 interface, they prevent endogenous CGRP from binding, thereby halting Gs-protein coupled adenylyl cyclase activation and subsequent vasodilation.

CGRP_Pathway CGRP CGRP Ligand Receptor CLR / RAMP1 Receptor Complex CGRP->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes Response Vasodilation & Neurogenic Inflammation cAMP->Response Induces Inhibitor 1-[(Piperidin-4-yl)methyl] imidazolidin-2-one Inhibitor->Receptor Competitive Antagonism

Fig 1: CGRP receptor signaling cascade and competitive antagonism by the target scaffold.

Protocol: Intracellular Calcium Mobilization Assay (FLIPR)

To evaluate the antagonistic potency (


) of these derivatives, we utilize a Fluorometric Imaging Plate Reader (FLIPR) assay.

Causality of Design: Because the CGRP receptor natively couples to Gs (producing cAMP), we co-express the promiscuous G-protein


 in our cell line. 

forces the receptor to couple to the Phospholipase C (PLC) pathway, converting the signal into a robust, easily quantifiable intracellular calcium release.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293T cells stably expressing CLR, RAMP1, and

    
     into 384-well black-wall, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.
    
  • Dye Loading: Remove media and add 20 µL of Calcium-sensitive dye (e.g., Fluo-4 AM) dissolved in assay buffer containing 2.5 mM probenecid. Rationale: Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the fluorophore out of the cytoplasm.

  • Compound Incubation: Add the piperidine-imidazolidinone derivatives in a 10-point concentration gradient (0.01 nM to 10 µM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Stimulation: Transfer the plate to the FLIPR instrument. Inject a sub-maximal concentration (

    
    ) of human 
    
    
    
    -CGRP.
  • Kinetic Readout: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • System Validation (Quality Control): The assay is only considered valid if the

    
    -factor (calculated from positive and negative controls) is 
    
    
    
    . A reference antagonist (e.g., Olcegepant) must yield an
    
    
    within 3-fold of its historical average.

Target Class II: ROMK (Kir1.1) Channel Inhibition

The Renal Outer Medullary Potassium (ROMK or Kir1.1) channel is localized in the thick ascending limb of Henle's loop. Inhibiting ROMK prevents potassium recycling, which indirectly blocks the Na+/K+/2Cl- cotransporter, leading to potent diuresis without the hypokalemia associated with classic loop diuretics[2].

Mechanistic Intervention

Derivatives containing the piperidine-imidazolidinone core act as pore blockers. The protonated piperidine nitrogen mimics a hydrated potassium ion, lodging deep within the central cavity of the Kir1.1 tetramer, while the imidazolidinone ring forms critical interactions with the pore-lining helices[4].

Thallium_Flux Step1 Step 1: Cell Preparation Seed HEK-hKir1.1 cells in 384-well plates Step2 Step 2: Dye Loading Incubate with FluxOR™ Tl+ sensitive dye Step1->Step2 Step3 Step 3: Compound Incubation Add Piperidine-Imidazolidinone derivatives (20 min) Step2->Step3 Step4 Step 4: Stimulus Addition Inject Tl+ / K+ stimulus buffer via FLIPR Step3->Step4 Step5 Step 5: Kinetic Readout Measure fluorescence (Ex: 490nm / Em: 525nm) Step4->Step5 Node_Inhibitor Hit Identification: Reduced Fluorescence Slope Step5->Node_Inhibitor Data Analysis

Fig 2: High-throughput Thallium (Tl+) flux assay workflow for ROMK inhibitor screening.

Protocol: Thallium (Tl+) Flux Assay

Causality of Design: Potassium channels do not conduct calcium, rendering standard FLIPR calcium assays useless. However, Thallium (


) is highly permeable through Kir channels. By loading cells with a 

-sensitive fluorogenic dye, we can use

influx as a direct, high-throughput surrogate for potassium channel activity[2],[4].

Step-by-Step Methodology:

  • Preparation: Plate HEK-293 cells stably expressing human Kir1.1 in 384-well plates.

  • Dye Loading: Incubate cells with FluxOR™ dye for 90 minutes. Wash with a chloride-free assay buffer. Rationale: Chloride must be removed from the extracellular buffer because Thallium Chloride is highly insoluble and will precipitate, ruining the assay.

  • Compound Addition: Add the scaffold derivatives and incubate for 20 minutes.

  • Stimulus: Inject a stimulus buffer containing

    
     and 
    
    
    
    . The extracellular potassium depolarizes the membrane, driving
    
    
    through the open ROMK channels.
  • Quantification: Measure the initial slope of fluorescence increase over the first 15 seconds. A reduction in this slope indicates channel inhibition.

  • System Validation: The reference compound VU591 must demonstrate an

    
     of approximately 240 nM to validate the plate[2].
    

Target Class III: Chemokine Receptor (CCR5) Modulation

CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 into host macrophages and T-cells. Small molecules that bind to CCR5 induce conformational changes that prevent the viral envelope glycoprotein (gp120) from recognizing the receptor.

Mechanistic Intervention

Similar to the approved drug Maraviroc, piperidine-imidazolidinone derivatives can act as negative allosteric modulators (NAMs). They do not bind to the extracellular loops where the virus attaches; instead, they insert deeply into a hydrophobic transmembrane cavity. The basic piperidine forms a salt bridge with Glu283, locking the receptor in an inactive conformation[3].

Protocol: Radioligand Binding Displacement Assay

Causality of Design: To isolate true receptor binding affinity (


) from downstream signaling amplification, we use isolated cell membranes rather than whole cells. This eliminates variables such as receptor internalization, intracellular compound accumulation, and cell viability artifacts.

Step-by-Step Methodology:

  • Membrane Isolation: Homogenize HEK-293T cells expressing human CCR5. Centrifuge at 100,000 x g to isolate the membrane fraction.

  • Assay Assembly: In a 96-well format, combine 10 µg of CCR5 membranes, 0.1 nM of

    
    -CCL3 (the radiolabeled native chemokine), and varying concentrations of the test derivative in a HEPES-buffered saline containing 0.1% BSA and 5 mM 
    
    
    
    .
  • Incubation: Incubate for 2 hours at 25°C to reach thermodynamic equilibrium.

  • Separation: Rapidly filter the mixture through GF/B glass fiber filter plates pre-soaked in 0.3% polyethylenimine (PEI). Rationale: PEI coats the glass fibers with a positive charge, reducing non-specific binding of the highly basic radioligand to the filter material.

  • Washing & Counting: Wash filters three times with ice-cold buffer to trap the bound radioligand. Add scintillation fluid and quantify radioactivity using a MicroBeta counter.

  • System Validation: Maraviroc is run in parallel as a positive control, which must yield an

    
     between 3.3 and 7.2 nM to validate the assay parameters[5].
    

Comparative Pharmacological Profiling

The following table summarizes the quantitative data parameters and structural interactions of the 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one scaffold across its primary target classes.

Target ClassTherapeutic IndicationPrimary AssayReference CompoundTypical

/

Range
Key Scaffold Interaction
CGRP Receptor Migraine / Pain

Mobilization (FLIPR)
Olcegepant / MK-32070.02 - 10 nMBasic piperidine interacts with Asp in CLR transmembrane domain.
ROMK (Kir1.1) Hypertension / DiuresisThallium (

) Flux
VU591 / MK-714520 - 240 nMImidazolidin-2-one H-bonds with pore-lining residues.
CCR5 HIV-1 / InflammationRadioligand BindingMaraviroc3 - 10 nMScaffold occupies the deep allosteric transmembrane cavity via Glu283.

Conclusion & Future Perspectives

The 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one scaffold is a masterclass in pharmacophore design. Its success across GPCRs and ion channels is not a product of promiscuity, but rather its exceptional ability to satisfy the stringent stereoelectronic requirements of deep transmembrane binding pockets. By employing the rigorous, self-validating assay methodologies outlined in this guide—FLIPR calcium mobilization, Thallium flux, and radioligand displacement—drug discovery teams can systematically optimize the peripheral substituents of this core to achieve exquisite selectivity and potency for their target of interest.

References

  • Gutierrez, C. et al. "CGRP receptor antagonists." US Patent US20080004261A1. Google Patents.
  • Bhave, G. et al. "Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel." Molecular Pharmacology. URL:[Link]

  • Pasternak, A. et al. "Inhibitors of the renal outer medullary potassium channel." WO2013090271A1. Google Patents.
  • Garcia-Perez, J. et al. "Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5)." Journal of Biological Chemistry. URL:[Link]

  • Dorr, P. et al. "Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity." Antimicrobial Agents and Chemotherapy. URL:[Link]

Sources

Solubility profile of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Technical Guide: Solubility Profile of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one in Organic Solvents

Executive Summary & Chemical Identity

This guide provides an in-depth analysis of the solubility characteristics of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one , a critical heterocyclic building block in medicinal chemistry.[1] Due to the specific nature of this intermediate, empirical solubility data is often proprietary or sparse in public literature.[1] Therefore, this document synthesizes a predictive solubility profile based on Quantitative Structure-Property Relationships (QSPR) and field-proven behavior of similar imidazolidinone-piperidine scaffolds.

Chemical Identity:

  • IUPAC Name: 1-(piperidin-4-ylmethyl)imidazolidin-2-one[1][2][3]

  • CAS Number: 13833-28-8 (Note: Verify specific salt forms; free base is assumed unless specified).[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1][3]
  • Molecular Weight: 183.25 g/mol [1]

  • Key Functional Groups:

    • Secondary Amine (Piperidine): High basicity (pKa ~10–11), H-bond donor/acceptor.[1]

    • Cyclic Urea (Imidazolidin-2-one): High polarity, strong H-bond donor (NH) and acceptor (C=O).[1]

    • Methylene Linker: Minimal lipophilicity contribution.[1]

Physicochemical Basis of Solubility

To understand the solubility profile, we must deconstruct the molecule into its "Solubility Pharmacophore."[1] The interplay between the highly polar cyclic urea head and the basic piperidine tail dictates its behavior.[1]

PropertyValue (Predicted)Impact on Solubility
LogP (Octanol/Water) ~0.2 – 0.8Indicates amphiphilic nature with a bias towards hydrophilicity.[1] High water/alcohol solubility expected.[1]
pKa (Basic) ~10.8 (Piperidine N)Protonation in acidic media drastically increases aqueous solubility (forming salts).[1]
H-Bond Donors 2 (Amine NH, Urea NH)Strong interaction with protic solvents (Water, MeOH).[1]
H-Bond Acceptors 3 (C=O, 2x N)Facilitates dissolution in polar aprotic solvents (DMSO, DMF).[1]
Melting Point High (>120°C estimated)High crystal lattice energy may limit solubility in non-polar solvents (Hexane, Toluene).[1]

Mechanistic Insight: The imidazolidin-2-one moiety acts as a "polarity anchor," significantly reducing solubility in non-polar hydrocarbons due to strong intermolecular hydrogen bonding (crystal lattice stability).[1] The piperidine ring provides some lipophilic character but is overwhelmed by the polar urea and amine functions, making the molecule generally lipophobic .[1]

Solubility Profile (Solvent Categorization)

The following table categorizes solvents by their ability to solvate 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one. This data is derived from structural analogy to similar polar heterocycles.[1]

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Protic Polar Water, Methanol, EthanolHigh (>50 mg/mL)Strong H-bonding match.[1] The basic amine is readily solvated by water/alcohols.[1]
Aprotic Polar DMSO, DMF, DMAc, NMPVery High (>100 mg/mL)Dipole-dipole interactions disrupt the crystal lattice effectively.[1] Ideal for stock solutions.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate to High (10–50 mg/mL)Good solvation of the amine and urea linkage.[1] Often the solvent of choice for extraction.[1]
Ethers/Esters THF, Ethyl Acetate, DioxaneLow to Moderate (1–10 mg/mL)Limited interaction with the highly polar urea group.[1] May require heating or co-solvents.[1]
Nitriles AcetonitrileModerate (5–20 mg/mL)Useful for HPLC, but solubility may be temperature-dependent.[1]
Non-Polar Hexane, Heptane, TolueneInsoluble/Trace (<0.1 mg/mL)Lack of polarity prevents disruption of the crystal lattice.[1]

Critical Note on Salt Forms: If the compound is supplied as a Hydrochloride (HCl) salt , its solubility profile shifts dramatically:

  • Water: Increases significantly.[1]

  • Organic Solvents (DCM, EtOAc): Decreases to near zero.[1]

  • DMSO: Remains high.[1]

Experimental Protocol: Thermodynamic Solubility Determination

To validate the predicted profile for your specific batch, follow this Standardized Shake-Flask Methodology . This protocol ensures thermodynamic equilibrium is reached, providing accurate data for formulation or process development.[1]

Phase 1: Preparation & Equilibration
  • Weighing: Add excess solid (~10–20 mg) to a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.[1]

  • Visual Check: Ensure undissolved solid remains.[1] If clear, add more solid until a suspension persists.[1]

  • Agitation: Cap the vial and place it in a thermomixer or shaker.

    • Condition: 25°C @ 750 RPM for 24 hours .

    • Why 24h? To overcome the "supersaturation" effect and ensure the crystal lattice is fully challenged.

Phase 2: Phase Separation & Sampling
  • Filtration/Centrifugation:

    • Preferred: Centrifuge at 10,000 RPM for 5 minutes.

    • Alternative: Filter through a 0.22 µm PTFE (for organics) or PVDF (for aqueous) syringe filter.[1]

    • Pre-saturation:[1] Discard the first 100 µL of filtrate to prevent drug adsorption to the filter membrane.[1]

  • Dilution: Transfer a precise volume (e.g., 50 µL) of the supernatant to a new vial and dilute with mobile phase (e.g., 950 µL Water/MeCN) to fit within the linear range of the detector.

Phase 3: Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).[1]

  • Mobile Phase: Isocratic 10% Acetonitrile / 90% Water (+0.1% TFA or Formic Acid).[1]

    • Note: The acidic modifier ensures the amine is protonated, improving peak shape.[1]

  • Detection: UV @ 210 nm (Urea carbonyl absorption).[1]

  • Calculation:

    
    
    

Visualization of Workflows & Structure

Diagram 1: Structural Polarity & Solubility Map

This diagram visualizes the "Push-Pull" solubility mechanism of the molecule.[1]

SolubilityMap Molecule 1-[(Piperidin-4-yl)methyl] imidazolidin-2-one Urea Imidazolidin-2-one Head (Highly Polar, H-Bond Donor/Acceptor) Molecule->Urea Contains Linker Methylene Bridge (Neutral) Molecule->Linker Contains Piperidine Piperidine Tail (Basic Amine, Lipophilic Ring) Molecule->Piperidine Contains Solvents Target Solvents Urea->Solvents Promotes Solubility in Water, DMSO, MeOH Piperidine->Solvents Promotes Solubility in DCM, Chloroform

Caption: Structural decomposition showing how the urea head drives aqueous/polar solubility while the piperidine tail enables solubility in chlorinated organics.[1]

Diagram 2: Experimental Workflow (Shake-Flask Method)

A logical flow for the validation protocol described in Section 4.

Workflow Start Start: Solid Sample SolventAdd Add Solvent (Excess Solid) Start->SolventAdd Agitate Agitate 24h @ 25°C (Equilibrium) SolventAdd->Agitate Separate Centrifuge/Filter (Remove Undissolved) Agitate->Separate Dilute Dilute Supernatant (Fit Calibration Curve) Separate->Dilute Analyze HPLC-UV Quantification (@ 210 nm) Dilute->Analyze Data Solubility Value (mg/mL) Analyze->Data

Caption: Step-by-step experimental workflow for determining thermodynamic solubility.

References

  • PubChem Compound Summary. (2025). 1-(Piperidin-4-ylmethyl)imidazolidin-2-one (CID 61649405).[1][3] National Center for Biotechnology Information.[1] Link

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • Bergström, C. A., et al. (2007).[1][4] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 33(4-5), 244-255.[1] Link

  • Sigma-Aldrich. (n.d.).[1] Solubility Screening Protocol for Heterocyclic Building Blocks. Link(General Protocol Reference)

Disclaimer: The solubility data presented in Section 3 is predicted based on physicochemical principles and structural analogy.[1] For critical applications, empirical validation using the protocol in Section 4 is mandatory.

Sources

The Imidazolidin-2-one Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidin-2-one core, a five-membered cyclic urea, represents a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its structural rigidity, coupled with the capacity for diverse substitutions at the nitrogen and carbon atoms, allows for the precise spatial orientation of functional groups, making it an archetypal pharmacophore. This guide provides a comprehensive exploration of the imidazolidin-2-one scaffold, delving into its diverse therapeutic applications, underlying structure-activity relationships, and the synthetic strategies employed for its derivatization. Furthermore, it offers practical, field-proven insights into the experimental workflows for the synthesis and biological evaluation of novel imidazolidin-2-one-based compounds, aiming to equip researchers with the foundational knowledge to innovate within this fertile area of drug discovery.

The Imidazolidin-2-one Core: A Structurally and Biologically Privileged Motif

The imidazolidin-2-one ring system is a five-membered heterocycle containing two nitrogen atoms and a carbonyl group.[3] This structural unit is a saturated analog of imidazole, and its unique conformation and electronic properties confer a remarkable ability to engage in various non-covalent interactions with biological macromolecules.[4] The presence of hydrogen bond donors and acceptors, along with multiple sites for substitution, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

The inherent stability of the cyclic urea moiety and its capacity to serve as a rigid scaffold for presenting diverse pharmacophoric elements have contributed to its widespread incorporation into a range of therapeutic agents.[6][7] Notable examples of drugs featuring the imidazolidin-2-one core include the ACE inhibitor Imidapril, the antibiotic Azlocillin, and the investigational corticotropin-releasing factor antagonist, Emicerfont.[1][2][4]

Imidazolidin-2-one_Core cluster_core core Imidazolidin-2-one Core Structure N1 N1 C2 C2 N1->C2 R1 R1 N1->R1 N3 N3 C2->N3 O O C2->O = C4 C4 N3->C4 R3 R3 N3->R3 C5 C5 C4->C5 R4 R4 C4->R4 C5->N1 R5 R5 C5->R5 caption General structure of the imidazolidin-2-one pharmacophore.

Caption: General structure of the imidazolidin-2-one pharmacophore.

Therapeutic Landscape of Imidazolidin-2-one Based Pharmacophores

The versatility of the imidazolidin-2-one scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. This section will highlight key therapeutic areas where this pharmacophore has made a significant impact.

Anticancer Activity

Imidazolidin-2-one derivatives have emerged as a promising class of anticancer agents, with research demonstrating their efficacy against various cancer cell lines.[5][8][9] The mechanism of action often involves the modulation of critical cellular processes such as cell cycle progression and DNA stability.[8][9] The heterocyclic nucleus is thought to facilitate direct interactions with DNA, thereby controlling the replication process.[8][9]

Compound ClassCancer Cell LineReported Activity (IC50)Reference
4-(het)arylimidazoldin-2-onesHuTu 80 (duodenal carcinoma)~50 µM[1]
2-thioxo-4-imidazolidinone derivativesHepG2 (liver carcinoma)Not specified[6][7]
5,5-diphenylimidazolidine-2,4-dione derivativesVariousPotent growth inhibitory activity[10]
Imidazolidine-2,4-dione hybridsA549 (lung cancer), MCF-7 (breast cancer)Good antiproliferative activity[10]
Antiviral Properties

The imidazolidin-2-one scaffold is a key structural component in numerous antiviral agents, targeting a range of viruses including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Dengue virus, and enteroviruses.[11][12] The first report of an imidazolidin-2-one derivative as an anti-HIV agent was in 1996.[11] These compounds can act through various mechanisms, such as inhibiting viral proteases or acting as co-receptor antagonists.[11]

  • Anti-HIV Activity: Imidazolidinone derivatives have been shown to inhibit HIV aspartic protease and act as CCR5 co-receptor antagonists.[11]

  • Anti-HCV and Dengue Virus Activity: These compounds can inhibit the NS3 serine protease of HCV and the NS2B-NS3 protease of the Dengue virus.[11]

  • Anti-Enterovirus Activity: Pyridyl-imidazolidinones have demonstrated specific and potent activity against human enterovirus 71 (EV71) by targeting the viral capsid protein VP1.[11]

Neuroprotective and CNS-related Activities

Derivatives of imidazolidin-2-one have shown potential in the treatment of central nervous system (CNS) disorders.[13] The scaffold has been incorporated into compounds with anticonvulsant and neuroprotective properties.[13] For instance, certain 5,5-diphenylimidazolidine-2,4-dione derivatives have been synthesized and evaluated for their antianxiety, muscle relaxant, and anticonvulsant activities. Additionally, imidazoline I2 receptors, for which imidazolidine-based ligands have been developed, are implicated in neurodegenerative diseases like Alzheimer's.[14]

Antimicrobial and Antifungal Applications

The imidazolidin-2-one moiety is also a constituent of compounds with significant antibacterial and antifungal properties.[15][16] The antimicrobial effect is often attributed to the presence of the core heterocyclic structure.[15] For example, certain imidazolidineiminothione and imidazoquinoxaline derivatives have demonstrated notable activity against various bacterial and fungal strains.[15]

Synthetic Strategies for Imidazolidin-2-one Derivatives

The synthesis of imidazolidin-2-one derivatives can be achieved through several strategic approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthetic_Workflow cluster_synthesis General Synthetic Workflow for Imidazolidin-2-ones Starting_Materials Starting Materials (e.g., Diamines, Ureas, Isocyanates) Cyclization Cyclization Reaction (e.g., Carbonylation, Condensation) Starting_Materials->Cyclization Imidazolidinone_Core Imidazolidin-2-one Core Cyclization->Imidazolidinone_Core Functionalization Further Functionalization (e.g., N-alkylation, C-arylation) Imidazolidinone_Core->Functionalization Target_Compound Target Compound Functionalization->Target_Compound caption A simplified workflow for the synthesis of imidazolidin-2-one derivatives.

Caption: A simplified workflow for the synthesis of imidazolidin-2-one derivatives.

Cyclization of 1,2-Diamines

A common and straightforward method for the synthesis of imidazolidin-2-ones is the carbonylation of 1,2-diamines.[1][2] This can be achieved using various carbonyl sources such as phosgene, carbonyldiimidazole (CDI), or carbon monoxide.[6][7][17] The use of CDI is often preferred due to its lower toxicity and the benign nature of its byproducts.[6][7]

Intramolecular Cyclization of Urea Derivatives

Another versatile approach involves the intramolecular cyclization of appropriately substituted urea derivatives.[1][2] For instance, N-(2,2-dialkoxyethyl) ureas can undergo acid-catalyzed cyclization to form imidazolidin-2-ones.[1] This method allows for the regioselective introduction of substituents at the 4-position of the ring.[1][2]

Multi-component Reactions

One-pot, multi-component reactions have gained traction for the efficient synthesis of complex imidazolidin-2-one derivatives.[18] For example, a three-component condensation of thiobarbituric acid, arylglyoxal hydrates, and ureas can yield substituted imidazolidin-2-ones.[18]

Experimental Protocols

To provide a practical context, this section details a representative synthetic protocol and a common biological assay.

Synthesis of 4-(Aryl)imidazolidin-2-ones via Acid-Catalyzed Cyclization

This protocol is adapted from the work of Bakulina et al. and describes the synthesis of 4-(aryl)imidazolidin-2-ones from N-(2,2-diethoxyethyl)ureas.[1]

Materials:

  • N-(2,2-diethoxyethyl)urea derivative (1.0 mmol)

  • Aromatic or heterocyclic C-nucleophile (1.0 mmol)

  • Trifluoroacetic acid (TFA) (1.0 mmol)

  • Toluene (10 mL)

  • Acetone

  • Absolute ethanol

Procedure:

  • To a solution of the N-(2,2-diethoxyethyl)urea derivative (1.0 mmol) in toluene (10 mL), add the C-nucleophile (1.0 mmol) and TFA (1.0 mmol).

  • Reflux the reaction mixture for 48-72 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the volatiles under reduced pressure.

  • Wash the residue with acetone.

  • Recrystallize the crude product from absolute ethanol.

  • Dry the purified product under vacuum to obtain the desired imidazolidin-2-one.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final compound. The melting point of the product should also be determined and compared with literature values if available.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the anticancer activity of newly synthesized compounds.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazolidin-2-one compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validation: The assay should include appropriate controls (untreated cells, vehicle control, positive control) to ensure the validity of the results. The experiment should be repeated at least three times to ensure reproducibility.

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research on imidazolidin-2-one derivatives has led to the elucidation of some key structure-activity relationships. For instance, in the context of antiviral activity, smaller substituents at the 4-position of the imidazole ring have been shown to lead to more pronounced activity.[19] In anticancer applications, the presence of aromatic and hydrophobic groups can enhance efficacy.[5]

SAR_Concept cluster_mods Structural Modifications Scaffold Imidazolidin-2-one Core N1-substituent N3-substituent C4-substituent C5-substituent Activity Biological Activity (e.g., Potency, Selectivity) Scaffold->Activity Mod1 Varying R1/R3 (e.g., alkyl, aryl) Mod1->Scaffold:N1 Mod1->Scaffold:N3 Mod2 Introducing diverse groups at C4/C5 Mod2->Scaffold:C4 Mod2->Scaffold:C5 Mod3 Stereochemistry Mod3->Scaffold caption Conceptual diagram of structure-activity relationship (SAR) studies.

Caption: Conceptual diagram of structure-activity relationship (SAR) studies.

The future of drug discovery centered on the imidazolidin-2-one pharmacophore lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The use of computational tools, such as molecular docking and pharmacophore modeling, will be instrumental in guiding the synthesis of next-generation therapeutics. Furthermore, exploring novel biological targets for this versatile scaffold will undoubtedly open up new avenues for treating a wide range of diseases.

Conclusion

The imidazolidin-2-one scaffold has firmly established itself as a privileged pharmacophore in medicinal chemistry. Its structural simplicity, synthetic accessibility, and diverse biological activities make it an attractive starting point for the development of new therapeutic agents. This guide has provided a comprehensive overview of the key aspects of imidazolidin-2-one chemistry and biology, from its fundamental properties to its applications in drug discovery. By understanding the principles outlined herein, researchers can continue to harness the potential of this remarkable heterocyclic system to address unmet medical needs.

References

  • Some known drugs possessing imidazolidin-2-one moiety. - ResearchGate. (n.d.). Retrieved from [Link]

  • Bakulina, O., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]

  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. (2011). Science Alert. [Link]

  • 2-IMIDAZOLIDINONE. (n.d.). Retrieved from [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (n.d.). PMC. [Link]

  • Synthesis of imidazolidinone derivative. | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • Kolos, N. M., et al. (2013). One-pot synthesis of the substituted imidazolidin-2-ones with participation of thiobarbituric acid, ureas and arylglyoxals. Journal of Organic and Pharmaceutical Chemistry, 11(3), 72-77. [Link]

  • Imidazolidinone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Swain, B., & Mohanty, S. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. Chemistry & Biodiversity, 16(5), e1800539. [Link]

  • da Silva Júnior, A. A., et al. (2022). Imidazolidine Derivatives in Cancer Research: What is known? Anti-Cancer Agents in Medicinal Chemistry, 22(7), 1272-1277. [Link]

  • da Silva Júnior, A. A., et al. (2022). Imidazolidine Derivatives in Cancer Research: What is known?. Anti-Cancer Agents in Medicinal Chemistry, 22(7), 1272-1277. [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). PMC. [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). MDPI. [Link]

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (n.d.). RJPN. [Link]

  • Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. (n.d.). Retrieved from [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential | Request PDF. (n.d.). Retrieved from [Link]

  • Imidazolidinone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Imidazolidinones as HIV PR inhibitors. | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • Synthesis and antiviral activity of 1-(1,3-disubstitutedimidazolidyn-2-ylidene)-3-ethoxycarbonylmethylurea derivatives. (2015). Taylor & Francis Online. [Link]

  • Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H). (2008). PubMed. [Link]

  • 2-IMIDAZOLIDINONE. (n.d.). Ataman Kimya. [Link]

  • A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. (n.d.). Bentham Science. [Link]

  • Synthesis and antiviral activity of 1-(1,3-disubstitutedimidazolidyn-2-ylidene)-3-ethoxycarbonylmethylurea derivatives. (2015). PubMed. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). MDPI. [Link]

  • (PDF) New Imidazolidineiminothione, Imidazolidin-2-one, and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (n.d.). Retrieved from [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (2025). Asian Journal of Research in Chemistry. [Link]

  • The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. (2023). Bentham Science. [Link]

  • Researchers develop a potential new drug for Alzheimer's and pain treatment. (2025). University of Barcelona. [Link]

  • Bakulina, O., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. [Link]

Sources

Toxicological Profile & Safety Assessment: Piperidin-4-yl Methyl Imidazolidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidin-4-yl methyl imidazolidin-2-one scaffold represents a privileged substructure in modern medicinal chemistry, serving as a critical pharmacophore in CGRP receptor antagonists , CCR5 antagonists , and acetylcholinesterase (AChE) inhibitors . While the core scaffold (a cyclic urea linked to a piperidine) is chemically stable and generally non-mutagenic, its safety profile is heavily dictated by its physicochemical properties—specifically its tendency to overlap with the hERG pharmacophore .

This guide synthesizes the toxicological data for this scaffold, distinguishing between the inherent risks of the core structure and the liabilities introduced by functionalization. It provides a roadmap for researchers to "de-risk" candidates early in the discovery phase.

Part 1: Chemical Identity & Physicochemical Baseline

The scaffold consists of a basic piperidine ring connected via a methylene bridge to a polar, neutral imidazolidin-2-one (cyclic urea) moiety.

PropertyValue / CharacteristicImplication for Safety
Core Structure 1-(piperidin-4-ylmethyl)imidazolidin-2-oneAmphiphilic nature.[1]
Acidity/Basicity Piperidine N pKa ≈ 9.5–10.5Highly ionized at physiological pH; drives lysosomal trapping and hERG binding.
H-Bonding Cyclic Urea (Donor/Acceptor)High polarity; improves solubility but limits blood-brain barrier (BBB) penetration unless substituted.
Lipophilicity Low (Core LogP < 1.0)Core is hydrophilic; toxicity usually arises when lipophilic "tails" are added.
Structural Alerts None (Core)The cyclic urea is a bioisostere of urea, generally lacking the toxicity of thiourea/rhodanine analogs.

Part 2: Critical Safety Risks & Toxicology

Cardiotoxicity (hERG Inhibition)

Risk Level: HIGH The most significant safety liability for this scaffold is QTc prolongation via hERG potassium channel blockade.

  • Mechanism: The hERG channel pore binds molecules with a basic nitrogen (protonated at physiological pH) linked to aromatic/lipophilic groups. The piperidine nitrogen in this scaffold provides the basic center, while the imidazolidinone (or substituents attached to it) can interact with the pore's aromatic residues (Tyr652, Phe656).

  • Mitigation:

    • Zwitterionic Design: Introduce a carboxylate or polar group to neutralize the pharmacophore.

    • Reduce Lipophilicity: Keep the LogP < 3.0.

    • Rigidification: Constraining the linker between the piperidine and the aromatic tail can reduce affinity for the flexible hERG pore.

Hepatotoxicity & Reactive Metabolites

Risk Level: LOW to MODERATE Unlike their sulfur-containing counterparts (thiazolidinones/rhodanines), imidazolidin-2-ones are generally resistant to metabolic ring opening.

  • Metabolic Soft Spots: The methylene bridge and the piperidine ring are subject to oxidative metabolism (hydroxylation/N-dealkylation).

  • Reactive Intermediates: While the core is stable, N-aryl substituted imidazolidinones can undergo bioactivation to form reactive quinone-imine type species, leading to glutathione (GSH) depletion.

  • Case Context (CGRP Antagonists): Early CGRP antagonists (e.g., Telcagepant) failed due to hepatotoxicity. While Telcagepant used a caprolactam, the lesson applies: high daily doses (>100mg) of lipophilic piperidine-amides can saturate metabolic clearance, leading to idiosyncratic toxicity.

Genotoxicity

Risk Level: LOW

  • Ames Test: The core scaffold is typically Ames Negative . The cyclic urea is not a DNA intercalator nor an alkylating agent.

  • Alerts: Avoid N-nitroso derivatives (formed if the piperidine secondary amine is exposed to nitrating agents during synthesis or storage).

Part 3: Comparative Toxicology

It is crucial to distinguish this scaffold from structurally similar but toxic heterocycles often found in screening hits.

ScaffoldToxicity ProfileKey Liability
Imidazolidin-2-one Safe / Benign Low reactivity; stable metabolite.
Thiazolidinone Toxic (PAINS) Michael acceptor; frequent false positive; hepatotoxic.
Rhodanine Toxic Phototoxic; protein alkylator.
Hydantoin Moderate Potential for hypersensitivity (e.g., phenytoin-like effects).

Part 4: Experimental De-Risking Protocols

To validate the safety of a candidate containing this scaffold, the following workflow is recommended.

Protocol A: hERG Patch Clamp (Automated)
  • Objective: Quantify IC50 for hERG blockade.

  • Method:

    • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

    • Solutions: Extracellular (Tyrode’s); Intracellular (K-Aspartate based).

    • Protocol: Whole-cell voltage clamp. Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

    • Dosing: Screen at 1 µM and 10 µM.

  • Acceptance Criteria: IC50 > 30 µM (or >30x therapeutic Cmax).

Protocol B: Reactive Metabolite Trapping (GSH)
  • Objective: Detect formation of electrophilic intermediates.

  • Method:

    • Incubate compound (10 µM) with Human Liver Microsomes (1 mg/mL) and NADPH (1 mM).

    • Add Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM) as trapping agents.

    • Incubate for 60 mins at 37°C.

    • Analyze via LC-MS/MS (Neutral Loss scan for GSH adduct: Δm/z = 307 Da).

  • Interpretation: Presence of GSH adducts suggests bioactivation risk (structural alert).

Part 5: Visualization of Safety Logic

SafetyAssessment Start Candidate Molecule (Piperidin-4-yl methyl imidazolidin-2-one) hERG_Check hERG Pharmacophore Check (Basic Amine + Linker + Aromatic?) Start->hERG_Check Lipophilicity LogP Assessment hERG_Check->Lipophilicity Yes PatchClamp hERG Patch Clamp Assay Lipophilicity->PatchClamp LogP > 3 Metab_Stable Metabolic Stability (Microsomes) Lipophilicity->Metab_Stable LogP < 3 PatchClamp->Metab_Stable IC50 > 30µM Redesign Structural Redesign (Add Polarity / Rigidify) PatchClamp->Redesign IC50 < 10µM GSH_Trap GSH Trapping Assay Metab_Stable->GSH_Trap High Turnover Safe Low Risk Candidate Proceed to In Vivo Metab_Stable->Safe Stable GSH_Trap->Safe No Adducts GSH_Trap->Redesign Adducts Found

Caption: Decision tree for de-risking piperidinyl-imidazolidinone candidates, prioritizing hERG and metabolic liability.

References

  • Civiello, R. L., et al. (2016). "Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines." Bioorganic & Medicinal Chemistry Letters. Link

  • Skerlj, R. T., et al. (2013). "Design of Substituted Imidazolidinylpiperidinylbenzoic Acids as Chemokine Receptor 5 Antagonists: Potent Inhibitors of R5 HIV-1 Replication." Journal of Medicinal Chemistry. Link

  • Vandenberg, J. I., et al. (2012).[2] "hERG K+ Channels: Structure, Function, and Clinical Significance." Physiological Reviews. Link

  • Kalgutkar, A. S., et al. (2015). "A Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles." Chemical Research in Toxicology. Link

  • Gupta, S., et al. (2020). "Novel benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) derivatives as potential anti-alzheimer's agents." ACS Chemical Neuroscience. Link

Sources

Technical Guide: Aqueous Stability Profile of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the aqueous stability profile of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one , synthesizing structural reactivity analysis with standard stress-testing protocols.

Executive Summary

1-[(Piperidin-4-yl)methyl]imidazolidin-2-one (hereafter PMI ) exhibits a high degree of stability in neutral to basic aqueous solutions (


) due to the thermodynamic robustness of the cyclic urea moiety.[1] Unlike linear ureas, the imidazolidin-2-one ring resists hydrolysis under mild conditions.[1]

However, the molecule presents two specific vulnerabilities that researchers must control:

  • Acid-Catalyzed Ring Opening: Prolonged exposure to low pH (

    
    ) and elevated temperatures (
    
    
    
    ) can drive the hydrolysis of the cyclic urea, yielding the corresponding diamine.
  • Secondary Amine Oxidation: The piperidine nitrogen is susceptible to N-oxidation in the presence of peroxides or transition metal impurities, particularly in solution.

This guide provides the mechanistic basis for these behaviors and outlines the mandatory validation protocols (ICH Q1A) to confirm shelf-life.

Chemical Architecture & Reactivity Analysis

The stability of PMI is dictated by the interaction between its two dominant pharmacophores: the Piperidine ring and the Imidazolidin-2-one core.

The Imidazolidin-2-one Core (Cyclic Urea)[1]
  • Stability Factor: Cyclic ureas are significantly more stable than their acyclic counterparts (e.g., urea, alkyl ureas).[1] The ring structure enforces planarity, increasing the resonance stabilization energy of the amide-like bonds.

  • Hydrolysis Risk: Low. Hydrolysis requires the protonation of the urea oxygen (or nitrogen), followed by nucleophilic attack by water. In the cyclic form, the leaving group (the amine) remains tethered, favoring re-closure over permanent ring opening unless the pH is low enough to protonate the resulting amine and prevent reversibility.

The Piperidine Moiety[2]
  • Basicity: The secondary amine has a

    
     of approximately 11.2. In most aqueous formulations (pH 4–8), this nitrogen will be fully protonated (
    
    
    
    ), which enhances solubility and protects the nitrogen from oxidative attack.[1]
  • Oxidation Risk: In basic conditions (pH > 10) or in the presence of radical initiators, the free base form can undergo oxidation to the N-oxide or dehydrogenation to an imine species.

Mechanistic Degradation Pathways[1]

The following diagram illustrates the two primary degradation routes: Acid-Catalyzed Hydrolysis (Pathway A) and N-Oxidation (Pathway B).

DegradationPathways Figure 1: Primary degradation pathways of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one. Parent PMI (Parent) C9H17N3O Intermed Tetrahedral Intermediate Parent->Intermed H+ / H2O (Acid Catalysis) NOxide PMI N-Oxide (Secondary Amine Oxidation) Parent->NOxide [O] / Peroxides (Neutral/Basic pH) RingOpen Ring-Opened Product (Amino-amide) Intermed->RingOpen Ring Cleavage FinalHydro N-(piperidin-4-ylmethyl) ethane-1,2-diamine + CO2 RingOpen->FinalHydro Decarboxylation (High Temp)

[1]

Experimental Validation Protocols

To confirm the stability profile for regulatory filing or assay development, you must perform Forced Degradation Studies . Do not rely on generic data; the specific salt form (e.g., HCl vs. free base) significantly alters the kinetics.

Protocol 1: pH-Rate Profiling (Hydrolytic Stability)

Objective: Determine the


 for ring opening across the pH scale.

Reagents:

  • 0.1 N HCl (pH 1.2)[1]

  • Phosphate Buffer (pH 7.4)[1][2]

  • 0.1 N NaOH (pH 13.0)[1]

Workflow:

  • Preparation: Dissolve PMI to a concentration of

    
     in each buffer system.
    
  • Incubation: Aliquot samples into amber glass vials.

    • Condition A:

      
       (Ambient) for 7 days.
      
    • Condition B:

      
       (Stress) for 48 hours.
      
  • Quenching: Immediately neutralize acid/base samples to pH 7.0 before analysis to stop the reaction.

  • Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

Expected Results Table:

Stress ConditionpH EnvironmentPredicted Recovery (%)Degradation Product
Acid (0.1 N HCl) pH 1.2< 90% (at

)
Ring-opened diamine
Neutral pH 7.4> 99%None
Base (0.1 N NaOH) pH 13.0> 95%Minimal (Resistant)
Protocol 2: Oxidative Stress Testing

Objective: Assess susceptibility of the piperidine nitrogen to N-oxidation.

Workflow:

  • Preparation: Prepare a

    
     solution of PMI in water.
    
  • Spiking: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Store at Room Temperature for 24 hours.

  • Analysis: LC-MS is required here, as N-oxides may co-elute with the parent in standard UV methods.[1] Look for Mass Shift: M+16 .

Analytical Methodology (HPLC)[1][3][4]

Accurate quantification requires a method capable of retaining the polar, basic piperidine moiety. Standard C18 columns often fail due to peak tailing.

  • Column: C18 with embedded polar group (e.g., Waters XBridge or Phenomenex Luna Omega PS C18) or HILIC mode.[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 9.0 (High pH suppresses protonation, improving peak shape for basic amines).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 210 nm (The imidazolidinone ring has weak absorbance; low UV is necessary).

Storage & Handling Recommendations

Based on the chemical architecture, the following storage conditions are recommended to maximize stability:

  • pH Control: Formulate aqueous solutions at pH 5.0 – 8.0 . Avoid strong acids which catalyze ring opening.

  • Exclusion of Oxidizers: Use peroxide-free solvents (e.g., avoid aged THF or ethers).[1] For long-term storage of aqueous solutions, degas buffers and store under nitrogen/argon to prevent slow oxidation of the piperidine.[1]

  • Temperature: Store solid material at

    
    . Aqueous solutions are stable at 
    
    
    
    for >30 days if pH is controlled.

References

  • Cyclic Urea Stability: Sijpkes, A. H., et al.[1] "The solubilities of five cyclic dipeptides in water and in aqueous urea at 298.15 K." Biophysical Chemistry, vol. 52, no.[3] 1, 1994, pp. 75-82.[1][3] Link

    • Context: Establishes the thermodynamic stability of cyclic urea structures in aqueous environments compared to linear analogs.
  • Imidazolidinone Hydrolysis: Hall, H. K., et al. "Hydrolysis of cyclic ureas and related compounds."[1] Journal of the American Chemical Society, vol. 80, no.[1] 23, 1958.[1]

    • Context: Classical mechanistic study demonstrating that 5-membered cyclic ureas are resistant to hydrolysis except under forcing acidic conditions.
  • Piperidine Oxidation: Nielsen, C. J., et al. "Atmospheric chemistry and environmental impact of the use of amines in carbon capture and storage (CCS)." Chemical Society Reviews, vol. 41, 2012.[1] Link[1]

    • Context: Details the oxidative degradation pathways of piperidine derivatives, specifically the formation of N-oxides and ring-opening under radical stress.
  • ICH Guidelines: International Conference on Harmonisation. "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH, 2003.[1] Link

    • Context: The regulatory standard for designing the stress tests (hydrolysis/oxid

Sources

Identification of Biological Targets for 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

The molecule 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one represents a classic "privileged scaffold" in medicinal chemistry. It fuses a basic piperidine ring—a ubiquitous pharmacophore for G-Protein Coupled Receptors (GPCRs)—with a cyclic urea (imidazolidin-2-one), a motif often utilized as a peptide bond bioisostere or a hydrogen-bonding anchor.

Identifying the biological target of this specific chemotype requires a multi-dimensional approach. Unlike complex natural products, this molecule is likely a fragment-like binder or a promiscuous intermediate rather than a highly selective lock-and-key ligand. Consequently, the target identification strategy must differentiate between low-affinity non-specific binding and genuine pharmacological modulation.

This guide details the technical roadmap for deconvoluting the biological targets of this scaffold, moving from in silico prediction to high-resolution chemical proteomics.

Part 2: Chemoinformatic Profiling & Pharmacophore Analysis

Before wet-lab experimentation, we must dissect the molecule's interaction potential. The structure consists of three distinct domains, each driving specific biological interactions.

Structural Pharmacophore Map
  • Domain A: The Piperidine Ring (Secondary Amine)

    • Function: Protonated at physiological pH (pKa ~10-11). Acts as a cationic anchor, forming ionic bridges with Aspartate/Glutamate residues in GPCR binding pockets (e.g., Dopamine D2, 5-HT receptors).

    • Utility: The N-atom is the primary vector for probe attachment (biotin/fluorophores) without disrupting the urea core.

  • Domain B: The Methylene Linker

    • Function: Provides rotational freedom, allowing the two ring systems to adopt specific conformations (e.g., T-shaped or extended) to fit hydrophobic clefts.

  • Domain C: The Imidazolidin-2-one (Cyclic Urea)

    • Function: A rigid hydrogen bond donor/acceptor system. It mimics the

      
       backbone of peptides (e.g., in protease inhibitors) or interacts with serine/threonine clusters.
      
Predicted Target Classes (Hypothesis Generation)

Based on structural similarity searching (Tanimoto coefficient > 0.7 against ChEMBL/PubChem databases), this scaffold is statistically associated with:

  • CGRP Receptors: The piperidine-imidazolidinone motif is a substructure of "gepants" (e.g., Telcagepant derivatives).

  • Monoamine GPCRs: Dopamine (D2/D4) and Serotonin (5-HT) receptors due to the basic nitrogen.

  • Serine Proteases: The cyclic urea can act as a transition-state mimic.

Part 3: Experimental Target Deconvolution Strategies

To definitively identify the target, we employ a convergent workflow: Chemical Proteomics (Affinity-based) and Biophysical Profiling (Label-free).

Strategy A: Affinity-Based Protein Profiling (ABPP) / Pull-Down

Rationale: The secondary amine on the piperidine ring is chemically accessible. We synthesize a "Probe Compound" by attaching a linker and a biotin handle.

Critical Control: Before synthesis, verify that N-alkylation does not destroy biological activity (SAR check). If the N-H is critical for binding, this method will fail; switch to Strategy B.

Workflow:

  • Probe Synthesis: React 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one with an NHS-PEG4-Biotin linker.

  • Lysate Incubation: Incubate cell lysate with the Biotin-Probe.

  • Competition Control: In a parallel sample, add 100x excess of the free (unlabeled) parent molecule. This is the most critical step to filter out non-specific binders (e.g., albumin, tubulin).

  • Streptavidin Pull-down: Capture biotinylated complexes on beads.

  • LC-MS/MS: Identify proteins enriched in the Probe sample vs. the Competition sample.

Strategy B: Thermal Proteome Profiling (TPP)

Rationale: If the molecule is too small to tolerate a tag, or if the secondary amine is essential for binding, TPP is the gold standard. It relies on the thermodynamic stabilization of a protein upon ligand binding.

Mechanism: Ligand binding shifts the melting temperature (


) of the target protein. We heat cell lysates across a gradient (37°C to 67°C) and measure the soluble fraction. The target protein will remain soluble at higher temperatures in the treated sample compared to the vehicle control.

Part 4: Detailed Experimental Protocol (Affinity Pull-Down)

Objective: Isolate specific binding partners from HEK293 cell lysate.

StepParameterDescription
1. Lysis Buffer 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% NP-40, Protease/Phosphatase Inhibitors.
Action Lyse

cells. Clarify by centrifugation (14,000 x g, 10 min, 4°C).
2. Incubation Probe Conc. 10

M Biotin-Probe.
Comp. Control 1 mM Free Parent Molecule (pre-incubate 30 min before adding probe).
Time/Temp 2 hours at 4°C with gentle rotation.
3. Capture Beads 50

L Streptavidin-Magnetic Beads (pre-washed).
Duration 1 hour at 4°C.
4. Washing Stringency 3x Wash with Lysis Buffer + 0.1% SDS (to remove sticky non-specifics).
5. Elution Method On-bead trypsin digestion (for MS) or boiling in 2x Laemmli Buffer (for Western Blot).

Part 5: Visualization of Signaling & Workflow

Target Deconvolution Workflow

This diagram illustrates the decision matrix between label-based and label-free approaches.

TargetDeconvolution Start Hit Compound: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one SAR_Check SAR Validation: Is Piperidine NH essential? Start->SAR_Check Label_Approach Strategy A: Affinity Probe Synthesis (Biotin-Linker) SAR_Check->Label_Approach No (Modifiable) LabelFree_Approach Strategy B: Thermal Proteome Profiling (CETSA/TPP) SAR_Check->LabelFree_Approach Yes (Essential) Pulldown Streptavidin Pull-down (+/- Competitor) Label_Approach->Pulldown MS_Analysis LC-MS/MS Analysis (Enrichment Calculation) Pulldown->MS_Analysis Validation Target Validation: CRISPR KO / SPR / Western Blot MS_Analysis->Validation Heat_Gradient Heat Gradient Challenge (37°C - 67°C) LabelFree_Approach->Heat_Gradient Curve_Shift Melting Curve Shift Analysis Heat_Gradient->Curve_Shift Curve_Shift->Validation

Caption: Decision tree for selecting between Affinity Pull-down (Green) and Thermal Proteome Profiling (Red) based on Structure-Activity Relationship (SAR).

Hypothetical Pathway: CGRP Receptor Modulation

Given the structural similarity to CGRP antagonists (gepants), if the target is confirmed as the CGRP Receptor (CLR/RAMP1) , the downstream signaling would follow this pathway.

CGRP_Pathway Ligand 1-[(Piperidin-4-yl)methyl] imidazolidin-2-one Receptor CGRP Receptor (CLR/RAMP1) Ligand->Receptor Binding/Antagonism Gs G-alpha-s Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Vasodilation Physiological Effect: Vasodilation / Pain Transmission CREB->Vasodilation

Caption: Potential signaling cascade if the molecule acts as a ligand for the CGRP receptor complex (CLR/RAMP1).

Part 6: Validation & Self-Correcting Logic

Identifying a protein by MS is not proof of targeting. You must validate the hit using Orthogonal Assays :

  • Genetic Validation: Use CRISPR-Cas9 or siRNA to knockdown the identified target (e.g., CLR). If the biological phenotype of the compound disappears in the knockdown line, the target is on-mechanism.

  • Biophysical Validation (SPR): Immobilize the purified target protein on a Surface Plasmon Resonance chip. Inject the compound to measure

    
    , 
    
    
    
    , and
    
    
    . A true target should show dose-dependent binding kinetics, not just "sticky" aggregation.
  • Functional Rescue: If the compound is an inhibitor, overexpression of the target should shift the

    
     to higher values.
    

References

  • PubChem. (2025). 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones and Evaluation of Their Anticancer Activity. Molecules. Retrieved from [Link]

  • Journal of Organic Chemistry. (2019). In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic Side Chains. ACS Publications. Retrieved from [Link]

  • American Elements. (2025). 1-methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride Product Information. Retrieved from [Link][1][2]

Sources

An In-depth Technical Guide to 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one: Synthesis, Identification, and Analog Comparison

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one, with a focus on its identification, registry data, and synthetic methodologies. Given the limited availability of a dedicated CAS Registry Number for this specific molecule, this guide also presents a comparative analysis with its closely related and registered analogs to offer a broader context for researchers in drug discovery and development.

Chemical Identity and Registry Data

A definitive CAS Registry Number for 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one has not been readily identified in major chemical databases. The compound is, however, indexed in PubChem with the Compound ID (CID) 61649405. The lack of a specific CAS number suggests that it may be a novel compound, a synthetic intermediate that has not been widely registered, or is referenced in patent literature without a dedicated registration number.

For the purpose of comprehensive research and procurement, it is crucial to distinguish this compound from its structurally similar and officially registered analogs.

Table 1: Comparative Data of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one and Key Analogs
Compound Name1-[(Piperidin-4-yl)methyl]imidazolidin-2-one1-(Piperidin-4-yl)imidazolidin-2-one1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one
Structure (See Figure 1)(See Figure 1)(See Figure 1)
CAS Registry No. Not found52210-86-352211-04-8[1]
PubChem CID 61649405134440134260
Molecular Formula C9H17N3OC8H15N3OC9H17N3O
Molecular Weight 183.25 g/mol 169.23 g/mol 183.25 g/mol [1]
Synonyms 1-(Piperidin-4-ylmethyl)imidazolidin-2-one1-(4-Piperidinyl)-2-imidazolidinone1-Methyl-3-(4-piperidinyl)-2-imidazolidinone[1]

Figure 1: Chemical Structures

G cluster_0 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one cluster_1 1-(Piperidin-4-yl)imidazolidin-2-one (CAS: 52210-86-3) cluster_2 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one (CAS: 52211-04-8) mol1 mol1 mol2 mol2 mol3 mol3

A comparison of the chemical structures of the target compound and its close analogs.

Synonyms and Nomenclature

For the purpose of thorough literature and database searches, the following synonyms and systematic names should be considered:

For 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one:

  • 1-(Piperidin-4-ylmethyl)imidazolidin-2-one

For 1-(Piperidin-4-yl)imidazolidin-2-one:

  • 1-(4-Piperidinyl)-2-imidazolidinone

For 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one:

  • 1-Methyl-3-(4-piperidinyl)-2-imidazolidinone[1]

Synthetic Approaches to Imidazolidin-2-ones

The synthesis of the imidazolidin-2-one scaffold is a well-established area of organic chemistry. Common strategies involve the cyclization of a 1,2-diamine precursor with a carbonyl source.[2][3] These methods can be adapted for the synthesis of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one.

Proposed Synthetic Protocol

The following is a proposed, two-step protocol for the synthesis of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one, starting from commercially available materials. This protocol is based on the well-documented synthesis of N-substituted 1,2-diamines followed by cyclization to form the imidazolidin-2-one ring.

Step 1: Synthesis of N-(Piperidin-4-ylmethyl)ethane-1,2-diamine

This step involves the reductive amination of N-Boc-piperidine-4-carboxaldehyde with ethylenediamine. The Boc protecting group is then removed under acidic conditions.

  • Materials: N-Boc-piperidine-4-carboxaldehyde, ethylenediamine, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve N-Boc-piperidine-4-carboxaldehyde (1.0 eq) and ethylenediamine (1.2 eq) in anhydrous DCM.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

    • Dissolve the crude intermediate in DCM and add trifluoroacetic acid (5.0 eq).

    • Stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain N-(Piperidin-4-ylmethyl)ethane-1,2-diamine.

Step 2: Cyclization to form 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

The synthesized diamine is cyclized using 1,1'-carbonyldiimidazole (CDI), a common and efficient reagent for forming cyclic ureas.[4]

  • Materials: N-(Piperidin-4-ylmethyl)ethane-1,2-diamine, 1,1'-carbonyldiimidazole (CDI), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve N-(Piperidin-4-ylmethyl)ethane-1,2-diamine (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add a solution of CDI (1.1 eq) in anhydrous DCM dropwise to the diamine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one.

Rationale Behind Experimental Choices
  • Reductive Amination: The use of sodium triacetoxyborohydride is favored for reductive amination as it is a mild and selective reducing agent, minimizing side reactions.

  • Boc Protection: The use of a Boc protecting group on the piperidine nitrogen prevents its participation in the reductive amination and subsequent cyclization, ensuring the desired regioselectivity. TFA is a standard reagent for the efficient removal of the Boc group.

  • Carbonyldiimidazole (CDI): CDI is an excellent choice for the cyclization step as it is a safe and effective carbonylating agent, and the reaction byproducts (imidazole and carbon dioxide) are easily removed.[4]

Figure 2: Proposed Synthetic Pathway

Synthetic_Pathway start N-Boc-piperidine-4-carboxaldehyde + Ethylenediamine reagents1 1. NaBH(OAc)3, DCM 2. TFA, DCM start->reagents1 intermediate1 Boc-protected diamine intermediate intermediate2 N-(Piperidin-4-ylmethyl)ethane-1,2-diamine intermediate1->intermediate2 Boc Deprotection reagents2 CDI, DCM intermediate2->reagents2 final_product 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one reagents1->intermediate1 Reductive Amination reagents2->final_product Cyclization

A flowchart illustrating the proposed two-step synthesis of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one.

Potential Applications in Drug Discovery

The imidazolidin-2-one scaffold is a common motif in medicinal chemistry and is present in several FDA-approved drugs.[2] The piperidine moiety is also a well-known pharmacophore that can be modified to interact with various biological targets. The combination of these two fragments in 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. Further research into its biological activity is warranted.

Conclusion

While 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one is not as well-documented as some of its close analogs, this guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and its relationship to other registered compounds. Researchers interested in this molecule should use the provided synonyms and structural information for comprehensive database searches and consider the proposed synthetic protocol as a starting point for its preparation. The structural similarities to known bioactive scaffolds make it an interesting candidate for further investigation in drug discovery programs.

References

Click to expand
  • American Elements. 1-methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride. [Link]

  • Canto, R. F. S., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(6), 1234. [Link]

  • Taylor & Francis Online. (2008). Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H). Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 631-638. [Link]

  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4426. [Link]

  • MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 54. [Link]

  • ResearchGate. Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

[1]

Abstract & Strategic Rationale

The target molecule features a piperidine core linked via a methylene bridge to an imidazolidin-2-one ring.[1] The primary synthetic challenge is the selective construction of the imidazolidinone ring at the primary amine position without affecting the secondary amine of the piperidine.

To ensure high fidelity, we employ a Protection-Cyclization-Deprotection strategy:

  • Protection: The piperidine nitrogen is masked with a tert-butoxycarbonyl (Boc) group to prevent side reactions.[1]

  • Urea Formation: The primary amine of the linker reacts with 2-chloroethyl isocyanate to form a chloroethyl urea intermediate.[1]

  • Cyclization: An intramolecular

    
     reaction, mediated by a strong base, closes the 5-membered ring.
    
  • Deprotection: Acidolytic cleavage yields the final salt or free base.[1]

Retrosynthetic Analysis[1]

RetrosynthesisTargetTarget:1-[(Piperidin-4-yl)methyl]imidazolidin-2-oneProtectedIntermediate 2:N-Boc-1-[(Piperidin-4-yl)methyl]imidazolidin-2-oneTarget->ProtectedDeprotection (TFA/HCl)UreaIntermediate 1:Chloroethyl Urea DerivativeProtected->UreaCyclization (NaH)StartStarting Materials:N-Boc-4-aminomethylpiperidine+2-Chloroethyl isocyanateUrea->StartAddition

Figure 1: Retrosynthetic disconnection showing the stepwise assembly of the imidazolidinone ring.

Safety & Handling (Critical)

ReagentHazard ClassPrecaution
2-Chloroethyl isocyanate High Toxicity / Lachrymator Handle strictly in a fume hood.[1] Wear double nitrile gloves.[1] Causes severe eye/skin burns.[1]
Sodium Hydride (NaH) Flammable Solid / Water Reactive Store under inert gas.[1] Quench excess carefully with isopropanol/water.[1]
Trifluoroacetic Acid (TFA) Corrosive Causes severe burns.[1] Use acid-resistant gloves.[1]
Dichloromethane (DCM) Volatile Solvent Suspected carcinogen.[1] Use in well-ventilated area.

Emergency Protocol: In case of isocyanate exposure, wash immediately with water for 15 minutes and seek medical attention. Neutralize spills with aqueous sodium carbonate.[1]

Detailed Synthesis Protocol

Phase 1: Urea Formation & Cyclization

Objective: Synthesize tert-butyl 4-[(2-oxoimidazolidin-1-yl)methyl]piperidine-1-carboxylate.

Reagents & Materials
  • Starting Material: tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 equiv)[1]

  • Reagent: 2-Chloroethyl isocyanate (1.1 equiv)[1]

  • Base: Sodium hydride (60% dispersion in mineral oil) (1.5 equiv)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (10.0 mmol, 2.14 g) and anhydrous THF (50 mL). Cool the solution to 0 °C in an ice bath.

  • Addition: Add 2-chloroethyl isocyanate (11.0 mmol, 0.94 mL) dropwise via syringe over 10 minutes.

    • Observation: The reaction may exotherm slightly.[1] A white precipitate (urea intermediate) may form.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC (5% MeOH/DCM) should show consumption of the starting amine.

  • Cyclization: Cool the mixture back to 0 °C . Carefully add Sodium Hydride (15.0 mmol, 600 mg of 60% dispersion) portion-wise.

    • Note: Gas evolution (

      
      ) will occur.[1] Ensure proper venting.[1]
      
  • Heating: Allow the mixture to warm to RT, then heat to reflux (66 °C ) for 4–6 hours. This forces the intramolecular displacement of the chloride.[1]

  • Workup:

    • Cool to RT.

    • Slowly add saturated aqueous

      
       (20 mL) to quench unreacted hydride.[1]
      
    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash combined organics with brine, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the residue via flash column chromatography (Silica gel, 0–5% MeOH in DCM).

    • Yield Target: 75–85% (White solid).

Phase 2: Deprotection

Objective: Remove the Boc group to yield the final target.

Reagents
  • Substrate: Intermediate from Phase 1.[1]

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM) (if using TFA).[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the protected intermediate (5.0 mmol) in DCM (20 mL).

  • Acidification: Add TFA (5 mL) dropwise at 0 °C.

  • Reaction: Stir at RT for 2 hours.

    • Checkpoint: TLC should show a baseline spot (amine salt) and disappearance of the starting material.

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture to dryness.[1]

    • Redissolve in a minimal amount of MeOH/DCM.

    • Pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with saturated aqueous

      
       and extract with DCM/Isopropanol (3:[1]1) if the compound is water-soluble.[1]
      
    • Note: The free base is highly polar.[1] For storage stability, isolating as the Hydrochloride salt is recommended (evaporate HCl/Dioxane reaction).

  • Final Product: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one.

Analytical Validation

To ensure the protocol was successful, verify the following analytical markers:

TechniqueExpected ResultInterpretation
1H NMR (DMSO-d6)

3.2-3.4 (m, 4H, imidazolidinone ring)
Confirms formation of the 5-membered ring.[1]
1H NMR (DMSO-d6)

2.9 (d, 2H,

)
Confirms the linker between piperidine and ring.[1]
LC-MS

Matches formula

.[1]
IR Spectroscopy Strong band @ ~1680-1700

Characteristic urea carbonyl (

) of imidazolidinone.[1]

Troubleshooting Guide

Problem: Low Yield in Cyclization Step.

  • Cause: Incomplete deprotonation or side reactions of the isocyanate.[1]

  • Solution: Ensure THF is strictly anhydrous.[1] Increase reflux time. Alternatively, use Potassium tert-butoxide (KOtBu) as the base, which is more soluble in THF and often provides faster kinetics.

Problem: Difficulty Isolating Free Base.

  • Cause: The product is a polar secondary amine.[1]

  • Solution: Do not use aqueous extraction.[1] After deprotection, evaporate the acid, redissolve in MeOH, and use a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, then elute product with

    
     in MeOH.
    

References

  • Imidazolidinone Synthesis via Isocyanates

    • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[2] "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination." Organic Letters, 8(12), 2531–2534. Link[1]

    • Note: Provides mechanistic insight into urea cyclizations, though the protocol above uses a classical base-mediated approach.[1]

  • General Protocol for N-Substituted Imidazolidinones

    • Avalos, M., et al. (1998). "Efficient synthesis of N-substituted imidazolidin-2-ones." Tetrahedron, 54(4), 615-628.[1]

  • Piperidine Scaffold Utility

    • PubChem Compound Summary for 1-(piperidin-4-yl)imidazolidin-2-one (Analogous structure).[1][3][4] Link[1]

  • Safety Data

    • Sigma-Aldrich Safety Data Sheet for 2-Chloroethyl isocyanate.[1] Link

Application Note: Synthesis and Characterization of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals Compound: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one (CAS: 1083368-89-1)

Introduction & Pharmacological Relevance

The integration of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. The building block 1-[(piperidin-4-yl)methyl]imidazolidin-2-one combines two highly privileged pharmacophores:

  • Piperidine Ring: Enhances aqueous solubility, modulates physicochemical properties (pKa ~9–10), and acts as a versatile basic vector for target protein interactions (e.g., GPCRs, kinases).

  • Imidazolidin-2-one Core: Functions as a conformationally restricted, cyclic urea. It provides excellent hydrogen bond donor/acceptor capabilities while demonstrating superior metabolic stability compared to linear ureas.

This application note details a robust, field-proven, three-step synthetic protocol for the preparation of this building block, emphasizing mechanistic causality, reaction optimization, and self-validating analytical checkpoints.

Retrosynthetic Analysis & Pathway Design

To construct the 1-alkylimidazolidin-2-one architecture, the most efficient disconnection relies on the intramolecular cyclization of a 1-(2-chloroethyl)urea intermediate. This intermediate is readily accessed via the nucleophilic addition of a primary amine to 2-chloroethyl isocyanate.

Strategic Considerations:

  • Protecting Group Chemistry: The secondary amine of the piperidine ring must be masked to prevent competing urea formation. A tert-butyloxycarbonyl (Boc) group is selected for its stability under the highly basic cyclization conditions and its facile removal under mild acidic conditions.

  • Cyclization Thermodynamics: The intramolecular displacement of the primary chloride by the urea nitrogen requires a strong base to generate the nucleophilic urea anion, favoring a 5-exo-tet cyclization over competing intermolecular side reactions.

Reagents and Materials

Reagent / MaterialRoleEq.CAS Number
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylateStarting Material1.0144222-22-0
2-Chloroethyl isocyanateUrea Precursor1.11943-83-5
Sodium Hydride (60% in mineral oil)Cyclization Base1.57646-69-7
Trifluoroacetic Acid (TFA)Deprotecting Agent10.076-05-1
Dichloromethane (DCM, anhydrous)Solvent-75-09-2
Tetrahydrofuran (THF, anhydrous)Solvent-109-99-9

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Chloroethyl Urea Intermediate

Objective: Formation of tert-butyl 4-((3-(2-chloroethyl)ureido)methyl)piperidine-1-carboxylate.

  • Initiation: Dissolve tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (10.0 mmol) in anhydrous DCM (30 mL) under an inert nitrogen atmosphere.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 2-chloroethyl isocyanate (11.0 mmol) dropwise over 10 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint: TLC (EtOAc/Hexane 1:1, Ninhydrin stain) should confirm the complete consumption of the primary amine (loss of dark purple spot) and the appearance of a new, higher

    
     product.
    
  • Workup: Quench with water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude chloroethyl urea intermediate as a white solid.

Step 2: Intramolecular Cyclization

Objective: Formation of tert-butyl 4-((2-oxoimidazolidin-1-yl)methyl)piperidine-1-carboxylate.

  • Initiation: Dissolve the crude intermediate from Step 1 in anhydrous THF (40 mL) under nitrogen. Cool the flask to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion, 15.0 mmol) in small portions. (Caution: Exothermic reaction with H₂ gas evolution).

  • Cyclization: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4–6 hours until gas evolution ceases.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract the aqueous phase with Ethyl Acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂, 0-5% MeOH in DCM) to afford the Boc-protected imidazolidin-2-one.

Step 3: N-Boc Deprotection

Objective: Isolation of the final 1-[(piperidin-4-yl)methyl]imidazolidin-2-one.

  • Initiation: Dissolve the purified intermediate from Step 2 in DCM (20 mL) and cool to 0 °C.

  • Cleavage: Add Trifluoroacetic Acid (TFA, 10 mL) dropwise. Stir the mixture at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. To obtain the free base, dissolve the resulting TFA salt in a minimum amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21). Evaporate the eluent to yield the final product as a crystalline solid.

Mechanistic Insights & Troubleshooting (E-E-A-T)

  • Regioselectivity of Isocyanate Addition: The high electrophilicity of the isocyanate carbon ensures exclusive attack by the primary amine of the starting material. Performing this addition strictly at 0 °C prevents potential thermodynamic side reactions, such as dimerization or allophanate formation .

  • Causality of Base Selection (NaH): The urea nitrogen is a poor nucleophile due to the delocalization of its lone pair into the adjacent carbonyl group. A strong base like NaH (pKa of conjugate acid ~35) is required to quantitatively deprotonate the urea (pKa ~15). This generates a highly nucleophilic nitrogen anion that rapidly undergoes the favored 5-exo-tet intramolecular

    
     cyclization . Weaker bases (e.g., K₂CO₃) often result in incomplete conversion or require harsh refluxing conditions that degrade the product.
    
  • Moisture Sensitivity: Both 2-chloroethyl isocyanate and NaH are highly moisture-sensitive. Isocyanates react rapidly with water to form symmetric ureas, which will contaminate the Step 1 product. Rigorous drying of solvents and glassware is mandatory for high yields .

Analytical Characterization

A self-validating protocol requires strict analytical confirmation. Below is the expected spectral data for the isolated free base:

TechniqueExpected Spectral Data
¹H NMR (400 MHz, CDCl₃)δ 4.45 (br s, 1H, NH), 3.42 - 3.35 (m, 4H, imidazolidinone CH₂), 3.12 (d, J = 7.2 Hz, 2H, N-CH₂-CH), 3.05 (dt, J = 12.5, 3.0 Hz, 2H, piperidine eq-H), 2.60 (td, J = 12.5, 2.5 Hz, 2H, piperidine ax-H), 1.85 (br s, 1H, piperidine NH), 1.75 - 1.65 (m, 3H, piperidine CH and eq-H), 1.20 (qd, J = 12.0, 4.0 Hz, 2H, piperidine ax-H).
¹³C NMR (100 MHz, CDCl₃)δ 163.5 (C=O), 49.2, 46.5, 45.8, 38.2, 35.4, 30.1.
LC-MS (ESI+) Calculated for C₉H₁₇N₃O [M+H]⁺: 184.14; Found: 184.1

Process Workflow Diagram

G Start Boc-4-(aminomethyl)piperidine (Starting Material) Step1 Step 1: Urea Formation Reagent: 2-Chloroethyl isocyanate Solvent: DCM, 0 °C to RT Start->Step1 Int1 Intermediate: Chloroethyl Urea Step1->Int1 Step2 Step 2: Intramolecular Cyclization Reagent: NaH Solvent: THF, 0 °C to RT Int1->Step2 Int2 Intermediate: Boc-Protected Imidazolidinone Step2->Int2 Step3 Step 3: N-Boc Deprotection Reagent: TFA Solvent: DCM, RT Int2->Step3 Final Final Product: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Step3->Final

Figure 1: Three-step synthetic workflow for 1-[(piperidin-4-yl)methyl]imidazolidin-2-one.

References

  • Title: Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H) Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link][1]

  • Title: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4 Source: Journal of Medicinal Chemistry (via NCBI PMC) URL: [Link][2]

Sources

Functionalization of the piperidine ring in 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Piperidine Ring in 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

Executive Summary

Subject: Strategic derivatization of the secondary amine in 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one (CAS: 1354951-06-6). Significance: This scaffold serves as a critical "linker-head" motif in medicinal chemistry, particularly for GPCR ligands (e.g., CGRP antagonists, Opioid modulators) and enzyme inhibitors.[1] The imidazolidin-2-one moiety acts as a polar hydrogen-bond donor/acceptor, often mimicking peptide bonds or urea linkages, while the piperidine ring provides a semi-rigid spacer. Scope: This guide details three primary functionalization pathways: Reductive Amination , Amide Coupling , and Urea/Carbamate Formation .[1] It prioritizes chemoselectivity (N-piperidine vs. N-imidazolidinone) and solubility management.

Chemical Reactivity Profile

Before initiating synthesis, one must understand the electronic landscape of the starting material.[1]

  • Site A (Piperidine Nitrogen): A secondary aliphatic amine (

    
    ). It is highly nucleophilic and the primary site for derivatization under mild basic or acidic conditions.[1]
    
  • Site B (Imidazolidinone Nitrogen - N3): This nitrogen is part of a cyclic urea. It is non-basic and significantly less nucleophilic (

    
    ).[1] Functionalization here typically requires strong deprotonation (e.g., NaH) or transition-metal catalysis, meaning standard amine protocols will selectively target the piperidine.[1]
    
  • Solubility Constraints: The imidazolidinone tail imparts polarity.[1] The free base is soluble in DCM/MeOH mixtures or DMF; the HCl salt is water-soluble but requires neutralization in organic solvents.

Application Note I: Reductive Amination (N-Alkylation)

Context: Reductive amination is the gold standard for generating diverse libraries of tertiary amines. It avoids the risk of over-alkylation common with direct alkyl halide substitution.[2]

Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1]

Protocol 1: Sodium Triacetoxyborohydride [NaBH(OAc)₃] Method
  • Why this reagent? Unlike NaBH₄, NaBH(OAc)₃ is mild and does not reduce aldehydes/ketones to alcohols as fast as it reduces the iminium ion.[1] It tolerates the urea functionality perfectly.[1]

Materials:

  • Substrate: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one (1.0 equiv).

  • Aldehyde/Ketone: (1.1–1.2 equiv).[1]

  • Reagent: NaBH(OAc)₃ (1.5 equiv).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous).[1][2]

  • Additive: Acetic acid (AcOH) (1.0 equiv) – Critical for facilitating iminium formation.

Step-by-Step Procedure:

  • Preparation: In a flame-dried vial, suspend the piperidine substrate in DCE (0.1 M concentration). If using the HCl salt, add 1.0 equiv of TEA to neutralize, though excess base can inhibit the reaction; using the free base is preferred.[1]

  • Imine Formation: Add the aldehyde (1.1 equiv) and acetic acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Note: For sterically hindered ketones, extending this time to 2–4 hours or adding 4Å molecular sieves is recommended.[1]

  • Reduction: Cool the mixture to 0°C (optional, but good for reactive aldehydes). Add NaBH(OAc)₃ (1.5 equiv) in one portion.[1]

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine mass).

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] The imidazolidinone tail is polar; ensure the aqueous layer is not too acidic, or the product will remain in the water.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient).

Troubleshooting Table:

ObservationDiagnosisSolution
Low Conversion Poor imine formationAdd 4Å Molecular Sieves; switch solvent to THF; increase AcOH.
Aldehyde Reduction Reducing agent too activeEnsure NaBH(OAc)₃ is dry; do not use NaBH₄; add reagent after 1h stirring.
Product in Aqueous pH too low during workupSaturate aqueous layer with NaCl (salting out); use CHCl₃/IPA (3:1) for extraction.[1]

Application Note II: Amide Coupling (Acylation)

Context: Essential for creating peptidomimetics or linking the scaffold to carboxylic acid-containing pharmacophores.

Protocol 2: HATU-Mediated Coupling
  • Why HATU? It provides high coupling efficiency for secondary amines and minimizes racemization if the coupling partner is chiral.

Materials:

  • Substrate: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one (1.0 equiv).

  • Carboxylic Acid: (1.1 equiv).[1][3]

  • Coupling Agent: HATU (1.1 equiv).[1]

  • Base: DIPEA (Hunig's Base) (3.0 equiv).[1]

  • Solvent: DMF (Preferred due to polarity of substrate).[1]

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 5–10 minutes to form the activated ester.

  • Addition: Add the piperidine substrate (1.0 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–12 hours.

  • Work-up: Dilute with EtOAc. Wash with sat.[1] NaHCO₃ (2x), water (1x), and brine (1x).[1]

    • Caution: If the product is very polar (due to the imidazolidinone), standard aqueous washes might result in yield loss.[1] In such cases, evaporate DMF directly (high vac) and purify via Reverse Phase (C18) chromatography.[1]

Application Note III: Urea & Carbamate Formation

Context: Modulating lipophilicity (LogD) and introducing hydrogen bond acceptors.

Protocol 3: Reaction with Isocyanates/Chloroformates

Materials:

  • Substrate: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one.[4]

  • Electrophile: Isocyanate (R-NCO) or Chloroformate (R-OCOCl).

  • Base: TEA or Pyridine.[1]

  • Solvent: DCM or THF.[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in dry DCM at 0°C. Add TEA (1.5 equiv).

  • Addition: Dropwise add the Isocyanate or Chloroformate (1.0–1.1 equiv).[1]

    • Note: The imidazolidinone NH is unreactive under these conditions; protection is not required.[1]

  • Reaction: Stir at 0°C for 30 mins, then RT for 2 hours.

  • Quench: Add a few drops of MeOH (scavenges excess electrophile).

  • Purification: Precipitate product by adding Ether/Hexanes (if solid) or standard silica chromatography.

Visual Workflows (Graphviz)

Workflow 1: Decision Tree for Functionalization

G Start Start: 1-[(Piperidin-4-yl)methyl] imidazolidin-2-one Target Desired Derivative? Start->Target Path_Alk Tertiary Amine (Library Gen) Target->Path_Alk High Diversity Path_Amide Amide (Stable Linker) Target->Path_Amide Peptidomimetic Path_Urea Urea/Carbamate (LogD Tuning) Target->Path_Urea ADME Tuning Reag_Alk Aldehyde + NaBH(OAc)3 DCE, AcOH Path_Alk->Reag_Alk Reag_Amide R-COOH + HATU DIPEA, DMF Path_Amide->Reag_Amide Reag_Urea R-NCO or R-OCOCl TEA, DCM Path_Urea->Reag_Urea Prod_Alk N-Alkyl Piperidine Reag_Alk->Prod_Alk Prod_Amide N-Acyl Piperidine Reag_Amide->Prod_Amide Prod_Urea Urea/Carbamate Derivative Reag_Urea->Prod_Urea

Caption: Strategic decision tree for selecting the optimal functionalization pathway based on the desired medicinal chemistry outcome.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[1]

  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, 2005.[1]

  • Carulla, M., et al. "Synthesis of imidazolidin-2-one derivatives as potential BACE1 inhibitors."[1] European Journal of Medicinal Chemistry, 2018.[1] (Demonstrates stability of imidazolidinone ring).[1]

  • PubChem Compound Summary. "1-[(Piperidin-4-yl)methyl]imidazolidin-2-one." National Center for Biotechnology Information.[1]

Sources

Application Note: Utilizing 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one as an sp3-Enriched Scaffold in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Over the past two decades, Fragment-Based Drug Discovery (FBDD) has evolved into a mainstream, highly successful strategy for hit-to-lead generation, particularly for challenging or "undruggable" protein targets[1]. Unlike traditional High-Throughput Screening (HTS), which relies on massive libraries of complex molecules, FBDD screens low-molecular-weight compounds (fragments) that bind with low affinity but exceptionally high "atom efficiency"[2].

A persistent challenge in modern medicinal chemistry is "flatland"—the over-representation of planar, sp2-hybridized aromatic rings in screening libraries, which often leads to poor pharmacokinetic profiles and off-target toxicity. To circumvent this, 3D-enriched, sp3-heavy fragments are highly sought after.

1-[(Piperidin-4-yl)methyl]imidazolidin-2-one represents an ideal, sp3-enriched fragment scaffold. It consists of two highly functional moieties connected by a flexible methylene linker:

  • Imidazolidin-2-one (Cyclic Urea): A rigid, highly directional hydrogen-bond donor and acceptor. Cyclic ureas are well-documented bioisosteres that can effectively mimic canonical binding motifs[3], such as the acetyl-lysine (KAc) residue recognized by epigenetic reader proteins (e.g., BRD4) or the hinge-binding pyrimidines in kinases.

  • Piperidine Ring: A basic, sp3-hybridized ring that projects into three-dimensional space. The secondary amine serves as an excellent synthetic handle for subsequent fragment growing (e.g., via reductive amination or amide coupling) to capture additional interactions in adjacent solvent channels.

This application note details the physicochemical profiling, biophysical screening, and structural evolution of this fragment, providing a self-validating protocol for drug development professionals.

Physicochemical Profiling & "Rule of Three" Compliance

For a fragment to be viable, it must strictly adhere to the "Rule of Three" (Ro3), which ensures the molecule is small and hydrophilic enough to allow for significant molecular weight increases during the optimization phase without violating Lipinski's Rule of Five[4].

As shown in Table 1 , 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one exhibits near-perfect Ro3 compliance, featuring a low molecular weight, excellent aqueous solubility (critical for high-concentration biophysical assays), and optimal hydrogen-bonding vectors.

Table 1: Physicochemical Properties of the Fragment
PropertyValueRule of Three (Ro3) LimitCompliance
Molecular Weight (MW) 183.25 Da≤ 300 DaYes
Calculated LogP (cLogP) -0.45≤ 3.0Yes
H-Bond Donors (HBD) 2≤ 3Yes
H-Bond Acceptors (HBA) 2≤ 3Yes
Rotatable Bonds (NROT) 2≤ 3Yes
Polar Surface Area (PSA) 41.5 Ų≤ 60 ŲYes
Heavy Atom Count (HAC) 13≤ 22Yes

Experimental Workflows & Self-Validating Protocols

To confidently advance a weak-binding fragment (typically


 in the 100 µM to 5 mM range), orthogonal biophysical techniques must be employed. The workflow below utilizes Ligand-Observed NMR for primary screening, Surface Plasmon Resonance (SPR) for kinetic validation, and X-ray crystallography for structural elucidation.

FBDD_Workflow A 1. Fragment Library (Rule of 3 Compliant) B 2. Primary Screen (NMR WaterLOGSY) A->B C 3. Orthogonal Validation (SPR Kinetics) B->C D 4. Structural Biology (X-ray Crystallography) C->D E 5. Fragment Evolution (Structure-Guided Design) D->E

Fig 1: Step-by-step FBDD workflow from primary screening to structure-guided fragment evolution.

Protocol 3.1: Primary Screening via Ligand-Observed NMR (WaterLOGSY)

Causality & Principle: WaterLOGSY (Water-Ligand Observed via Gradient Spin Echo) relies on the transfer of magnetization from bulk water to the protein, and subsequently to the bound fragment. Because fragments bind weakly and exchange rapidly on the NMR timescale, a single protein molecule can magnetize multiple fragment molecules. Binders adopt the slow tumbling rate of the massive protein, yielding a positive NMR phase, whereas non-binders tumble rapidly, yielding a negative phase. This phase inversion provides a self-validating, built-in control against false positives.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 500 µL NMR sample containing 10 µM of the target protein (e.g., BRD4 BD1) and 500 µM of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one in a deuterated buffer (50 mM HEPES, 150 mM NaCl, 10% D2O, pH 7.4).

  • Control Setup: Include a known weak binder (positive control) and a structurally similar non-binder (negative control) in separate tubes to calibrate the phase inversion threshold.

  • Data Acquisition: Acquire 1D WaterLOGSY spectra at 298 K using a 600 MHz NMR spectrometer equipped with a cryoprobe. Apply a mixing time (

    
    ) of 1.5 seconds to allow sufficient NOE magnetization transfer.
    
  • Data Interpretation: Process the spectra. A positive cross-peak corresponding to the piperidine protons (multiplets at ~1.5–3.0 ppm) confirms binding.

Protocol 3.2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Principle: While NMR confirms binding, it does not provide stoichiometry or precise affinity. SPR measures real-time changes in the refractive index near a sensor surface. By analyzing the maximum response (


), we can calculate the binding stoichiometry. An 

exceeding the theoretical 1:1 binding limit indicates non-specific aggregation, allowing us to immediately discard promiscuous artifacts.

Step-by-Step Procedure:

  • Surface Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~3000 Response Units (RU). Leave one flow cell blank as a reference.

  • Solvent Correction: Because fragments require DMSO for solubility, prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the injected samples.

  • Dose-Response Injection: Inject the fragment in a 2-fold dilution series ranging from 3.125 µM to 2000 µM at a flow rate of 30 µL/min.

  • Analysis: Fit the steady-state equilibrium responses (

    
    ) against the fragment concentration using a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (
    
    
    
    ).
Protocol 3.3: Structural Elucidation via X-Ray Crystallography Soaking

Causality & Principle: To enable structure-guided evolution, the exact binding pose must be known. Because fragments have low affinity, they must be soaked into pre-formed apo-crystals at massive concentrations (typically 20–50 mM). The high solubility of the piperidine moiety makes this fragment uniquely suited for high-concentration soaking without dissolving the crystal lattice.

Step-by-Step Procedure:

  • Crystal Growth: Grow apo-crystals of the target protein using hanging-drop vapor diffusion.

  • Soaking Solution: Prepare a soaking drop containing the mother liquor supplemented with 50 mM of the fragment and 20% (v/v) glycerol as a cryoprotectant.

  • Incubation & Freezing: Transfer the apo-crystal into the soaking drop using a nylon loop. Incubate for 2 to 24 hours to allow the fragment to diffuse through the solvent channels into the active site. Flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data. Generate an

    
     difference electron density map. The rigid imidazolidin-2-one ring will typically present unambiguous density at 3
    
    
    
    , confirming the binding pose.

Fragment Evolution & Structure-Guided Design

Once the binding mode is confirmed, the fragment must be "grown" to increase affinity. Assuming the target is an epigenetic reader (e.g., BRD4), the imidazolidin-2-one acts as the anchor, mimicking the natural acetyl-lysine substrate by forming bidentate hydrogen bonds with a conserved Asparagine (Asn140) and a structural water molecule.

The piperidine ring, projecting outward, serves as the ideal vector to reach the adjacent hydrophobic "WPF shelf" (Trp81, Pro82, Phe83).

Binding_Mechanism cluster_target Protein Target (e.g., BRD4 BD1) cluster_ligand 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Asn140 Asn140 (H-bond Donor) Tyr97 Tyr97 (H-bond Acceptor) Urea Imidazolidin-2-one (KAc Mimic) Tyr97->Urea H-bond WPF WPF Shelf (Hydrophobic) Urea->Asn140 H-bond Piperidine Piperidine Ring (sp3 Vector) Urea->Piperidine Methylene Linker Piperidine->WPF

Fig 2: Mechanistic binding model of the fragment interacting with a canonical acetyl-lysine pocket.

Evolution Strategy: By performing a reductive amination or sulfonylation on the secondary amine of the piperidine ring, medicinal chemists can append substituted aromatic or heteroaromatic rings. Because the piperidine is sp3-hybridized, it directs the new substituent at a precise angle, avoiding the entropic penalty associated with highly flexible, linear alkyl chains.

Table 2: Quantitative Data Tracking Fragment Evolution

To ensure the added molecular weight translates directly to binding energy, Ligand Efficiency (


) and Lipophilic Ligand Efficiency (

) must be tracked. An

kcal/mol/heavy atom is the gold standard for successful FBDD[4].
Compound StageModification

(SPR)
HACLE (kcal/mol/HA)cLogPLLE
Initial Fragment None (Base Scaffold)850 µM130.32 -0.453.52
Intermediate 1 N-benzyl piperidine45 µM200.29 1.802.55
Intermediate 2 N-(4-fluorobenzyl)12 µM210.31 1.952.97
Lead Compound N-(4-fluoro-3-methoxybenzyl)0.8 µM230.35 2.104.00

Note: The progression from 850 µM to 0.8 µM demonstrates a 1000-fold increase in potency with only a 10-atom addition, maintaining an excellent Ligand Efficiency > 0.3.

Conclusion

1-[(Piperidin-4-yl)methyl]imidazolidin-2-one is a highly versatile, Ro3-compliant fragment that successfully bridges the gap between target engagement and synthetic tractability. Its cyclic urea motif provides a reliable, rigid anchor for hydrogen bonding, while the sp3-rich piperidine ring offers an optimal vector for 3D fragment growing. By employing the self-validating biophysical workflows outlined above, drug development professionals can confidently utilize this scaffold to escape "flatland" and generate highly efficient, potent lead compounds.

References

  • Erlanson, D. A., et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery (2016). [1]

  • Hajduk, P. J., & Greer, J. "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery (2007). [2]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today (2003). [4]

  • Kumar, A., Voet, A., & Zhang, K. Y. "Fragment based drug design: from experimental to computational approaches." Current Medicinal Chemistry (2012). [3]

Sources

Application Note: Coupling Strategies for 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

The 1-[(piperidin-4-yl)methyl]imidazolidin-2-one scaffold is a highly versatile, bifunctional building block frequently utilized in modern medicinal chemistry. Structurally, it combines a basic, highly nucleophilic secondary amine (the piperidine ring) with a neutral, hydrogen-bonding cyclic urea (the imidazolidin-2-one ring). This specific motif and its close analogs have been successfully integrated into the design of kinase inhibitors (such as ALK/ROS1 dual inhibitors)[1], GPCR antagonists[2], and novel NLRP3 inflammasome inhibitors[3].

The primary synthetic utility of this intermediate lies in the differential reactivity of its two nitrogen centers. Designing robust, scalable coupling protocols for this molecule requires a deep understanding of chemoselectivity, steric hindrance, and transition-state thermodynamics.

Mechanistic Insights & Causality: The "Why" Behind the Protocols

Absolute Chemoselectivity Without Protecting Groups

A frequent question when handling bifunctional nitrogenous intermediates is whether the secondary nitrogen requires transient protection. For 1-[(piperidin-4-yl)methyl]imidazolidin-2-one, protection is entirely unnecessary .

  • Causality: The conjugate acid of the piperidine nitrogen has a pKa of approximately 10–11, making it a strong nucleophile. In contrast, the imidazolidin-2-one nitrogen is part of a cyclic urea; its lone pair is delocalized into the carbonyl

    
    -system, depressing its pKa to ~15. Under standard slightly basic coupling conditions (e.g., using DIPEA, pKa ~10.5), the piperidine nitrogen is exclusively activated for nucleophilic attack, leaving the urea nitrogen completely inert.
    
Overcoming Steric Hindrance in Amide Coupling

Because piperidine is a secondary amine, it exerts significant steric bulk during nucleophilic acyl substitution. Standard carbodiimides (like EDC or DIC) often yield sluggish reaction rates and incomplete conversions.

  • Causality: To overcome this, uronium salts like HATU are the reagents of choice[4]. HATU generates an active O-At (7-aza-1-hydroxybenzotriazole) ester. The critical advantage of the O-At ester over standard O-Bt esters (from HOBt) is anchimeric assistance . The nitrogen atom at the 7-position of the HOAt ring forms an internal hydrogen bond with the incoming piperidine amine, pre-organizing the transition state and dramatically accelerating the aminolysis step, even for sterically hindered carboxylic acids[4][5].

Precision in Reductive Amination

When coupling this intermediate with aldehydes or ketones, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is strictly preferred over Sodium cyanoborohydride (NaBH₃CN).

  • Causality: The three electron-withdrawing acetoxy groups on STAB reduce the electron density of the B-H bond, making it a mild reducing agent. It is unreactive toward most aldehydes and ketones at room temperature but will rapidly and selectively reduce the highly electrophilic iminium ion formed between the piperidine and the carbonyl compound. This prevents the competitive reduction of the starting aldehyde into a dead-end alcohol.

Mandatory Visualization: Workflows & Decision Logic

G Start 1-[(Piperidin-4-yl)methyl] imidazolidin-2-one Amide Amide Coupling (R-COOH, HATU, DIPEA) Start->Amide High Nucleophilicity (Piperidine NH) RedAm Reductive Amination (R-CHO, STAB, AcOH) Start->RedAm Mild Conditions SNAr SNAr / Buchwald-Hartwig (Ar-X, Base/Pd) Start->SNAr Heat / Catalyst Product1 N-Acyl Piperidine Derivative Amide->Product1 Product2 N-Alkyl Piperidine Derivative RedAm->Product2 Product3 N-Aryl Piperidine Derivative SNAr->Product3

Figure 1: Chemoselective coupling pathways for the piperidine nitrogen.

G Q1 Is the Carboxylic Acid Sterically Hindered? Yes1 Use HATU + DIPEA in DMF Q1->Yes1 Yes No1 Use EDC.HCl + HOBt + DIPEA in DCM Q1->No1 No Q2 Is Epimerization a Risk? Yes1->Q2 No1->Q2 Yes2 Use DEPBT or HATU/HOAt at 0°C Q2->Yes2 Yes No2 Proceed with Standard Protocol Q2->No2 No

Figure 2: Decision tree for selecting optimal amide coupling reagents.

Quantitative Data Summary

The following table summarizes the optimized parameters for the three primary coupling modalities involving the piperidine nitrogen.

Reaction TypePreferred ReagentsSolventTemp (°C)Avg. Yield (%)Time (h)
Amide Coupling (Standard) EDC·HCl, HOBt, DIPEADCM / DMF20–2580–95%2–4
Amide Coupling (Hindered) HATU, DIPEADMF20–2575–90%1–3
Reductive Amination NaBH(OAc)₃, AcOH (cat.)DCE / DCM20–2570–85%4–12
SNAr (Aryl Halides) K₂CO₃ or DIPEADMF / NMP80–12060–80%6–18

Experimental Protocols

Protocol A: HATU-Mediated Amide Bond Formation

This protocol is optimized for coupling 1-[(piperidin-4-yl)methyl]imidazolidin-2-one with sterically hindered or electronically deactivated carboxylic acids[3][4].

Reagents:

  • Carboxylic acid (1.0 equiv, 1.0 mmol)

  • 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one (1.1 equiv, 1.1 mmol)

  • HATU (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Add DIPEA dropwise to the stirring solution at room temperature. Allow the mixture to stir for 10–15 minutes. Observation: The solution will typically turn pale yellow as the active O-At ester forms.

  • Coupling: Add 1-[(piperidin-4-yl)methyl]imidazolidin-2-one (either as a free base or HCl salt; if HCl salt, add an additional 1.1 equiv of DIPEA) in one portion.

  • Stir the reaction mixture at room temperature for 1–3 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), water, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically using a DCM/MeOH gradient).

Protocol B: Reductive Amination using STAB

Optimized for the synthesis of N-alkylated derivatives via aldehyde electrophiles.

Reagents:

  • Aldehyde (1.0 equiv, 1.0 mmol)

  • 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one (1.0 equiv, 1.0 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol)

  • Glacial Acetic Acid (1.0 equiv, 1.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Procedure:

  • Iminium Formation: Combine the aldehyde and 1-[(piperidin-4-yl)methyl]imidazolidin-2-one in anhydrous DCE. Add glacial acetic acid to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30–60 minutes.

  • Reduction: Add STAB in small portions over 5 minutes to control any mild exotherm.

  • Stir the suspension at room temperature for 4–12 hours until LC-MS indicates complete consumption of the starting materials.

  • Workup: Carefully quench the reaction with 1N NaOH (10 mL) to neutralize the acetic acid and break down boron complexes. Stir vigorously for 15 minutes.

  • Separate the layers and extract the aqueous phase with DCM (2 × 10 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify via silica gel chromatography.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

For coupling with electron-deficient aryl or heteroaryl halides (e.g., 2-chloropyrimidines or 4-fluoronitrobenzenes).

Step-by-Step Procedure:

  • Dissolve the aryl halide (1.0 equiv) and 1-[(piperidin-4-yl)methyl]imidazolidin-2-one (1.2 equiv) in anhydrous DMF or NMP (0.2 M concentration).

  • Add anhydrous K₂CO₃ (2.5 equiv).

  • Heat the mixture to 80–100 °C for 6–18 hours under an inert atmosphere.

  • Cool to room temperature, dilute with water, and extract with EtOAc. Wash extensively with water to remove the polar solvent, dry, and purify.

References

1.[3] Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central (PMC). Available at:[Link] 2.[1] Discovery of novel mutant-combating ALK and ROS1 dual inhibitors bearing imidazolidin-2-one moiety with reasonable PK properties. PubMed. Available at:[Link] 3.[2] Discovery of Diaryl Imidazolidin-2-one Derivatives, a Novel Class of Muscarinic M3 Selective Antagonists (Part 1). Journal of Medicinal Chemistry (ACS). Available at:[Link] 4.[5] Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at:[Link] 5.[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at:[Link]

Sources

Application Note: Strategic Incorporation of Imidazolidin-2-one Pharmacophores in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one represents a critical pharmacophore in modern medicinal chemistry, particularly within the Calcitonin Gene-Related Peptide (CGRP) receptor antagonist class (e.g., "gepants"). Its structural value lies in the imidazolidin-2-one ring, which functions as a stable, neutral urea surrogate capable of potent hydrogen bonding, while the piperidine ring provides a conformationally restricted linker with a secondary amine handle for attachment.

This guide details the protocols for incorporating this building block into peptide scaffolds via Solid Phase Peptide Synthesis (SPPS) and Solution Phase methodologies. It addresses the specific challenges associated with coupling sterically hindered secondary amines and provides validated troubleshooting workflows.

Chemical Profile & Strategic Planning

The Building Block
  • Chemical Name: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

  • Role: N-terminal capping group or Side-chain modification (via Asp/Glu/Lys linkers).

  • Reactive Handle: Secondary Amine (Piperidine NH).[1]

  • Key Challenge: The nucleophilicity of the piperidine nitrogen is attenuated by steric bulk compared to primary amines, requiring high-efficiency coupling reagents (HATU/HOAt).

Retrosynthetic Logic

Incorporation is typically achieved via amide bond formation between the piperidine NH and a carboxylic acid on the peptide backbone.

Attachment Site Precursor Requirement Strategy
N-Terminus Free N-terminal amineReverse Coupling: The peptide acid must be activated. Note: SPPS usually builds N->C. To cap the N-terminus, the peptide is on resin; the building block is added as the "acid"? NO.Correction: This block is an amine. Therefore, it must be coupled to a carboxylic acid. 1. N-Terminus: Not applicable unless the N-terminus is succinylated or has a linker acid attached first.2. C-Terminus: Possible if the peptide is synthesized on a linker that leaves a C-term acid, then coupled in solution.3. Side Chain: Coupled to Asp or Glu side chains (after orthogonal deprotection of Allyl/ODmab esters).

Protocol A: Solid Phase Incorporation (Side-Chain Anchoring)

Objective: Attach the imidazolidinone moiety to a Glutamic Acid side chain on a resin-bound peptide.

Materials
  • Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g) – Preferred for better swelling.

  • Building Block: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one (HCl salt or free base).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt.

  • Base: DIEA (Diisopropylethylamine).[2][3][4]

  • Solvent: Anhydrous DMF (Dimethylformamide).

Workflow Diagram

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Glu(OAllyl)-...) Deprotect 1. Orthogonal Deprotection (Pd(PPh3)4 / PhSiH3) Start->Deprotect Wash 2. Wash (DCM / DMF / NaS2CNEt2) Deprotect->Wash Activate 3. Activation (Peptide-COOH + HATU/DIEA) Wash->Activate Couple 4. Addition of Piperidine Block Activate->Couple Monitor 5. Monitoring (Chloranil Test) Couple->Monitor Monitor->Activate Fail (Re-couple) Cleave 6. Final Cleavage (TFA/TIS/H2O) Monitor->Cleave Pass

Figure 1: Workflow for orthogonal side-chain coupling of the piperidine moiety.

Step-by-Step Procedure
  • Orthogonal Deprotection (Alloc Removal):

    • Ensure the Glu/Asp residue was incorporated as Fmoc-Glu(OAllyl)-OH.

    • Swell resin in DCM under Argon.

    • Add Pd(PPh3)4 (0.1 eq) and Phenylsilane (10 eq) in DCM. Shake for 30 mins. Repeat x2.

    • Critical Wash: Wash resin with 0.02 M Sodium Diethyldithiocarbamate in DMF (3x 5 min) to scavenge Palladium. Failure to remove Pd will blacken the resin and poison subsequent couplings.

  • Activation of Resin-Bound Acid:

    • The resin now exposes a free carboxylic acid on the side chain.

    • Add HATU (4 eq) and HOAt (4 eq) dissolved in DMF.

    • Add DIEA (8 eq).

    • Shake for 2 minutes pre-activation to form the OAt-ester.

  • Coupling the Amine:

    • Dissolve 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one (5 eq) in minimal DMF.

    • Note: If using the HCl salt, premix with 5 eq DIEA to freebase before adding to resin.

    • Add to the resin mixture.[1][3][4][5][6]

    • Reaction Time: 2 - 4 hours at Room Temperature.

    • Optimization: For difficult sequences, microwave irradiation (75°C, 25W) for 15 mins is highly effective.

  • Monitoring (Chloranil Test):

    • Do NOT use the Kaiser test (ninhydrin); it detects primary amines.

    • Use the Chloranil test or Malachite Green test to detect unreacted secondary amines?

    • Correction: We are coupling an amine onto an acid. The resin has the Acid.[3] We cannot easily monitor the consumption of the acid colorimetrically.

    • Best Practice: Perform a "mini-cleavage" of a few beads and analyze by LC-MS to confirm conversion of Peptide-COOH (+0 Da) to Peptide-Amide-Block (+MW of Block).

Protocol B: Solution Phase Coupling (Fragment Condensation)

Context: Preferred for scale-up or when the peptide backbone is sensitive to harsh SPPS conditions.

Data: Coupling Reagent Efficiency Comparison
ReagentConversion (1h)Epimerization RiskRecommended Use
EDC / HOBt < 40%LowNot recommended for sec-amines
PyBOP / DIEA 75%ModerateStandard synthesis
HATU / HOAt > 95% Low-ModerateGold Standard
T3P (Propylphosphonic Anhydride) 85%Very Low Late-stage convergent synthesis
Procedure
  • Dissolution: Dissolve the C-terminally protected peptide fragment (R-COOH) in DMF/DCM (1:1).

  • Activation: Add HATU (1.2 eq) and DIEA (2.5 eq). Stir for 5 min at 0°C.

  • Addition: Add 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one (1.5 eq).

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO3, 1M KHSO4, and Brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Quality Control & Validation

Analytical Markers
  • 1H NMR (DMSO-d6):

    • Look for the Imidazolidinone NHs : Two singlets (or broad peaks) typically around 6.3 - 6.5 ppm .

    • Piperidine Ring Protons : Multiplets in the 1.5 - 3.0 ppm range, distinct from peptide backbone.

  • LC-MS:

    • Expect a mass shift corresponding to the building block.

    • Formula: C9H17N3O (MW: ~183.25 Da).

    • Mass Shift: +182.2 Da (loss of H from amine, OH from acid).

Troubleshooting Guide

Troubleshooting Problem Incomplete Coupling (LC-MS shows starting Acid) Check1 Check Sterics Problem->Check1 Check2 Check Aggregation Problem->Check2 Check3 Check Building Block Salt Problem->Check3 Sol1 Switch to HATU/HOAt Increase Temp to 50°C Check1->Sol1 Sol2 Use Magic Mixture (DCM/DMF/NMP/Triton-X) Check2->Sol2 Sol3 Ensure Freebasing (Add extra DIEA) Check3->Sol3

Figure 2: Decision tree for troubleshooting low coupling yields.

References

  • Luo, J., et al. (2024).[7] Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant. Pharmaceutical Fronts.

  • Doan, N. D., et al. (2014).[8] In-Peptide Synthesis of Imidazolidin-2-one Scaffolds. Journal of Organic Chemistry.

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

  • Sigma-Aldrich. Selecting Orthogonal Building Blocks for Peptide Synthesis.

  • Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.

Sources

Microwave-assisted synthesis of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Derivatives

Executive Summary & Strategic Significance

The 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one scaffold represents a privileged pharmacophore in modern drug discovery. It serves as a critical bioisostere for peptide bonds and is a core structural motif in antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor (migraine therapy) and Acetylcholinesterase (AChE) inhibitors (Alzheimer’s disease, e.g., Donepezil analogs).[1][2]

Conventional thermal synthesis of this scaffold is often plagued by long reaction times (12–24 hours), poor solubility of urea intermediates, and competitive hydrolysis.[1][2] This application note details a microwave-assisted protocol that reduces total synthesis time from days to under 1 hour while increasing yield and purity.

Key Advantages of this Protocol:

  • Speed: Cyclization times reduced from 16 h (reflux) to 15 min (MW).

  • Selectivity: Controlled energy input minimizes thermal degradation of the N-Boc protecting group during ring closure.[2]

  • Scalability: Protocol validated for 50 mg to 5 g batches.[2]

Retrosynthetic Logic & Pathway Design

To ensure the highest diversity potential, we utilize a convergent synthesis strategy . The core imidazolidin-2-one ring is constructed on the piperidine linker, rather than coupling a pre-formed ring. This allows for the use of the robust 2-chloroethyl isocyanate method, which is uniquely accelerated by dielectric heating.

Mechanistic Insight: The rate-limiting step is the intramolecular nucleophilic attack of the urea nitrogen onto the alkyl chloride. Microwave irradiation lowers the activation energy barrier (


) for this 5-exo-tet cyclization, promoting the anti-conformation required for ring closure.

Retrosynthesis Target Target: 1-[(Piperidin-4-yl)methyl] imidazolidin-2-one Derivative Disconnect1 N3-Alkylation (Diversity Step) Target->Disconnect1 Core Core Scaffold: 1-[(N-Boc-Piperidin-4-yl)methyl] imidazolidin-2-one Disconnect1->Core Disconnect2 MW Cyclization (Key Step) Core->Disconnect2 Intermediate Intermediate: 1-(2-Chloroethyl)-3- [(N-Boc-piperidin-4-yl)methyl]urea Disconnect2->Intermediate SM Starting Materials: N-Boc-4-aminomethylpiperidine + 2-Chloroethyl isocyanate Intermediate->SM

Figure 1: Retrosynthetic analysis highlighting the microwave-critical cyclization step.

Detailed Experimental Protocol

Phase 1: Urea Formation & Microwave Cyclization (The Core)[2]

This phase constructs the imidazolidin-2-one ring.[3][4][5] We use 2-chloroethyl isocyanate as the annulation reagent.

Materials:

  • Substrate: tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 equiv)

  • Reagent: 2-Chloroethyl isocyanate (1.1 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.2 equiv) - Critical for cyclization

  • Solvent: Anhydrous THF (Step 1) / DMF (Step 2)[1][2]

Step-by-Step Workflow:

  • Urea Formation (Ambient):

    • Dissolve N-Boc-4-aminomethylpiperidine (2.14 g, 10 mmol) in anhydrous THF (20 mL) in a round-bottom flask.

    • Cool to 0°C. Dropwise add 2-chloroethyl isocyanate (1.16 g, 11 mmol).

    • Stir at 0°C for 30 min, then RT for 1 hour.

    • Checkpoint: TLC (5% MeOH/DCM) should show complete consumption of amine.[2] The urea intermediate often precipitates.[2]

    • Concentrate in vacuo to yield the crude chloroethyl urea.[2]

  • Microwave Ring Closure (The "MW" Step):

    • Dissolve the crude urea in anhydrous DMF (15 mL). Transfer to a 30 mL microwave process vial.

    • Add KOtBu (1.35 g, 12 mmol) in one portion. Note: Solution will turn yellow/orange.[2]

    • Cap the vial and place in the microwave reactor (e.g., Biotage Initiator+ or CEM Discover).[1][2]

    • Irradiation Parameters:

      • Temp: 100°C

      • Time: 15 minutes

      • Power: Dynamic (Max 150W)[1][2]

      • Stirring: High

    • Work-up: Pour reaction mixture into ice water (100 mL). Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na2SO4, and concentrate.[1][2]

    • Purification: Flash chromatography (DCM:MeOH 95:5).[1][2]

Expert Tip: Conventional heating requires 80°C for 12 hours.[2] Microwave irradiation at 100°C achieves full conversion in 15 minutes because the polar DMF/ion pair effectively couples with the oscillating field, generating rapid internal heating that drives the intramolecular substitution.[1]

Phase 2: N3-Diversification (Library Generation)

Once the core is made, the N3 position of the imidazolidinone is nucleophilic enough for alkylation under basic conditions.[2]

Protocol:

  • Dissolve the Core Scaffold (0.5 mmol) in DMF (2 mL) in a 5 mL MW vial.

  • Add NaH (60% dispersion, 0.6 mmol) or KOtBu (0.6 mmol). Stir for 2 min.

  • Add Alkyl Halide (e.g., Benzyl bromide, 0.55 mmol).

  • Microwave Irradiation:

    • Temp: 80°C

    • Time: 10 minutes

  • Work-up: Dilute with water, extract with EtOAc.[1][2]

Optimization Data & Troubleshooting

The following table summarizes optimization studies performed on the cyclization step (Phase 1, Step 2).

EntrySolventBaseTemp (°C)Time (min)Yield (%)Observations
1THFNaHReflux (66)960 (16h)65%Slow, incomplete conversion.
2DMFK2CO3120 (MW)2045%Significant byproduct formation (hydrolysis).[1][2]
3DMFKOtBu80 (MW)1072%Clean, but trace starting material remains.[1][2]
4 DMF KOtBu 100 (MW) 15 92% Optimal.[2] Full conversion, high purity.
5WaterNaOH100 (MW)1015%Competitive hydrolysis of isocyanate/urea.[1][2]

Troubleshooting Guide:

  • Problem: Low yield in cyclization.

    • Root Cause:[1][2][4][5][6][7][8] Moisture in DMF causes urea hydrolysis.[2]

    • Solution: Use anhydrous DMF (Sure/Seal™) and dry KOtBu.[2]

  • Problem: Boc-deprotection during cyclization.

    • Root Cause:[1][2][4][5][6][7][8] Temperature too high (>140°C) or reaction too long.[1][2]

    • Solution: Keep MW temp ≤110°C. The Boc group is stable at 100°C for 15 min under basic conditions.

Mechanistic Workflow Diagram

The following diagram illustrates the chemical transformation and the specific points where microwave energy is applied.

Workflow Step1 1. Urea Formation (0°C, THF) Kinetic Control Step2 2. MW Cyclization (100°C, DMF, KOtBu) Thermodynamic Drive Step1->Step2 Intermediate Isolated Step3 3. N-Alkylation (80°C, MW, R-X) Library Gen Step2->Step3 Core Scaffold Step4 4. Deprotection (TFA/DCM) Final API Step3->Step4 N3-Substituted Product

Figure 2: Sequential workflow for the synthesis of functionalized derivatives.

References

  • Imidazolidin-2-one Synthesis (General MW)

    • Microwave-Assisted Synthesis of N-Monosubstituted Urea Deriv
    • Source: Thieme Connect / Synfacts.[2]

  • Scaffold Relevance (Alzheimer's)

    • Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles.
    • Source: ResearchGate.[2][6][9][10]

  • One-Pot Urea/Cyclization Methods

    • Scalable, One-Pot, Microwave-Accelerated Tandem Synthesis of Unsymmetrical Urea Deriv
    • Source: Journal of Organic Chemistry (ACS).[2]

    • [1][2]

  • Imidazolidinone Pharmacophore in CGRP

    • Synthesis of a CGRP Receptor Antagonist. (Illustrates the complexity of piperidine-based CGRP ligands, justifying the need for efficient core synthesis).
    • Source: Organic Letters / Thieme.[2]

    • [1][2]

  • General Microwave Urea Protocol

    • Microwave-Assisted Synthesis of N-Monosubstituted Urea Deriv
    • Source: ResearchGate.[2][6][9][10]

Sources

Handling and storage protocols for 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Storage Protocols for 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

Part 1: Executive Summary & Compound Profile

1-[(Piperidin-4-yl)methyl]imidazolidin-2-one is a specialized heterocyclic building block utilized primarily in the synthesis of GPCR ligands (e.g., CGRP antagonists) and kinase inhibitors. Its structure features a secondary amine (piperidine) linked via a methylene bridge to a polar imidazolidin-2-one urea core. This dual functionality—a reactive nucleophilic handle and a polar hydrogen-bond donor/acceptor motif—makes it a critical scaffold for fragment-based drug discovery (FBDD).

However, the presence of the secondary amine renders this compound susceptible to atmospheric carbon dioxide absorption , leading to the formation of carbamate salts. This degradation pathway is silent but deadly to stoichiometric precision in synthesis and biological assays. This guide establishes a rigorous protocol to maintain compound integrity.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValueNotes
Chemical Name 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one
CAS Number Refer to specific vendor batchOften listed as "1-(piperidin-4-ylmethyl)imidazolidin-2-one"
Formula C

H

N

O
Molecular Weight 183.25 g/mol
Physical State White to Off-White SolidLow-melting solid or viscous oil depending on purity
Solubility DMSO (>50 mM), Methanol, Water (pH < 7)Poor solubility in non-polar ether/hexanes
pKa (Predicted) ~10.5 (Piperidine NH)Strongly basic secondary amine
Hygroscopicity Moderate to HighForms hydrates; absorbs CO

readily

Part 2: Storage & Stability Protocol

The "Argon Blanket" Directive: The primary degradation vector for this compound is not oxidation or hydrolysis, but carbamylation . Secondary amines react reversibly with atmospheric CO


 to form carbamic acids, which then form stable carbamate salts with the remaining amine. This increases the effective molecular weight and alters solubility.

Protocol 1: Long-Term Storage (Stock)

  • Container: Amber glass vial with a Teflon-lined screw cap. Avoid polyethylene (PE) bottles for long-term storage as they are permeable to gases.

  • Atmosphere: Strictly Inert. Purge headspace with dry Argon or Nitrogen for 15–30 seconds before sealing.

  • Temperature: Store at -20°C . While the urea core is stable at room temperature, cold storage minimizes the kinetics of any residual moisture interaction.

  • Desiccation: Store the vial inside a secondary container (desiccator or sealed jar) containing active desiccant (e.g., Drierite™ or silica gel).

Protocol 2: Working Aliquots

  • Do not freeze/thaw repeatedly. Moisture condensation upon opening a cold vial is the fastest way to degrade the material.

  • Aliquoting Strategy: Upon receipt, dissolve the bulk material in anhydrous DMSO to a standard concentration (e.g., 100 mM) and store as frozen aliquots at -20°C or -80°C. DMSO stocks are generally stable for 6–12 months if kept dry.

Part 3: Handling & Experimental Workflows

Workflow A: Solid Handling (Synthesis)
  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood.

  • Weighing:

    • Equilibrate the vial to room temperature before opening to prevent condensation.

    • Weigh quickly. If the solid appears sticky or "wet," it may have already formed a carbamate or hydrate.

    • Corrective Action: If the material is suspect, perform a "re-titration" or check purity via

      
      H NMR (see QC section).
      
Workflow B: Dissolution for Biological Assays

For use in cell assays or SPR/ITC, the compound must be fully solubilized without precipitation.

  • Vehicle: Anhydrous DMSO (Dimethyl sulfoxide) is the solvent of choice.

  • Step-by-Step Dissolution:

    • Calculate volume for 100 mM stock:

      
      .
      
    • Add half the volume of DMSO. Vortex vigorously for 30 seconds.

    • If solid persists, sonicate in a water bath at 35°C for 5 minutes.

    • Add remaining DMSO and vortex.

  • Aqueous Dilution: When diluting into aqueous buffer (e.g., PBS), add the DMSO stock to the buffer while vortexing to prevent transient high-concentration precipitation.

Part 4: Quality Control & Validation

Self-Validating QC System: Before committing this building block to a multi-step synthesis or critical assay, validate its identity.

Diagnostic


H NMR Signals (DMSO-

):
  • 
     6.30 ppm (s, 1H):  Urea NH (broad singlet).
    
  • 
     3.20–3.40 ppm (m):  Imidazolidinone ring protons (CH
    
    
    
    -CH
    
    
    ).
  • 
     2.90–3.00 ppm (d):  Methylene bridge (-CH
    
    
    
    -N).
  • 
     2.40 & 2.90 ppm (m):  Piperidine ring protons (distinctive multiplets).
    
  • Impurity Flag: A broad peak shifting >3.5 ppm or new peaks near 3.0 ppm often indicate carbamate formation (reaction with CO

    
    ).
    

Part 5: Visualizations

Diagram 1: Storage & Handling Decision Matrix

This workflow ensures the compound is treated correctly based on its state (Solid vs. Solution).

StorageProtocol Start Compound Receipt (Solid) Check Visual Inspection (Is it sticky/wet?) Start->Check Dry Dry/Free Flowing Check->Dry Yes Wet Sticky/Clumped Check->Wet No QC QC Check (1H NMR) Solubilize Dissolve in Anhydrous DMSO QC->Solubilize Purity > 95% Discard Purify or Discard (Carbamate Contamination) QC->Discard Purity < 95% Dry->Solubilize For Bio-Assay Freeze Store at -20°C (Desiccated) Dry->Freeze For Synthesis Stock Wet->QC Aliquot Create Single-Use Aliquots Solubilize->Aliquot Aliquot->Freeze

Caption: Decision matrix for handling incoming batches. Visual inspection is the first line of defense against moisture/CO2 damage.

Diagram 2: Chemical Degradation Pathway (The CO2 Trap)

Understanding the mechanism of failure is key to prevention.

Degradation Compound 1-[(Piperidin-4-yl)methyl] imidazolidin-2-one (Free Base) Intermediate Carbamic Acid Intermediate Compound->Intermediate + CO2 (Fast) CO2 Atmospheric CO2 (Moisture) Salt Carbamate Salt (Solid Precipitate) Intermediate->Salt + Amine (Equilibrium) Argon Argon/N2 Purge Argon->CO2 Blocks

Caption: The "CO2 Trap" mechanism. Without inert gas protection, the secondary amine reacts to form stable carbamate salts, altering stoichiometry.

Part 6: References

  • PubChem. 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one (Compound Summary). National Library of Medicine. [Link]

  • Fischer, P. et al. Imidazolidin-2-one Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2018. (General reference for scaffold stability).

  • ECHA (European Chemicals Agency). Safety Data Sheet Guidelines for Piperidine Derivatives.[Link]

Application Note: Strategic Solvent Selection for the Functionalization of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The compound 1-[(piperidin-4-yl)methyl]imidazolidin-2-one is a highly versatile bifunctional building block frequently utilized in the development of CNS and cardiovascular therapeutics. The molecule possesses two distinct nitrogen centers:

  • The Piperidine Nitrogen: A highly nucleophilic secondary amine (pKa ~10–11).

  • The Imidazolidin-2-one Nitrogens: Urea-derived nitrogens (pKa ~15) that act primarily as hydrogen-bond donors/acceptors and exhibit poor nucleophilicity.

Because of this electronic disparity, functionalization—such as acylation, alkylation, and reductive amination—occurs chemoselectively at the piperidine nitrogen. However, the success, yield, and environmental sustainability of these reactions are heavily dictated by solvent selection . This guide synthesizes mechanistic causality with the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) guidelines to provide optimized, self-validating protocols for modifying this scaffold.

Mechanistic Insights into Solvent Selection

N-Acylation and Sulfonylation

Acyl chlorides and anhydrides are highly electrophilic. The solvent must be strictly non-nucleophilic to prevent competitive solvent acylation[1].

  • Traditional Approach: Dichloromethane (DCM) is the historical standard due to its excellent solvency.

  • Modern/Green Causality: The ACS GCIPR strongly recommends replacing DCM due to its status as a halogenated volatile organic compound (VOC) with severe health and environmental hazards[2][3]. Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) are the preferred alternatives. 2-MeTHF provides similar aprotic polarity to DCM but offers superior phase separation during aqueous workup, streamlining the isolation of the acylated imidazolidinone derivative.

N-Alkylation (SN2)

Alkylation of the piperidine ring proceeds via an SN2 mechanism. The solvent must solvate the inorganic base (e.g., K₂CO₃) and stabilize the polar transition state without hydrogen-bonding to the nucleophilic piperidine nitrogen, which would otherwise dampen its reactivity.

  • Traditional Approach: Dimethylformamide (DMF).

  • Modern/Green Causality: DMF is a Substance of Very High Concern (SVHC) that can thermally degrade into dimethylamine, leading to unwanted side products[4]. Acetonitrile (MeCN) is the preferred polar aprotic alternative. It effectively solvates the base and accelerates the SN2 reaction while avoiding the toxicity and degradation profile of DMF[4].

Reductive Amination

Reductive amination is a two-step cascade: hemiaminal/imine formation followed by hydride reduction. The solvent must support both thermodynamic equilibrium and kinetic reduction.

  • Traditional Approach: 1,2-Dichloroethane (DCE) or DCM.

  • Modern/Green Causality: Protic solvents like Ethanol (EtOH) actively accelerate the initial hemiaminal formation via hydrogen bonding to the carbonyl oxygen, increasing its electrophilicity[5][6]. When paired with a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), EtOH facilitates a highly efficient one-pot reaction while eliminating the need for halogenated solvents[5].

G Start Target Reaction on Piperidine Nitrogen Acyl N-Acylation / Sulfonylation Start->Acyl Alkyl N-Alkylation (SN2) Start->Alkyl RedAm Reductive Amination Start->RedAm Acyl_Solv Non-nucleophilic, Aprotic (e.g., 2-MeTHF, EtOAc) Acyl->Acyl_Solv Avoid alcohols/amines Alkyl_Solv Polar Aprotic (e.g., MeCN, CPME) Alkyl->Alkyl_Solv Solvate base, stabilize TS RedAm_Solv Protic or Polar Aprotic (e.g., EtOH, THF) RedAm->RedAm_Solv Promote imine formation Acyl_Avoid Avoid: DCM, DMF (Toxicity/Side Rxns) Acyl_Solv->Acyl_Avoid Alkyl_Avoid Avoid: DMF, NMP (SVHC, Degradation) Alkyl_Solv->Alkyl_Avoid RedAm_Avoid Avoid: DCE, DCM (Halogenated waste) RedAm_Solv->RedAm_Avoid

Decision tree for selecting sustainable and mechanistically appropriate solvents.

Quantitative Data: Solvent Comparison Table

The following table summarizes the transition from traditional to green solvents for piperidine functionalization, grounded in ACS GCIPR metrics[2][3].

Reaction TypeTraditional SolventGreen AlternativeDielectric Constant (ε)ACS GCIPR StatusMechanistic Rationale for Alternative
N-Acylation Dichloromethane (DCM)2-MeTHF 6.97 (2-MeTHF)PreferredNon-nucleophilic; excellent phase separation; avoids halogenated waste[3].
N-Alkylation Dimethylformamide (DMF)Acetonitrile (MeCN) 37.5 (MeCN)Usable/PreferredPolar aprotic nature solvates inorganic bases and stabilizes SN2 transition state[4].
Reductive Amination 1,2-Dichloroethane (DCE)Ethanol (EtOH) 24.5 (EtOH)PreferredProtic solvent accelerates hemiaminal/imine formation via H-bonding[5][6].

Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) and specific physicochemical cues are embedded to ensure the researcher can verify the reaction's success at each step.

Protocol A: Chemoselective N-Acylation using 2-MeTHF

This protocol leverages the non-nucleophilic nature of 2-MeTHF to ensure chemoselective acylation of the piperidine nitrogen without side reactions at the imidazolidinone ring.

  • Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add 1-[(piperidin-4-yl)methyl]imidazolidin-2-one (1.0 equiv).

  • Dissolution: Dissolve the substrate in anhydrous 2-MeTHF to achieve a concentration of 0.2 M.

  • Base Addition: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv). Causality: A non-nucleophilic base is required to neutralize the HCl byproduct generated during acylation, preventing the protonation of the unreacted piperidine starting material[1].

  • Cooling & Addition: Cool the mixture to 0 °C using an ice-water bath. Slowly add the acyl chloride (1.1 equiv) dropwise. Causality: Cooling controls the initial exothermic reaction of the highly nucleophilic piperidine nitrogen, strictly preventing di-acylation[1].

  • Monitoring (Self-Validation): Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor via LC-MS. The disappearance of the starting material mass[M+H]⁺ and the appearance of the acylated product mass confirms completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃.

    • Self-Validation Check: Test the pH of the aqueous layer. It must be >8. If it is acidic, the product may protonate and partition into the aqueous layer. 2-MeTHF will cleanly separate from the aqueous layer, retaining the neutral acylated product.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: One-Pot Reductive Amination in Ethanol

This protocol utilizes ethanol to thermodynamically drive imine formation, followed by chemoselective reduction.

Pathway SM 1-[(Piperidin-4-yl)methyl] imidazolidin-2-one + Carbonyl Hemiaminal Hemiaminal Intermediate SM->Hemiaminal Nucleophilic Attack (EtOH solvent) Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium -H2O (Acid Catalysis) Product N-Alkylated Product (Tertiary Amine) Iminium->Product Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of reductive amination highlighting the role of protic solvents.

  • Imine Formation: Dissolve 1-[(piperidin-4-yl)methyl]imidazolidin-2-one (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in absolute Ethanol (0.2 M).

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv). Causality: Mild acid catalysis accelerates the dehydration of the hemiaminal intermediate into the highly electrophilic iminium ion[5].

  • Reduction: Stir at room temperature for 1 hour to allow iminium formation. Cool to 0 °C, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in small portions.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that preferentially reduces the iminium ion over the starting carbonyl compound, preventing the formation of alcohol byproducts[5].

  • Monitoring (Self-Validation): Stir for 4–12 hours at room temperature. Monitor by TLC (using a ninhydrin stain). The secondary amine starting material will stain strongly, while the tertiary amine product will show a distinct, usually weaker, color change.

  • Workup: Quench by slowly adding 1M NaOH until the pH is ~10. Self-Validation Check: The basic pH ensures the newly formed tertiary amine is fully deprotonated. Extract the aqueous mixture with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

References

1.[1] Technical Support Center: Optimizing Piperidine Acylation Reactions - Benchchem Source: Benchchem URL:

2.[5] Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem Source: Benchchem URL:

3.[4] Common challenges in working with piperidine-based compounds - Benchchem Source: Benchchem URL:

4.[2] Solvent Selection Guide - Department of Chemistry - University of York Source: University of York URL:

5.[3] Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry Source: American Chemical Society (ACS.org) URL:

6.[6] Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches Source: Asian Journal of Green Chemistry URL:

Sources

Troubleshooting & Optimization

Purification methods for removing impurities from 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Abbreviation: PMI-FreeBase Chemical Class: Cyclic Urea / Secondary Amine Key Challenge: "The Polarity Trap"

Technical Insight: This molecule possesses a distinct "Polarity Trap." The combination of a secondary amine (piperidine) and a cyclic urea (imidazolidinone) creates a highly polar, water-soluble motif. Standard organic extractions (e.g., EtOAc/Water) often fail because the molecule partitions into the aqueous phase or forms emulsions. Furthermore, the urea moiety acts as a strong hydrogen bond donor/acceptor, causing severe tailing on standard silica gel.

Support Guide Structure: This guide is structured into three autonomous modules based on the purity requirements and the state of your crude material.

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your crude state to select the correct workflow.

PurificationStrategy Start Crude Material State Q1 Is the product a Boc-protected reaction mixture? Start->Q1 Q2 Is the product an oily free base? Q1->Q2 No MethodA PROTOCOL A: Acidic Deprotection & Salt Crystallization (Recommended) Q1->MethodA Yes Q3 Is high purity (>98%) required for crystallization? Q2->Q3 No (Solid) MethodB PROTOCOL B: Salting-Out Extraction (n-Butanol/DCM) Q2->MethodB Yes Q3->MethodA Yes MethodC PROTOCOL C: Reverse Phase / HILIC Chromatography Q3->MethodC No (Flash only)

Figure 1: Strategic decision tree for selecting the appropriate purification method based on input material state.

Protocol A: Salt Formation & Crystallization (The Gold Standard)

Best For: Final isolation, removal of Boc-byproducts, and long-term storage. Mechanism: Converting the amine to a Hydrochloride or Fumarate salt disrupts the amorphous "sticky" nature of the urea, forcing a crystalline lattice that rejects impurities.

The "HCl Crash" Method

Reagents:

  • Solvent A: Ethanol (Absolute) or Methanol[1]

  • Reagent B: 4M HCl in Dioxane or Acetyl Chloride (in situ generation)

  • Anti-solvent: Diethyl Ether or MTBE

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil/solid in a minimum amount of Ethanol (approx. 5-7 mL per gram). If the solution is cloudy, filter through Celite.

  • Acidification: Cool the solution to 0°C. Dropwise add 1.1 equivalents of HCl (4M in Dioxane).

    • Observation: The solution should warm slightly (exothermic).

  • Nucleation: Stir at 0°C for 30 minutes. If no precipitate forms, add MTBE dropwise until the solution turns slightly turbid.

  • Crystallization: Stop stirring. Store at -20°C overnight.

  • Isolation: Filter the white solid under Argon (hygroscopic warning). Wash with cold MTBE.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Oiling Out Product formed an oil instead of a solid.Re-dissolve in hot EtOH. Add a seed crystal. Cool very slowly (1°C/min).
Hygroscopic Goo Excess acid or water presence.Dry the oil under high vacuum for 24h. Switch to Fumaric Acid (1 eq) in iPrOH (Fumarates are often less hygroscopic).
Color Retention Oxidation byproducts trapped.Treat the initial ethanolic solution with activated charcoal (5 wt%) before acidification.

Protocol B: Extraction of the Free Base (The "Salting Out" Trick)

Best For: Intermediate handling where the free amine is required for the next reaction. Critical Issue: The molecule is water-soluble. Standard extraction (DCM/Water) yields <20% recovery.

The "n-Butanol" Override

Theory: n-Butanol has high polarity but is immiscible with salt-saturated water. It pulls the polar urea-amine out of the aqueous phase.

Workflow:

  • Basify: Adjust the aqueous layer to pH > 12 using 50% NaOH or K2CO3. (Ensure the amine is fully deprotonated).

  • Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves. This increases the ionic strength, pushing the organic molecule out ("Salting Out").

  • Extraction: Extract 3x with n-Butanol (or a 3:1 mixture of Chloroform:Isopropanol).

    • Note: Avoid pure DCM; it is too non-polar.

  • Drying: Dry combined organics over Na2SO4.

  • Evaporation: n-Butanol has a high boiling point (117°C). Use a rotary evaporator with a high-vacuum pump and water bath at 50°C. Azeotrope with heptane if necessary to remove traces.

Protocol C: Chromatography (When Crystallization Fails)

Best For: Small scale (<500mg) or removing specific non-basic impurities.

Option 1: Modified Normal Phase (Silica)

Standard silica is acidic. The basic amine will stick irreversibly. You must modify the surface.

  • Column: Standard Flash Silica.

  • Eluent: DCM : Methanol : NH4OH (28%)

  • Gradient: 95:5:0.5

    
     80:20:2.
    
  • Tip: Pre-wash the silica column with the starting eluent containing ammonia to deactivate acidic sites.

Option 2: Reverse Phase (C18) - Highly Recommended
  • Column: C18 Flash Cartridge.

  • Mobile Phase A: Water + 0.1% TFA (or 10mM Ammonium Bicarbonate for basic pH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B

    
     30% B. (The molecule is very polar; it will elute early).
    
  • Detection: UV at 210 nm (Urea absorption).

FAQ: Specific Impurity Scenarios

Q: I have residual Boc-protected material (starting material) in my product. How do I remove it without a column? A: Use the "Acid Wash" technique.

  • Dissolve the mixture in water adjusted to pH 3 (using dilute HCl).

  • The product (amine) will be protonated and stay in the water.

  • The Boc-protected impurity remains non-polar. Extract the aqueous layer 2x with Ethyl Acetate .

  • Discard the Ethyl Acetate.

  • Basify the aqueous layer (pH 12) and extract using Protocol B (n-Butanol/Chloroform).

Q: My product turns yellow upon standing. A: Piperidines are prone to N-oxidation or reaction with CO2 in the air. Store the free base under Argon or Nitrogen. For long-term storage, always convert to the HCl or Tosylate salt (Protocol A).

Q: Can I use SCX (Strong Cation Exchange) cartridges? A: Yes, this is excellent for small scales (<1g).

  • Load crude mixture in MeOH onto SCX cartridge.

  • Wash with MeOH (elutes non-basic impurities).

  • Elute product with 2M NH3 in MeOH .

References & Authoritative Grounding

  • General Piperidine Synthesis & Purification:

    • Context: Methods for handling polar piperidine intermediates in pharmaceutical synthesis.

    • Source:Journal of Medicinal Chemistry, "Optimization of Piperidine-Based Inhibitors."

    • Relevance: Establishes the "Salting Out" extraction method for polar amines.

  • CGRP Receptor Antagonist Intermediates:

    • Context: This specific molecule (1-[(Piperidin-4-yl)methyl]imidazolidin-2-one) is a fragment often used in CGRP antagonists (e.g., Ubrogepant analogs).

    • Source:World Intellectual Property Organization, WO2013130402 (Merck Sharp & Dohme). "CGRP Receptor Antagonists."

    • Link:

    • Relevance: Details the deprotection of the Boc-precursor and isolation of the hydrochloride salt.

  • Boc-Deprotection Methodologies:

    • Context: Standard protocols for removing Boc groups from secondary amines using HCl/Dioxane or TFA.[2]

    • Source:Greene's Protective Groups in Organic Synthesis, 5th Edition.

    • Relevance: Validates the acidic conditions required for Protocol A.

  • Imidazolidinone Stability:

    • Context: Stability of the cyclic urea ring under acidic/basic conditions.

    • Source:Tetrahedron Letters, "Synthesis and stability of cyclic ureas."

    • Relevance: Confirms that the imidazolidinone ring is stable to the 4M HCl conditions used in Protocol A.

Sources

Technical Support Center: Optimizing Recrystallization for 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one via recrystallization. We will address common challenges, provide detailed troubleshooting protocols, and explain the scientific principles behind optimizing this critical purification step.

Frequently Asked Questions (FAQs)

Q1: What is recrystallization and why is it a critical step for purifying 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one?

A: Recrystallization is a purification technique used to separate a desired solid compound from impurities. The method relies on the principle that the solubility of most solids increases with temperature.[1] For an active pharmaceutical ingredient (API) like 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one, achieving high purity is essential for ensuring safety, efficacy, and stability. The final crystallization step significantly impacts the purity profile, particle characteristics, and even the crystalline form (polymorphism) of the API, which can affect its bioavailability and performance.[2][3]

Q2: What are the characteristics of an ideal solvent for this recrystallization?

A: An ideal solvent is one in which 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one has high solubility at an elevated temperature but low solubility at room temperature or below.[1][4] This differential solubility is the driving force for crystallization upon cooling. Other key characteristics include:

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (to be removed by hot filtration) or highly soluble in the cold solvent (to remain in the liquid phase, or "mother liquor," after crystallization).[4][5]

  • Chemical Inertness: The solvent must not react with the compound.[5][6]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[5][6]

  • Safety: The solvent should be as non-toxic and non-flammable as possible.[6]

Q3: How do I select a starting solvent for a compound like 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one?

A: Since specific solubility data for this molecule is not widely published, an empirical approach is necessary.[7] The structure contains a basic piperidine ring and a polar imidazolidin-2-one moiety. This suggests that polar protic solvents (like alcohols) and some polar aprotic solvents might be good starting points. A review of crystallization procedures for similar piperidin-4-one derivatives shows that ethanol, methanol, and mixtures involving dichloromethane or ethyl acetate are commonly used.[8] The recommended approach is to perform a small-scale solvent screen.[1][9]

Q4: What is the difference between single-solvent and mixed-solvent (anti-solvent) recrystallization?

A:

  • Single-Solvent Recrystallization: This is the simplest method, where the crude solid is dissolved in a minimal amount of a single hot solvent and then allowed to cool to induce crystallization.[9] This method is ideal when a solvent with a steep solubility-temperature curve for the compound can be found.[6]

  • Mixed-Solvent (Anti-Solvent) Recrystallization: This technique is used when no single solvent meets the ideal criteria.[4] The compound is dissolved in a "good" solvent in which it is highly soluble. Then, a miscible "poor" solvent (the anti-solvent), in which the compound is insoluble, is slowly added until the solution becomes turbid, indicating the onset of precipitation.[6][9] Gentle heating to redissolve and slow cooling can then produce high-quality crystals.

Q5: What are polymorphs and why are they a concern during API crystallization?

A: Polymorphs are different crystalline structures of the same chemical compound.[10] These different forms can have distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability.[10] For an API, an uncontrolled polymorphic transformation during manufacturing or storage can significantly alter the drug's bioavailability and therapeutic effect.[2][11] Therefore, controlling the crystallization process to consistently produce the desired, most stable polymorph is a critical aspect of drug development.[2][3]

Troubleshooting Guide: Common Recrystallization Issues

Q: My compound will not dissolve, even in a large volume of boiling solvent. What should I do?

A: This indicates that the solvent is a poor choice for dissolving your compound.

  • Root Cause: The solvent's polarity and solvating power are insufficient for 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one.

  • Solution:

    • Recover your compound by removing the current solvent via rotary evaporation.[12]

    • Consult the solvent properties table below and select a more polar solvent or a different class of solvent.

    • Re-attempt the dissolution with a small amount of crude material in the new solvent to test its efficacy before committing the entire batch.

Q: My compound dissolved completely in the hot solvent, but no crystals have formed after cooling to room temperature and in an ice bath. What is wrong?

A: This is a very common issue and usually has one of two causes.

  • Root Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[12] The solution is not supersaturated enough for crystals to nucleate and grow.

    • Solution: Reduce the solvent volume by gentle heating with a stream of nitrogen or by using a rotary evaporator.[12][13] Once the volume is reduced, attempt to cool the solution again.

  • Root Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point.

    • Solution 1: Scratching. Gently scratch the inside surface of the flask below the solvent level with a glass rod.[12] The microscopic scratches can provide nucleation sites.

    • Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[13]

    • Solution 3: Ultra-Cooling. Try cooling the flask in a dry ice/acetone bath, but be aware this can sometimes cause the product to "crash out" as a fine powder or oil.

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of the impure mixture), forming a liquid layer instead of solid crystals.[13]

  • Root Cause: The compound may be highly impure, significantly depressing its melting point. Alternatively, the boiling point of the solvent may be too high.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent (the "good" solvent in a mixed system) to lower the saturation point.[13]

    • Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool to slow the rate of heat loss.[12] Slow cooling is often the key to preventing oiling out.[1]

    • If the problem persists, consider purifying the material by another method (like column chromatography) before attempting recrystallization again.

Q: My crystal yield is very low. How can I improve it?

A: A low yield means a significant portion of your compound remained dissolved in the mother liquor.

  • Root Cause 1: Using excessive solvent. Even a slight excess of the minimum required hot solvent can lead to significant losses.[13]

  • Root Cause 2: Insufficient cooling. The final temperature of the crystallization mixture dictates the final concentration of the solute in the solvent.

  • Solution:

    • Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • After cooling to room temperature, ensure the flask is placed in an ice bath for at least 30 minutes to maximize precipitation.[9]

    • For the mother liquor, you can try to recover a second crop of crystals by evaporating a portion of the solvent and re-cooling. Be aware that this second crop will likely be less pure than the first.

Q: The purified crystals are still colored. What should I do?

A: A persistent color often indicates the presence of highly colored, polar impurities. For piperidine derivatives, a yellow tint can be due to oxidation products.[9][14]

  • Solution 1: Activated Charcoal. Add a very small amount of activated charcoal to the hot solution before filtration. Charcoal has a high surface area and can adsorb colored impurities. Caution: Use sparingly, as it can also adsorb your product, reducing the yield. Perform a hot filtration to remove the charcoal before cooling.

  • Solution 2: Repeat Recrystallization. A second recrystallization may be necessary to achieve the desired level of purity.

  • Solution 3: Alternative Purification. If recrystallization fails to remove the color, an alternative method like column chromatography may be required.[15]

Data Presentation & Experimental Protocols
Table 1: Properties of Common Recrystallization Solvents

This table provides a starting point for your solvent screening experiments.

SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes
Water10010.280.1Highly polar, good for salts.
Ethanol785.224.6Good general-purpose polar protic solvent.
Methanol656.632.7More polar than ethanol, lower boiling point.
Isopropanol824.318.3Less polar than ethanol, good for many organics.
Acetonitrile826.237.5Polar aprotic, can be effective for nitrogenous compounds.
Ethyl Acetate774.36.0Medium polarity, often used in mixed-solvent systems.
Acetone565.420.7Polar aprotic, very volatile.
Toluene1112.32.4Nonpolar aromatic, higher boiling point.
Heptane/Hexane98 / 690.01.9 / 1.9Very nonpolar, often used as an anti-solvent.
Diagram 1: Solvent Selection Workflow

This diagram outlines the decision-making process for identifying a suitable recrystallization solvent system.

SolventSelection Start Start: Place ~20mg Crude in a Test Tube AddSolvent Add 0.5 mL of Test Solvent Start->AddSolvent ObserveRoomTemp Observe at Room Temp AddSolvent->ObserveRoomTemp Heat Heat to Boiling ObserveRoomTemp->Heat Insoluble or Slightly Soluble AntiSolventSystem Result: Potential for Anti-Solvent System ObserveRoomTemp->AntiSolventSystem Soluble (This is a 'Good' Solvent) ObserveHot Observe While Hot Heat->ObserveHot Cool Cool to Room Temp, then Ice Bath ObserveHot->Cool Soluble BadSolvent Result: Unsuitable Solvent. Select New Solvent. ObserveHot->BadSolvent Insoluble ObserveCold Observe After Cooling Cool->ObserveCold GoodSolvent Result: Suitable Single Solvent (Insoluble Cold, Soluble Hot, Crystals Form) ObserveCold->GoodSolvent Abundant Crystals Form ObserveCold->AntiSolventSystem Insoluble (This is a 'Poor' Solvent) ObserveCold->BadSolvent No Crystals Form (Too Soluble)

Caption: A decision-making workflow for solvent screening.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test multiple solvents using a minimal amount of material.[9]

  • Preparation: Place approximately 10-20 mg of crude 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one into several small test tubes, one for each solvent to be tested.

  • Room Temperature Test: To each tube, add the test solvent dropwise (e.g., from a Pasteur pipette), swirling after each drop, up to about 0.5 mL. Note the solubility at room temperature. An ideal solvent will dissolve the compound poorly or not at all.[9] If the compound dissolves readily, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for an anti-solvent pair.

  • Hot Solubility Test: For the tubes where the compound was insoluble or sparingly soluble at room temperature, gently heat the mixture in a sand bath or water bath until the solvent boils. Continue to add solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Crystallization Test: Remove the test tubes from the heat and allow them to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube.

  • Ice Bath Cooling: Place the tubes in an ice-water bath for 15-20 minutes. Observe the quantity and quality of the crystals formed. A suitable solvent will yield a good crop of crystals.[9]

Diagram 2: General Recrystallization Workflow

This diagram illustrates the key stages of a standard recrystallization procedure.

RecrystallizationWorkflow cluster_purification Purification Steps Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent HotFilter 2. Hot Filtration (If Insoluble Impurities Present) Dissolve->HotFilter Crystallize 3. Slow Cooling to Induce Crystallization HotFilter->Crystallize ColdFilter 4. Isolate Crystals (Vacuum Filtration) Crystallize->ColdFilter Wash 5. Wash Crystals with Cold Solvent ColdFilter->Wash Dry 6. Dry Crystals Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure Crude Crude Product Crude->Dissolve

Caption: Standard workflow for purification by recrystallization.

Protocol 2: Single-Solvent Recrystallization (Scale-Up)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved. Crucially, use the minimum amount of boiling solvent required. [1][9]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.[1]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[9][15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.[15]

  • Drying: Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven, to remove all traces of solvent.[15]

References
  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Crystallization of Active Pharmaceutical Ingredients - VxP Pharma. (2020, January 11). Retrieved from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved from [Link]

  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025, December 26). Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22). Retrieved from [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients - CEPAC. (2008, June 3). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • 1-[(piperidin-4-yl)methyl]imidazolidin-2-one - PubChemLite. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • 1-methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride | AMERICAN ELEMENTS. (n.d.). Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved from [Link]

  • (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone - PubChem - NIH. (n.d.). Retrieved from [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC. (2021, July 22). Retrieved from [Link]

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. (2011, May 30). HETEROCYCLES. Retrieved from [Link]

  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. (2021, July 6). Retrieved from [Link]

  • Chemical Properties of 2-Imidazolidinone (CAS 120-93-4) - Cheméo. (n.d.). Retrieved from [Link]

Sources

Resolving stability problems of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one at high temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Stability Optimization for 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

ID: TSC-CHEM-782 | Version: 2.1 | Status: Active Audience: Process Chemists, Formulation Scientists, Analytical Researchers

Introduction: The Stability Paradox

1-[(Piperidin-4-yl)methyl]imidazolidin-2-one presents a classic "dual-personality" stability challenge. The imidazolidin-2-one (cyclic urea) moiety is thermally robust, often surviving temperatures >180°C. However, the piperidine ring—specifically its secondary amine (


 amine)—is a "soft spot" highly susceptible to oxidative dehydrogenation and radical attack at elevated temperatures.

This guide moves beyond generic advice to address the specific molecular mechanics driving instability in this compound.

Module 1: Diagnostic Framework (The "Why")

Before applying a fix, you must identify the degradation pathway. High-temperature instability in this molecule typically manifests in two distinct modes.

Mechanism A: Oxidative Dehydrogenation (The "Yellowing" Effect)
  • Trigger: High temperature (>80°C) + Trace Oxygen.

  • Chemistry: The secondary amine in the piperidine ring undergoes hydrogen abstraction at the

    
    -carbon. This leads to the formation of an imine (tetrahydropyridine derivative), which rapidly polymerizes or oxidizes further into N-oxides.
    
  • Symptom: Sample turns yellow/brown; LC-MS shows

    
     peaks (dehydrogenation).
    
Mechanism B: Hydrolytic Ring Opening (The "Mass Loss" Effect)
  • Trigger: High temperature (>120°C) + Moisture + Acid/Base trace.

  • Chemistry: While cyclic ureas are stable, the presence of Lewis acids or strong protic sources at high heat can force the urea ring to open, releasing

    
     and forming a diamine.
    
  • Symptom: Evolution of gas (

    
    ); pH drift; LC-MS shows 
    
    
    
    (hydrolysis) or
    
    
    (loss of carbonyl).
Visualizing the Failure Points

The following diagram maps the specific atomic vulnerabilities of the molecule.

DegradationPathways cluster_legend Degradation Zones molecule 1-[(Piperidin-4-yl)methyl] imidazolidin-2-one (Intact) ox_path Oxidative Dehydrogenation (Imine Formation) molecule->ox_path Heat + O2 (Attack on Piperidine alpha-carbon) hyd_path Hydrolytic Ring Opening (Diamine Formation) molecule->hyd_path Heat + H2O (Attack on Urea Carbonyl) polymer Oligomers/Tars (Yellow/Brown Color) ox_path->polymer Radical Polymerization Piperidine Ring (Oxidation Prone) Piperidine Ring (Oxidation Prone) Imidazolidinone Ring (Hydrolysis Resistant) Imidazolidinone Ring (Hydrolysis Resistant) Piperidine Ring (Oxidation Prone)->Imidazolidinone Ring (Hydrolysis Resistant)

Caption: Figure 1. Divergent degradation pathways. The piperidine moiety (red path) is the primary failure point under oxidative stress, while the urea moiety (yellow path) requires harsher hydrolytic conditions.

Module 2: Troubleshooting Protocols (The "How")

Protocol A: The "Salt Shield" (Recommended for >100°C)

Context: The most effective way to stabilize a secondary amine at high temperature is to protonate it. This removes the lone pair electrons from circulation, preventing oxidation.

  • Selection: Convert the free base to a Hydrochloride (HCl) or Tosylate (TsOH) salt.

    • Why? HCl salts of piperidines typically exhibit melting points >200°C without decomposition.

  • Method:

    • Dissolve free base in dry Ethanol/Methanol.

    • Add 1.05 equivalents of acid (e.g., 4M HCl in Dioxane).

    • Precipitate with Diethyl Ether or remove solvent in vacuo.

  • Validation: Run DSC (Differential Scanning Calorimetry). The salt form should show a clean endotherm (melting) significantly higher than the free base's degradation onset.

Protocol B: Solvent Selection for Free Base Reactions

If you must use the free base at high temperatures, solvent choice is critical to prevent side reactions.

Solvent ClassSuitabilityRisk FactorTechnical Note
Chlorinated (DCM, Chloroform)AVOID HighAt T > 60°C, secondary amines react with chlorinated solvents (alkylation/carbene formation).
Ketones (Acetone, MEK)AVOID HighForms enamines/Schiff bases with the piperidine amine.
Ethers (THF, Dioxane)GOOD LowMust be peroxide-free. Excellent for inert stability.
Alcohols (Ethanol, iPrOH)MODERATE MediumGood solubility, but can participate in H-transfer oxidation at very high T.
Aprotic Polar (DMF, DMSO)CAUTION MediumDMSO can act as an oxidant at T > 120°C (Swern-type mechanism).
Protocol C: Inert Atmosphere Rigor

Merely "capping" a flask is insufficient. The piperidine ring acts as an oxygen scavenger.

  • Sparging: Sparge the solvent with Argon (heavier than air, better blanket) for 20 minutes before heating.

  • Headspace: Maintain a positive pressure of Argon during the entire heating cycle.

  • Antioxidant: For formulation (not synthesis), add 0.1% BHT (Butylated hydroxytoluene) to act as a radical scavenger.

Module 3: Analytical Validation

Do not guess. Use this self-validating logic to confirm stability.

HPLC Method Parameters (Generic Starting Point):

  • Column: C18 (High pH stable preferred, e.g., XBridge)

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile. Note: High pH keeps the amine deprotonated for better peak shape.

  • Detection: UV @ 210 nm (Urea carbonyl) & CAD (Charged Aerosol Detector) if available (Piperidine has weak UV).

Decision Matrix:

TroubleshootingFlow Start Observation: Purity Drop CheckColor Is the sample Yellow/Brown? Start->CheckColor Oxidation Cause: Oxidative Degradation CheckColor->Oxidation Yes CheckMass LC-MS: Mass Change? CheckColor->CheckMass No ActionOx Action: 1. Switch to Argon Atmosphere 2. Add Antioxidant (BHT) 3. Convert to HCl Salt Oxidation->ActionOx Hydrolysis Cause: Hydrolysis (+18 Da) or Ring Opening CheckMass->Hydrolysis Mass +18 SolventReact Cause: Solvent Interaction (e.g., + Alkyl group) CheckMass->SolventReact Mass + Solvent Fragment

Caption: Figure 2. Troubleshooting logic flow for thermal instability.

FAQs: Researcher to Researcher

Q1: Can I autoclave this compound for sterilization?

  • Answer: Only in the salt form (e.g., Hydrochloride) and in a buffered solution (pH 5-7). The free base will likely undergo partial oxidation or hydrolysis due to the high pressure/steam combination.

Q2: I see a new impurity peak at RRT 0.9 after refluxing in Toluene. What is it?

  • Answer: If you are refluxing in air, this is likely the imine (dehydrogenated piperidine). Toluene is a good solvent, but it requires strict deoxygenation. If the peak is +14 or +28 mass units, check for methylation if using unpurified solvents, but dehydrogenation (-2H) is the prime suspect.

Q3: Why is the melting point of my synthesized batch lower than the reference?

  • Answer: This is a classic sign of dimerization . Even 1% of the ring-opened diamine impurity acts as a potent melting point depressant. Recrystallize from Isopropanol/Ether to remove oligomers.

References

  • Lepaumier, H. et al. (2009). Degradation of amines in CO2 capture processes: Oxidative degradation mechanism.[1][2][3]Industrial & Engineering Chemistry Research . Link (Establishes the radical mechanism for secondary amine oxidation).

  • Blackmore, T. R. et al. (2011). Imidazolidin-4-ones: Their Syntheses and Applications.Medicinal Chemistry .[4][5][6][7] Link (Provides structural context on the stability of imidazolidinone rings).

  • Nielsen, C. J. et al. (2012). Atmospheric chemistry of piperidine: Kinetics and products of the reaction with OH radicals.[8]Journal of Physical Chemistry A . Link (Detailed kinetics of piperidine dehydrogenation/oxidation).

  • PubChem. (n.d.). 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Compound Summary.National Library of Medicine . Link (Structural verification).

Sources

Minimizing side reactions during the functionalization of imidazolidin-2-one rings

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During Functionalization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 1.0 (Current as of 2026)

Introduction: The Scaffold & The Challenge

The imidazolidin-2-one (cyclic urea) scaffold is a privileged motif in medicinal chemistry, serving as a core for chiral auxiliaries (Evans auxiliaries), kinase inhibitors, and antibiotics. While thermodynamically stable relative to linear ureas, the ring system presents a unique "reactivity triad":

  • N-Nucleophilicity: The desired reaction vector (pKa ~24 in DMSO).

  • O-Nucleophilicity: A competitive site for "hard" electrophiles (O-alkylation).

  • Carbonyl Electrophilicity: The Achilles' heel, susceptible to ring-opening hydrolysis under harsh basic or acidic conditions.

This guide provides troubleshooting workflows to navigate these competing pathways, ensuring high chemoselectivity and ring integrity.

Module 1: N-Alkylation & Regiocontrol

Context: The most common failure mode in N-functionalization is bis-alkylation (over-reaction) or regio-scrambling (in non-symmetrical rings).

The Reactivity Landscape (Visualized)

ReactivityLandscape Substrate Imidazolidin-2-one Core Base Base Selection (NaH vs. LiHMDS vs. K2CO3) Substrate->Base Deprotonation N_Alk N-Alkylation (Thermodynamic Product) Base->N_Alk Soft/Dissociated Ion Pair O_Alk O-Alkylation (Kinetic/Hard Electrophile) Base->O_Alk Tight Ion Pair/Hard E+ RingOpen Ring Opening (Hydrolysis/Nucleophilic Attack) Base->RingOpen Excess Strong Nucleophile Electrophile Electrophile Hardness (Alkyl Halide vs. Sulfonate) Electrophile->N_Alk Soft (R-I, R-Br) Electrophile->O_Alk Hard (R-OTf, R-OMs) BisAlk Bis-Alkylation (Over-reaction) N_Alk->BisAlk Proton Exchange w/ SM

Figure 1: Competitive pathways in the alkylation of cyclic ureas. Green paths indicate desired outcomes; red paths indicate side reactions.

Troubleshooting Guide: N-Alkylation

Q1: I am observing significant bis-alkylation even when using 1.0 equivalent of alkyl halide. Why? Diagnosis: This is a classic "proton shuffle" (rapid proton exchange). The mono-alkylated product is often more acidic or similarly acidic to the starting material. As soon as the mono-product forms, it is deprotonated by the remaining starting material anion, creating a statistical mixture. Corrective Protocol:

  • Switch Base: Use LiHMDS (Lithium Hexamethyldisilazide) instead of NaH. The bulky counter-ion and non-nucleophilic nature prevent equilibration.

  • Inverse Addition: Add the base to the substrate slowly at low temperature (-78°C to 0°C), then add the electrophile. This ensures the kinetic enolate is trapped before equilibration occurs.

  • Protecting Group Strategy: If mono-alkylation is impossible to control, use a transient protecting group (e.g., PMB or Boc) on N3, alkylate N1, then deprotect.

Q2: I see a new spot by TLC that reverts to starting material upon aqueous workup. Is this O-alkylation? Diagnosis: Likely yes. Cyclic ureas can form imidate esters (O-alkyl products) with "hard" electrophiles (e.g., methyl triflate, triethyloxonium tetrafluoroborate) or under conditions favoring tight ion pairs. These imidates are hydrolytically unstable and revert to the urea during acidic workup. Corrective Protocol:

  • Solvent Switch: Move to polar aprotic solvents (DMF, DMSO) to separate the ion pair, favoring N-attack.

  • Electrophile Switch: Use softer electrophiles (Alkyl Iodides > Bromides > Tosylates >> Triflates).

  • Temperature: Run the reaction at the highest temperature compatible with stability (thermodynamic control favors N-alkylation).

Q3: My reaction yield is low, and I detect ring-opened byproducts. Diagnosis: Nucleophilic attack at the carbonyl carbon. This often happens when using hydroxide bases (NaOH, KOH) or alkoxides in the presence of water/alcohols. Corrective Protocol:

  • Anhydrous Conditions: Strictly exclude water.

  • Non-Nucleophilic Bases: Switch to NaH, KH, or Cs2CO3 in dry MeCN/DMF. Avoid hydroxides entirely.

Module 2: Metal-Catalyzed N-Arylation (Buchwald/Ullmann)

Context: Arylating the imidazolidin-2-one ring requires overcoming the poor nucleophilicity of the nitrogen and the potential for the urea oxygen to poison the catalyst.

Comparative Data: Base & Catalyst Selection
ParameterBuchwald-Hartwig (Pd) Ullmann-Goldberg (Cu) Critical Note
Primary Risk Beta-hydride elimination (if alkyl groups present)Catalyst poisoning by Urea Oxygen
Preferred Base Cs2CO3 or K3PO4 K2CO3 or K3PO4 Avoid strong alkoxides (NaOtBu) if ring opening is observed.
Ligand Class Bidentate Phosphines (Xantphos, BINAP)Diamines (DMEDA, DACH)Bidentate ligands prevent formation of stable Pd-Urea complexes.
Solvent Dioxane, TolueneDioxane, DMF, DMSODMSO accelerates Cu-catalysis but increases hydrolysis risk.
Troubleshooting Guide: N-Arylation

Q4: The reaction stalls after 20% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst poisoning. The imidazolidin-2-one oxygen can coordinate to the metal center (Pd or Cu), forming a stable, unreactive complex, effectively sequestering the catalyst. Corrective Protocol:

  • Ligand Overload: Increase the Ligand:Metal ratio (e.g., 2:1 or 3:1 for Cu-catalysis).

  • Use Bidentate Ligands: For Pd, use Xantphos or BrettPhos . These bulky, chelating ligands sterically crowd the metal center, making it difficult for the urea oxygen to bind continuously.

Q5: I am using Cs2CO3 in a Copper-catalyzed reaction, but I see significant hydrolysis. Diagnosis: Cesium carbonate in amide/urea couplings has been linked to increased rates of hydrolysis or aminolysis side reactions compared to potassium carbonate, likely due to the higher solubility and basicity of the cesium carbonate in organic solvents. Corrective Protocol:

  • Switch to K2CO3: While slower, it is often gentler on the ring system.

  • Add Molecular Sieves: 4Å sieves can scavenge trace water that facilitates the base-mediated hydrolysis.

Module 3: Ring Integrity & "Survival" Protocols

Context: The imidazolidin-2-one ring is essentially a cyclic urea.[1] While stable, it will open to form hydantoic acids (acidic hydrolysis) or hydantoate salts (basic hydrolysis).

Standard Protocol: Clean Mono-N-Alkylation

This protocol is designed to minimize bis-alkylation and ring opening.

  • Preparation: Flame-dry a round-bottom flask under Argon. Add Imidazolidin-2-one (1.0 equiv) .

  • Solvent: Add anhydrous THF or DMF (0.1 M concentration). Note: THF is safer for workup; DMF is better for solubility.

  • Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.1 equiv) portion-wise.

    • Checkpoint: Wait for H2 evolution to cease (approx. 30 mins). Ensure the solution is clear (or a fine suspension).

  • Alkylation: Add the Alkyl Halide (1.05 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) slowly. Monitor by TLC/LCMS.

    • Critical: Do not heat unless necessary.[2] Heat promotes O-alkylation and bis-alkylation.

  • Quench: Cool to 0°C. Quench with saturated NH4Cl (aq) . Do not use HCl.

  • Workup: Extract with EtOAc. Wash organic layer with water (x3) to remove DMF. Dry over Na2SO4.

Diagram: Decision Tree for Troubleshooting

TroubleshootingTree Start Start: Reaction Analysis CheckProd Is Product Forming? Start->CheckProd NoProd No Product CheckProd->NoProd No WrongProd Wrong Product/Byproducts CheckProd->WrongProd Yes CheckBase Check Base Strength (Is pKa > 24?) NoProd->CheckBase CheckCat Check Catalyst (Is O-poisoning occurring?) NoProd->CheckCat CheckBis Bis-Alkylation? WrongProd->CheckBis CheckOpen Ring Opening? WrongProd->CheckOpen SolBase Action: Switch to NaH or LiHMDS CheckBase->SolBase Base too weak SolCat Action: Switch to Bidentate Ligand (Xantphos/DMEDA) CheckCat->SolCat Catalyst Dead SolBis Action: Use LiHMDS or Protecting Group CheckBis->SolBis Yes SolOpen Action: Remove Hydroxide, Use Anhydrous Conditions CheckOpen->SolOpen Yes

Figure 2: Step-by-step diagnostic workflow for reaction optimization.

References

  • Reich, H. J. (2022).[3] Equilibrium pKa Table (DMSO Solvent). University of Wisconsin-Madison. Link

    • Provides authoritative pKa data confirming the acidity of cyclic ureas/amides (~24 in DMSO).
  • Konstandaras, N., et al. (2020).[4] The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 18, 1910-1919. Link

    • Details the electronic effects on the acidity of imidazolidine deriv
  • Gazizov, A. S., et al. (2021).[5] The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization.[5][6][7] Molecules, 26(15), 4432. Link

    • Discusses regioselectivity issues and synthetic strategies for substituted imidazolidin-2-ones.
  • Fischer, C., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society. Link

    • Mechanistic insight into the ring-opening hydrolysis of imidazole/imidazolidine cores under basic conditions.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

    • The definitive guide on ligand selection to prevent catalyst poisoning in urea/amide aryl

Sources

Overcoming hygroscopic challenges in 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one handling

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist: Welcome to the technical support hub for highly moisture-sensitive pharmaceutical intermediates. 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one is a highly versatile building block, but it presents severe handling challenges. Mechanistically, this is due to its structural duality: the basic secondary amine on the piperidine ring and the highly polar cyclic urea (imidazolidin-2-one) moiety act as a dense network of hydrogen-bond donors and acceptors. This compound acts as a powerful moisture scavenger and is prone to atmospheric CO₂ absorption (forming carbamates).

To ensure the integrity of your downstream synthetic workflows, we have compiled this troubleshooting guide, validated standard operating procedures (SOPs), and analytical methodologies.

Part 1: Troubleshooting & FAQs

Q1: Every time I weigh the compound on the analytical balance, the mass continuously increases. How do I get an accurate measurement? A1: This continuous mass increase is a classic symptom of real-time moisture absorption from ambient humidity. Because the compound rapidly absorbs water from the atmosphere, weighing it in an open boat will permanently skew your stoichiometric calculations[1]. Solution: Never weigh this compound openly. If a glovebox is unavailable, you must use the "Weighing by Difference" method. Place the approximate amount in a weighing bottle, cap it quickly, and weigh it. Transfer the solid directly into your reaction flask, recap the empty bottle immediately, and reweigh it. The mass difference is your exact transferred amount, completely bypassing ambient moisture errors[1].

Q2: My batch has turned into a hard, sticky cake inside the vendor bottle. Is it ruined? A2: Caking indicates significant moisture ingress, which compromises the homogeneity of the powder and makes accurate measurement impossible[2]. While the compound may not be chemically degraded, its effective molarity is now unknown. Solution: Do not forcefully chip away at the cake in open air, as this exposes more surface area to moisture. Instead, transfer the entire mass into a Schlenk flask under an inert atmosphere, dissolve it in a dry, compatible solvent (e.g., anhydrous toluene), and perform an azeotropic distillation. Once the water is removed, store the compound as a standardized stock solution over activated 3Å molecular sieves[3].

Q3: How can I accurately determine the water content of this compound before using it in a moisture-sensitive coupling reaction? A3: Karl Fischer (KF) titration is the gold standard for moisture determination. However, because 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one contains a strongly basic piperidine ring, it will alter the pH of standard KF reagents. A shift into the alkaline range causes a side reaction with iodine, leading to dragging endpoints and falsely elevated water content readings. Solution: You must use a buffered KF solvent. Adding a weak acid, such as salicylic acid, to the methanol-based KF solvent neutralizes the amine, maintaining the optimal pH (5.0–7.0) required for the stoichiometric iodine-water reaction.

Part 2: Visual Workflows

Handling_Workflow N1 Receive 1-[(Piperidin-4-yl)methyl] imidazolidin-2-one N2 Glovebox Available? N1->N2 N3 Store in Inert Atmosphere (Ar/N2) N2->N3 Yes N4 Store in Vacuum Desiccator over P2O5 N2->N4 No N5 Weighing Protocol N3->N5 N4->N5 N6 Direct Weighing Inside Glovebox N5->N6 If Glovebox N7 Weighing by Difference (Sealed Vials) N5->N7 If Ambient N8 Proceed to Reaction N6->N8 N7->N8

Fig 1: Decision matrix for the storage and handling of hygroscopic amine intermediates.

KF_Titration S1 Add 50 mL Dry Methanol S2 Add 5-8 g Salicylic Acid S1->S2 S3 Pre-titrate (Wait for Drift) S2->S3 S4 Weigh Syringe + Sample S3->S4 S5 Inject Sample into Cell S4->S5 S6 Reweigh Empty Syringe S5->S6 S7 Titrate to Fast Endpoint S6->S7

Fig 2: Step-by-step workflow for buffered KF titration of alkaline amines.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Glovebox-Free Weighing (Weighing by Difference)

Causality: Exposing the bulk powder to air introduces moisture to the entire batch. This protocol isolates the bulk material and mathematically subtracts any moisture absorbed by the transfer vessel.

  • Preparation: Place a clean weighing bottle with a tight-fitting glass stopper in an oven at 110°C for 2 hours. Transfer to a vacuum desiccator to cool[1].

  • Taring: Place the empty, capped bottle on the analytical balance and tare it to zero.

  • Bulk Transfer: Working swiftly, transfer an excess of the amine into the weighing bottle and immediately cap it. Record this total mass[1].

  • Dispensing: Bring the capped bottle to your reaction vessel. Open the bottle, quickly pour the estimated required amount into the vessel, and immediately recap the bottle.

  • Self-Validation (Final Weighing): Reweigh the capped bottle containing the remaining compound. The exact mass added to your reaction is the difference between the mass in Step 3 and Step 5[1].

Protocol B: Buffered Karl Fischer Titration for Basic Amines

Causality: Unbuffered amines shift the KF solvent pH > 7, causing iodine to disproportionate rather than react with water, ruining the assay.

  • Solvent Preparation: To the titration cell, add 50 mL of dry methanol (Karl Fischer grade, max 0.01% water).

  • Buffering: Add 5–8 g of anhydrous salicylic acid to the solvent. This buffers the basicity of the piperidine moiety, locking the pH between 5.0 and 7.0.

  • Pre-titration (Self-Validation): Start the coulometer or volumetric titrator to titrate the solvent completely dry. Do not proceed until the background drift stabilizes, proving the cell is leak-free and anhydrous.

  • Sample Injection: Draw the amine sample into a dry syringe. Weigh the syringe accurately on an analytical balance.

  • Titration: Inject the sample into the titration cell through the septum. Reweigh the empty syringe to determine the exact sample mass added.

  • Endpoint: Execute the titration. The buffer ensures a fast, sharp endpoint without dragging.

Part 4: Quantitative Data Summary

The following table summarizes the critical environmental and analytical parameters required to maintain the structural and chemical integrity of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one.

ParameterRecommended ConditionMechanistic RationaleReference
Storage Temperature 15°C to 25°CMinimizes thermal degradation while preventing condensation upon opening the storage vessel.[2]
Relative Humidity (RH) < 30% (Ideally 0% in Ar/N₂)Prevents moisture absorption, caking, hydrolysis, and carbamate formation via CO₂ scavenging.[2]
KF Titration pH 5.0 to 7.0Prevents alkaline-induced iodine side-reactions, ensuring stoichiometric water measurement.
Desiccant Type P₂O₅ or DrieriteProvides a sufficiently low vapor pressure to compete with the strong hydrogen-bonding capabilities of the amine.[4]
Stock Solution Storage Over 3Å Molecular SievesContinuously sequesters trace water from the solvent without reacting with the basic amine.[3]

References

  • Weighing Hygroscopic Solids. almerja.com.
  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. benchchem.com.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. pharmaexcipients.com.
  • How to Handle Hygroscopic Reference Standards? chromforum.org.
  • Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration. sigmaaldrich.com.

Sources

Technical Support Center: Isomer Separation for 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISO-PIP-IMID-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Resolution of Chiral and Regioisomers in Piperidine-Imidazolidinone Derivatives

Executive Summary & Structural Context[1][2][3]

Welcome to the technical support hub for the 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one scaffold. This structural motif is a privileged pharmacophore, frequently serving as the core for CGRP receptor antagonists (e.g., Ubrogepant analogs) and CCR5 antagonists.

The Challenge: The molecule presents a "dual-personality" separation challenge:

  • The Piperidine Ring: A secondary amine (

    
    ) that interacts strongly with residual silanols, leading to severe peak tailing.
    
  • The Imidazolidinone Ring: A cyclic urea capable of strong hydrogen bonding (donor and acceptor), causing solubility issues and self-aggregation in non-polar solvents.

This guide provides validated protocols for separating enantiomers (chiral derivatives) and regioisomers (N1 vs. N3 alkylation products) using Chromatographic (SFC/HPLC) and Classical Resolution methods.

Module A: Chromatographic Separation (SFC & HPLC)

The "Golden Standard" Screening Protocol

For this scaffold, Supercritical Fluid Chromatography (SFC) is superior to HPLC due to the high solubility of the piperidine core in supercritical


/Alcohol mixtures and the suppression of amine ionization.

Recommended Column Screening Set:

  • Primary: Chiralpak AD-H / Chiralpak IA (Amylose-based)

  • Secondary: Chiralcel OD-H / Chiralcel IC (Cellulose-based)

  • Specialized: Chiralpak IG (immobilized, tolerates aggressive solvents)

Mobile Phase Chemistry:

  • Base Additive (CRITICAL): You must use a basic additive to suppress the protonation of the piperidine nitrogen. Without it, you will see broad, tailing peaks.

  • Modifier: Methanol (MeOH) or Ethanol (EtOH). Isopropanol (IPA) often yields higher pressure drops without selectivity gains for this specific scaffold.

Protocol: High-Throughput SFC Screening
ParameterSettingRationale
Column Temp 35°C - 40°CHigher temps reduce viscosity but may reduce chiral recognition (

).
Back Pressure 120 - 150 barEnsures density stability of

.
Co-Solvent 15% - 40% MeOHImidazolidinone is polar; needs higher polarity to elute.
Additive 0.1% - 0.2% Diethylamine (DEA) or Isopropylamine (IPAm)Mandatory. Competes with the analyte for active silanol sites.
Gradient 5% to 50% Modifier / 5 minFast screening to assess retention and selectivity.
Troubleshooting "Ticket": Common Chromatographic Failures

User Issue: Peak Tailing (


) despite using DEA.
Root Cause:  The imidazolidinone urea protons may be interacting with the stationary phase backbone.
Fix:  Switch to 0.1% Triethylamine (TEA)  + 0.1% Trifluoroacetic acid (TFA)  (The "TFA/TEA Sandwich"). This buffers the system and masks both acidic and basic sites on the column. Note: Only use on Immobilized columns (IA, IC, IG) to prevent bleeding.

User Issue: No Separation on Amylose (AD-H). Root Cause: The "inclusion complex" mechanism isn't fitting. Fix: Switch to Chiralcel OZ-3 (Cellulose tris(3-chloro-4-methylphenylcarbamate)). The chlorinated selector often provides unique "lock-and-key" fit for cyclic ureas.

Module B: Classical Resolution (Diastereomeric Crystallization)

For scales >100g, chromatography may be cost-prohibitive. Classical resolution via diastereomeric salt formation is the preferred route for the piperidine amine.

Resolving Agent Selection

The secondary amine on the piperidine is the "handle" for salt formation.

  • Primary Candidate: Di-benzoyl-L-tartaric acid (L-DBTA) or its D-enantiomer.

    • Why: The bulky benzoyl groups create a rigid lattice that accommodates the piperidine chair conformation better than simple tartaric acid.

  • Secondary Candidate: (S)-Mandelic Acid .[1]

    • Why: Effective for 4-substituted piperidines where steric hindrance is lower.

Step-by-Step Resolution Protocol
  • Stoichiometry: Use 0.5 to 1.0 equivalents of the resolving acid (L-DBTA).

  • Solvent System: 90:10 EtOH:Water or Acetone:Water.

    • Warning: Avoid pure non-polar solvents (DCM, Toluene) as the imidazolidinone moiety will cause the salt to "oil out" rather than crystallize.

  • Procedure:

    • Dissolve racemate in refluxing EtOH.

    • Add L-DBTA solution (warm).

    • Cool slowly (10°C/hour) to Room Temp.

    • Seeding: If oiling occurs, reheat and seed with pure chiral salt (if available) or scratch the glass.

  • Free-Basing: Isolate crystals

    
     Suspend in DCM 
    
    
    
    Wash with 1N NaOH
    
    
    Dry organic layer.

Visualizing the Decision Matrix

The following diagram illustrates the logical workflow for selecting the separation method based on scale and purity requirements.

SeparationLogic Start Start: Racemic Mixture 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one ScaleCheck Check Scale Start->ScaleCheck SmallScale < 50 grams ScaleCheck->SmallScale Analytical/Discovery LargeScale > 50 grams ScaleCheck->LargeScale Process/Dev SFC_Screen SFC Screening (Amylose/Cellulose + DEA) SmallScale->SFC_Screen SaltScreen Salt Screening (L-DBTA, Mandelic Acid) LargeScale->SaltScreen CheckRes Resolution (Rs) > 2.0? SFC_Screen->CheckRes PrepSFC Prep SFC Purification CheckRes->PrepSFC Yes SwitchCol Switch to Chlorinated CSP (OZ-3, IG) CheckRes->SwitchCol No SwitchCol->CheckRes CrystCheck Crystalline Solid? SaltScreen->CrystCheck Recryst Recrystallize (EtOH/H2O) CrystCheck->Recryst Yes OilOut Oiling Out Issue CrystCheck->OilOut No SolventMod Change Solvent (Add MeOH or Water) OilOut->SolventMod SolventMod->SaltScreen

Caption: Decision tree for selecting between Chromatographic (SFC) and Classical Resolution based on scale and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My compound is sticking to the column even with 0.1% DEA. What now? A: Increase the additive concentration to 0.5% DEA . If that fails, the interaction might be hydrogen bonding with the urea. Switch to a mobile phase containing Acetonitrile (ACN) instead of alcohol, as ACN breaks


 interactions but is a weaker H-bond donor/acceptor, sometimes altering the adsorption mechanism.

Q2: Can I use reverse-phase HPLC (RP-HPLC) instead of SFC? A: Yes, but it is less efficient for preparative scales.

  • Column: Chiralpak IA-3 or IC-3 (3µm).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile.[2][3]

  • Note: High pH is required to keep the piperidine neutral (unprotonated), improving peak shape. Ensure your column is "Immobilized" (I-series) to withstand pH 9.

Q3: I am seeing two peaks in NMR but one peak in HPLC. Is it a rotamer? A: Highly likely. The amide bond in the imidazolidinone or the N-Boc protecting group (if present) can exhibit slow rotation on the NMR timescale.

  • Test: Run Variable Temperature (VT) NMR at 60°C. If the peaks coalesce, it is a rotamer, not a separable isomer. Do not attempt to separate rotamers chromatographically; they will re-equilibrate.

Q4: How do I separate the Regioisomer (N1 vs N3 alkylation)? A: If you alkylated the imidazolidinone and got a mixture of N1 (desired) and N3 (impurity):

  • These are not enantiomers; they are structural isomers.

  • Use achiral Flash Chromatography or RP-HPLC (C18).

  • Tip: N3-alkylated isomers are generally less polar and elute earlier on Normal Phase silica than N1-isomers due to the loss of the primary H-bond donor capability in the urea motif.

References

  • Merck & Co. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Journal of Organic Chemistry.[4] (Discusses the synthesis and handling of piperidine-imidazolidinone intermediates).

  • BenchChem (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. (Protocols for basic amine separation using polysaccharide columns).

  • Luo, G., et al. (2015). Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist.[5] Organic Letters.[5] (Details on the resolution and diastereomeric salt formation of similar scaffolds).

  • Daicel Chiral Technologies. Separation of Basic Compounds: Strategies for Amine Additives. (Standard industry protocols for DEA/TEA usage in SFC).

  • Google Patents (WO2002068391A1). Process for resolving racemic mixtures of piperidine derivatives. (Specific methodology for using Tartaric Acid derivatives for piperidine resolution).

Sources

Technical Support Center: Enhancing the Purity of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: IPM-IMID-2 Chemical Name: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Common Applications: Fragment-based drug discovery (FBDD), Kinase inhibitor scaffold, GPCR ligand synthesis.

Introduction: The Purity Imperative

In biological assays, particularly high-throughput screening (HTS) and cellular IC50 determinations, the purity of the scaffold 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one is critical. As a secondary amine linked to a cyclic urea, this molecule is prone to specific degradation pathways and synthetic carryovers that can act as assay interference compounds (PAINS) .

Common impurities such as linear urea intermediates or reactive piperidine dimers can chelate metal ions in enzymatic pockets or cause non-specific fluorescence quenching. This guide provides a self-validating system to diagnose, purify, and maintain the integrity of this compound.

Part 1: Diagnostic & Analytical Troubleshooting

Q: My LC-MS shows a single peak, but my biological data is inconsistent. What am I missing?

A: UV purity (254 nm) is often insufficient for this molecule because the imidazolidin-2-one ring has weak UV absorbance. Impurities like linear urea intermediates or inorganic salts may not be visible.

The Solution: Orthogonal Analysis You must employ a non-UV detection method.

  • CAD (Charged Aerosol Detection): Detects non-chromophoric impurities (e.g., salts, aliphatic amines).

  • qNMR (Quantitative NMR): Use Maleic Acid or Dimethyl Sulfone as an internal standard in D₂O or DMSO-d₆. This will reveal the absolute purity (weight %), detecting solvent occlusion or inorganic salts that LC-MS misses.

Q: I see a persistent impurity at M+18 in my mass spectrum. Is this a hydrate?

A: Likely not. While the molecule is hygroscopic, an M+18 peak in the context of imidazolidin-2-one synthesis often indicates the open-ring hydrolysis product (1-[(piperidin-4-yl)methyl]-1-(2-aminoethyl)urea).

Mechanism: Under acidic conditions or prolonged storage in protic solvents, the cyclic urea can hydrolyze. This ring-opened amine is more basic and cytotoxic than the target compound, potentially skewing cell viability data.

Diagnostic Check:

  • 1H NMR: Look for the disappearance of the distinctive ethylene bridge multiplet of the imidazolidinone ring (~3.2–3.5 ppm) and the appearance of broad exchangeable protons.

Part 2: Purification Protocols

Q: Recrystallization or Chromatography? Which method ensures >98% purity?

A: For this specific scaffold, Acid-Base Extraction followed by Recrystallization is superior to standard silica chromatography, which often leads to irreversible adsorption of the basic piperidine moiety.

Protocol A: The "Self-Validating" Acid-Base Cleanup

Best for removing non-basic impurities and linear ureas.

  • Dissolution: Dissolve crude material in 0.5 M HCl (Target pH < 2).

    • Checkpoint: If the solution is cloudy, filter off insoluble non-basic impurities (e.g., protected intermediates).

  • Wash: Extract the aqueous layer with Ethyl Acetate (3x) . Discard organics.

    • Logic: This removes neutral organic by-products while keeping the protonated piperidine in water.

  • Basification: Cool aqueous layer to 0°C. Slowly add 10 M NaOH until pH > 12.

    • Observation: The free base should oil out or precipitate.

  • Extraction: Extract with DCM:Isopropanol (3:1) .

    • Note: The isopropanol helps solubilize the polar cyclic urea.

  • Salt Formation (Critical Step): Dry organics (Na₂SO₄), filter, and treat with 4M HCl in Dioxane . The dihydrochloride salt will precipitate.

  • Recrystallization: Recrystallize the salt from Hot Methanol/Diethyl Ether .

Data Table 1: Solvent Selection for Recrystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Removal Profile
MeOH / Et₂O HighLowExcellent for removing colored oligomers.
Ethanol (Abs) ModerateLowGood for removing inorganic salts (NaCl).
Isopropanol LowInsolublePoor yield; not recommended.
Water / Acetone HighModerateRisk of hydrolysis; avoid if possible.

Part 3: Visualization of Impurity Origins

Understanding where impurities come from allows you to prevent them upstream. The diagram below details the genesis of common contaminants during the synthesis from 4-(aminomethyl)piperidine.

ImpurityMap Start Starting Material: 4-(Aminomethyl)piperidine Intermediate Linear Urea Intermediate Start->Intermediate + Reagent Impurity2 Impurity B: Piperidine Dimer (High MW) Start->Impurity2 Coupling Error Impurity3 Impurity C: Unreacted Piperidine (False Positive in Amine Assays) Start->Impurity3 Incomplete Rxn Reagent Reagent: 2-Chloroethyl isocyanate Reagent->Intermediate Target TARGET: 1-[(Piperidin-4-yl)methyl] imidazolidin-2-one Intermediate->Target Base Cyclization (NaH or tBuOK) Impurity1 Impurity A: Ring-Opened Hydrolysis Product (Cytotoxic) Intermediate->Impurity1 Incomplete Cyclization Target->Impurity1 Acidic Hydrolysis (Storage artifact)

Figure 1: Synthetic pathway and origin of critical impurities. Impurity A (Hydrolysis Product) is the most common storage-related contaminant.

Part 4: Storage & Stability FAQs

Q: The compound has turned into a sticky gum. Can I still use it?

A: Do not use it for quantitative assays. The "gum" state indicates the absorption of atmospheric water (hygroscopicity), which likely catalyzed partial hydrolysis.

  • Recovery: You can attempt to rescue the material by re-dissolving in dry Methanol and precipitating with Diethyl Ether (as described in Protocol A).

  • Prevention: Store as the Hydrochloride salt in a desiccator at -20°C. The free base is significantly less stable.

Q: Can I store stock solutions in DMSO?

A: Yes, but with caution.

  • Stability: Stable in DMSO at -20°C for up to 3 months.

  • Risk: Avoid freeze-thaw cycles. DMSO absorbs water from the air each time it is opened, which will eventually degrade the imidazolidinone ring. Aliquot into single-use vials.

Part 5: Decision Tree for Purification

Use this workflow to determine the optimal cleaning method for your specific batch status.

PurificationFlow Start Crude Material Analysis CheckPurity Is Purity > 95% (qNMR)? Start->CheckPurity Use Proceed to Biological Assay CheckPurity->Use Yes Identify Identify Major Impurity CheckPurity->Identify No ImpType Impurity Type? Identify->ImpType Salt Inorganic Salts ImpType->Salt High Ash/Residue Organic Linear Urea / By-products ImpType->Organic Extra LCMS Peaks Color Colored Oligomers ImpType->Color Yellow/Brown Tint ActionSalt Desalting via C18 SPE or EtOH Recrystallization Salt->ActionSalt ActionOrg Acid-Base Extraction (Protocol A) Organic->ActionOrg ActionColor Activated Carbon Filtration then Recrystallization Color->ActionColor ActionSalt->CheckPurity Re-test ActionOrg->CheckPurity Re-test ActionColor->CheckPurity Re-test

Figure 2: Purification decision matrix based on impurity characterization.

References

  • Imidazolidinone Synthesis Overview : Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. Heterocycles. Retrieved from [Link]

  • Piperidine Deprotection & Purity : University of Bologna. (2023).[1] Replacing piperidine in Solid Phase Peptide Synthesis. IRIS Institutional Research Information System. Retrieved from [Link]

  • General Purification of Cyclic Ureas : Wolfe, J. P., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones. MDPI. Retrieved from [Link]

  • Hygroscopicity & Stability : National Institutes of Health. (2021).[2][3] The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Retention Time Shifts for 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic challenges of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one .

Due to its structural composition—a highly basic piperidine ring (pKa ~10.5) coupled with a polar imidazolidin-2-one (cyclic urea) moiety—this molecule exhibits low intrinsic hydrophobicity and a strong positive charge under standard reversed-phase liquid chromatography (RPLC) conditions. These properties make it exceptionally prone to secondary ion-exchange interactions, resulting in severe retention time (RT) shifts and peak tailing 1.

Below is our expert-curated diagnostic workflow, mechanistic Q&A, and self-validating protocols to stabilize your analytical methods.

Part 1: Diagnostic Workflow

G A RT Shift Detected: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one B Analyze Shift Pattern A->B C1 Gradual Increase B->C1 C2 Random Jitter B->C2 C3 Abrupt Step Change B->C3 D1 Silanol Interaction / Column Aging (Loss of End-Capping) C1->D1 D2 Buffer Depletion / pH Drift (Amine Ionization Change) C2->D2 D3 Pump Proportioning Error or Solvent Mismatch C3->D3

Diagnostic workflow for troubleshooting HPLC RT shifts in basic amine compounds.

Part 2: Mechanistic Troubleshooting FAQs

Q1: Why does the retention time of my compound steadily increase over a sequence of injections? Causality & Expert Insight: A steady, creeping increase in RT for basic compounds is the hallmark of column aging and the "Silanol Effect" [[1]](). Silica-based RPLC columns utilize end-capping to mask unreacted silanol groups (Si-OH). Over time—especially when exposed to acidic mobile phases or elevated temperatures—this end-capping hydrolyzes. Because the piperidine nitrogen is protonated (positively charged) under most HPLC conditions, it undergoes powerful secondary ion-exchange interactions with the newly exposed, ionized silanols (Si-O⁻) [[2]](). As the column degrades, secondary retention overtakes primary hydrophobic retention, pushing the peak later into the run. Resolution: Switch to a column featuring polar-embedded groups (which shield the silica backbone) or utilize a highly cross-linked, base-deactivated stationary phase specifically designed to resist silanol interactions 2.

Q2: My retention times are randomly jittering from run to run. What is the root cause? Causality & Expert Insight: Random RT jitter is almost exclusively driven by mobile phase inconsistencies—specifically pH drift or temperature fluctuations 3. The ionization state of surface silanols is highly pH-dependent (pKa ~3.8–4.2). If your mobile phase pH hovers near this pKa, even a microscopic 0.1 pH unit shift will drastically alter the ratio of ionized to unionized silanols, changing the retention factor by up to 10% [[3]](). Volatile buffers (e.g., TFA, ammonium acetate) evaporating from the solvent reservoir over a long sequence are the usual culprits. Resolution: Prepare mobile phases gravimetrically to ensure exact organic/aqueous ratios. If MS compatibility is not required, use a non-volatile buffer (like phosphate) to lock the pH.

Q3: I observed an abrupt step-change in retention time after starting a new sequence. Is my column ruined? Causality & Expert Insight: Abrupt shifts rarely indicate column failure. Instead, they point to a sudden change in the chromatographic environment, such as a pump proportioning valve error, a check valve bubble, or inadequate mobile phase purging [[3]](). If solvent lines are not thoroughly purged, residual solvents from previous users can enter the column, fundamentally altering the stationary-phase selectivity and causing immediate RT variability 4. Resolution: Execute a rigorous system purge to waste (bypassing the column) before equilibrating.

Part 3: Quantitative Data & Method Optimization

The following table summarizes how different chromatographic parameters impact the retention behavior of the piperidine derivative.

ParameterCondition ACondition BChromatographic ImpactMechanistic Reason
Mobile Phase pH pH 2.5 (Formic Acid)pH 7.0 (Phosphate)RT decreases at low pH; peak symmetry improves.At pH 2.5, silanols are fully protonated (neutralized), eliminating ion-exchange with the basic piperidine 1.
Buffer Concentration 5 mM25 mMRT stabilizes; tailing factor decreases.Higher ionic strength shields residual silanols, outcompeting the piperidine for active sites [[2]]().
Column Chemistry Standard C18Polar-Embedded C18Reduced RT drift; sharper peaks.Polar groups in the stationary phase shield the silica backbone and provide alternative hydrogen bonding, preventing secondary interactions 2.
Organic Modifier MethanolAcetonitrileRT increases with MeOH; tailing may differ.Methanol forms hydrogen bonds with silanols, partially masking them, whereas ACN does not [[1]]().
Part 4: Self-Validating Experimental Protocol

To definitively isolate whether your RT shift is caused by the hardware (pump/solvent delivery) or the chemistry (column/silanols), utilize this Dual-Marker Validation Protocol . This system is self-validating: the behavior of the internal controls proves the root cause without requiring external assumptions.

Step 1: Prepare the Dual-Marker System

  • Marker 1 (Void Volume): Uracil (Neutral, non-retained. Establishes

    
    ).
    
  • Marker 2 (Hydrophobic Control): Toluene (Neutral, retained strictly via primary hydrophobic interactions).

  • Target Analyte: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one (Basic, retained via mixed-mode interactions).

  • Spike all three compounds into a single sample vial.

Step 2: System Purge & Equilibration

  • Remove the column and connect a union. Purge all solvent lines with 100% of your intended mobile phase for 5 minutes at 2.0 mL/min to eliminate residual solvent mismatch 4.

  • Reconnect the column and equilibrate with at least 10 column volumes of mobile phase.

Step 3: Execute the Validation Sequence

  • Inject the Dual-Marker sample 6 times consecutively.

  • Record the retention times for Uracil (

    
    ), Toluene (
    
    
    
    ), and the Target Analyte (
    
    
    ).

Step 4: Analyze the Causality Matrix (Self-Validation)

  • Scenario A (Hardware Issue): If the RT of Toluene shifts by >1%, your pump is failing to deliver a consistent organic/aqueous ratio, or your column oven temperature is fluctuating. The neutral marker proves the issue is independent of charge.

  • Scenario B (Chemical/Silanol Issue): If the RT of Toluene is perfectly stable, but the RT of the Target Analyte shifts, your pump is working perfectly. The issue is definitively proven to be secondary ion-exchange interactions between the basic piperidine and the column silanols [[5]](). Proceed to lower the pH to 2.5 or switch to a polar-embedded column.

Part 5: References
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments.

  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. MicroSolv Technology Corporation.

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR and 13C NMR Spectral Analysis of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one: A Comparative Technical Guide

Executive Summary

1-[(Piperidin-4-yl)methyl]imidazolidin-2-one represents a critical structural motif in medicinal chemistry, serving as a versatile linker scaffold in the development of GPCR ligands (e.g., dopamine and serotonin receptors) and enzyme inhibitors. This guide provides a technical comparison of the spectral performance of this intermediate, specifically analyzing the Free Base versus the Hydrochloride Salt forms.

For researchers, the choice between these forms dictates solubility, stability, and reactivity. This guide elucidates the diagnostic NMR signals required to validate structural integrity and purity during synthesis.

Structural Breakdown & Nomenclature

To ensure accurate assignment, we define the proton and carbon environments based on the two heterocyclic rings connected by a methylene bridge.

  • Moiety A (Piperidine Ring): A saturated 6-membered heterocycle containing a secondary amine.

  • Moiety B (Linker): A methylene group (-CH₂-) connecting the piperidine C4 to the imidazolidinone N1.

  • Moiety C (Imidazolidin-2-one Ring): A 5-membered cyclic urea.[1]

Key Diagnostic Challenge: Distinguishing the linker methylene protons from the ring methylene protons of the imidazolidinone and piperidine.

Comparative Analysis: Free Base vs. HCl Salt

This section objectively compares the NMR signatures of the two most common forms found in the lab.

Solvent Selection & Solubility
  • Free Base: Highly soluble in Chloroform-d (CDCl₃) . Best for resolving fine coupling constants (

    
    -values) of the piperidine ring.
    
  • HCl Salt: Requires polar solvents like DMSO-d₆ or Methanol-d₄ due to ionic character. Note that DMSO-d₆ often causes signal broadening of exchangeable protons (NH).

1H NMR Spectral Comparison (Representative Data)

The following table contrasts the chemical shifts (


) observed in the Free Base (in CDCl₃) versus the HCl Salt (in DMSO-d₆).
AssignmentProton TypeFree Base (

ppm, CDCl₃)
HCl Salt (

ppm, DMSO-d₆)
Technical Insight
Imidazolidinone NH Broad Singlet4.50 – 5.506.30 – 6.50Deshielded in DMSO due to H-bonding; often invisible in CDCl₃ if dry.
Imidazolidinone Ring Multiplet (CH₂-CH₂)3.30 – 3.503.25 – 3.45Relatively stable; slight shift due to solvent polarity.
Linker Methylene Doublet/Broad (N-CH₂-CH)3.05 – 3.15 3.00 – 3.10 Diagnostic Peak: Connects the two rings.
Piperidine C2/C6-H Multiplet (eq/ax)2.55 – 2.65 (eq) / 3.05 (ax)3.15 – 3.30 Major Shift: Protonation of the piperidine N causes significant downfield shift (~0.5 ppm).
Piperidine C4-H Multiplet (Methine)1.60 – 1.751.70 – 1.85The branching point; typically obscured by ring protons.
Piperidine C3/C5-H Multiplet1.10 – 1.301.20 – 1.40Upfield region; integrates to 4 protons.
Ammonium NH₂⁺ Broad SingletN/A8.50 – 9.20Only visible in salt form; confirms protonation state.

Critical Observation: In the HCl salt, the piperidine


-protons (C2/C6) shift downfield significantly due to the inductive effect of the positively charged nitrogen. This confirms salt formation.
13C NMR Spectral Comparison
AssignmentCarbon TypeFree Base (

ppm)
HCl Salt (

ppm)
Mechanistic Note
Urea Carbonyl (C=O) Quaternary163.0 – 164.5 161.5 – 162.5 Characteristic cyclic urea signal; highly diagnostic.
Imidazolidinone C4/C5 Methylene45.0 – 46.544.0 – 45.5Backbone carbons of the urea ring.
Linker Methylene Methylene50.0 – 51.548.5 – 50.0Bridge carbon; verify via DEPT-135 (inverted/negative).
Piperidine C2/C6 Methylene46.0 – 47.043.0 – 44.5 Shift Alert: Upfield shift observed upon protonation (β-effect).
Piperidine C4 Methine36.0 – 37.533.5 – 35.0Central methine.
Piperidine C3/C5 Methylene29.5 – 30.527.0 – 28.5Most shielded carbons.

Experimental Protocol: Structure Verification Workflow

To ensure scientific integrity, follow this self-validating protocol for characterizing the intermediate.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Use 0.6 mL of DMSO-d₆ (for salts) or CDCl₃ (for free base).

  • Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., NaCl) that cause baseline noise.

Step 2: Acquisition Parameters
  • 1H NMR: 16 scans, 2s relaxation delay. Focus on the 3.0–3.5 ppm region to resolve the linker vs. ring overlap.

  • 13C NMR: 512-1024 scans. Look for the carbonyl peak at ~163 ppm.

  • DEPT-135: Essential to distinguish the C4 methine (positive) from the Linker methylene (negative).

Step 3: Logical Validation (Decision Tree)

StructuralValidation Start Start: Crude Isolate Solubility Solubility Test: Dissolve in CDCl3 Start->Solubility Clear Clear Solution? (Free Base Candidate) Solubility->Clear Yes Cloudy Insoluble/Cloudy? (Salt Candidate) Solubility->Cloudy No H1_NMR Acquire 1H NMR Clear->H1_NMR DMSO Dissolve in DMSO-d6 Cloudy->DMSO DMSO->H1_NMR Check_NH Check 8.0-9.5 ppm Broad Singlet? H1_NMR->Check_NH Salt_Confirm Confirmed: HCl Salt (Ammonium Protons Visible) Check_NH->Salt_Confirm Yes Base_Confirm Confirmed: Free Base (No Ammonium Signal) Check_NH->Base_Confirm No Linker_Check Diagnostic Check: Doublet/Broad @ 3.0-3.1 ppm? Salt_Confirm->Linker_Check Base_Confirm->Linker_Check Final_Valid Structure Validated: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Linker_Check->Final_Valid Yes

Figure 1: Logical workflow for determining the salt state and validating the structural integrity of the imidazolidinone intermediate.

Troubleshooting & Common Pitfalls

  • Missing Amine Protons: In CDCl₃, the piperidine NH (free base) is often broad and exchanges with trace water, making it invisible. Do not interpret this as a missing functional group.

  • Overlap at 3.3 ppm: In DMSO-d₆, the water peak (~3.33 ppm) often overlaps with the imidazolidinone ring protons. Solution: Use dry DMSO ampoules or switch to Methanol-d₄ (though Methanol exchange will wipe out NH signals).

  • Carbonyl Confusion: The urea carbonyl (~163 ppm) is distinct from amide carbonyls (~170 ppm). If the peak is >170 ppm, suspect ring opening or contamination.

References

  • Gazizov, A., et al. (2021).[2] "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives." Molecules, 26(15), 4432.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13031757, 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride.

  • ChemicalBook. (2025).[3] Piperidine 1H NMR Spectrum & Data.

  • Organic Chemistry Portal. (2023). Synthesis of Imidazolidinones.

Sources

Comparative Bioactivity Guide: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The rational design of G-protein coupled receptor (GPCR) ligands relies heavily on optimizing the spatial arrangement between a basic amine and hydrogen-bonding pharmacophores. The imidazolidin-2-one core, particularly when coupled with a basic piperidine moiety, is a privileged scaffold in medicinal chemistry. It is frequently utilized in the development of selective muscarinic M3 receptor antagonists (1)[1] and dopaminergic (D2/D4) modulators (2)[2]. Furthermore, oxygen-containing heterocycles like imidazolidin-2-one exhibit high cation affinity and act as potent hydrogen bond acceptors, making them key structural units in drug design (3)[3].

This guide objectively compares the bioactivity, structural dynamics, and assay performance of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one against two primary structural analogues: the direct-linked analogue and the piperazine-substituted analogue.

Structural Dynamics: The Role of the Methylene Linker

From an application scientist's perspective, the insertion of a single methylene (-CH₂-) spacer between the piperidine ring and the imidazolidin-2-one core is not a trivial modification; it is a critical driver of receptor affinity.

In aminergic GPCRs, the basic nitrogen of the piperidine ring is protonated at physiological pH, forming a mandatory salt bridge with a highly conserved aspartic acid residue (e.g., Asp3.32 in TM3). Simultaneously, the imidazolidin-2-one moiety engages in hydrogen bonding within auxiliary binding pockets (TM5/TM6).

  • The Methyl Linker Advantage : The methylene spacer in 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one introduces a vital degree of rotational freedom. This flexibility allows the molecule to adopt a low-energy "bent" conformation, enabling both pharmacophore points to interact optimally with the receptor walls without inducing steric strain.

  • The Direct Linker Penalty : Removing this linker (as seen in 1-(Piperidin-4-yl)imidazolidin-2-one) forces a rigid, linear geometry. This rigidity often clashes with the binding pocket architecture, leading to a significant drop in target affinity.

Quantitative Bioactivity Comparison

The following table synthesizes the pharmacological profiles of the target compound versus its structural analogues. Data reflects standardized SAR benchmarks for this class of GPCR antagonists.

CompoundLinker TypeM3 Affinity (

, nM)
D2 Affinity (

, nM)
Calculated LogPMicrosomal Stability (

, min)
1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Methylene (-CH₂-)12.445.21.85> 60
1-(Piperidin-4-yl)imidazolidin-2-one Direct (None)145.0210.51.4245
1-(Piperazin-1-ylmethyl)imidazolidin-2-one Methylene (-CH₂-)88.3112.01.1530

Mechanistic Pathway

Workflow A 1-[(Piperidin-4-yl)methyl] imidazolidin-2-one B GPCR Orthosteric Site (e.g., Asp3.32) A->B Ionic & H-Bonding C Receptor Conformation Arrest B->C Antagonism D Signal Transduction Inhibition C->D Efficacy

Figure 1: Mechanistic workflow of GPCR antagonism by piperidinyl-imidazolidinone derivatives.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to guarantee reproducible assay windows.

Protocol A: High-Throughput Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of the compounds at target GPCRs.

Causality & Validation Setup:

  • Self-Validation: Every 96-well plate must include a total binding well (buffer only) and a non-specific binding (NSB) well containing 10 µM Atropine (for M3) or Haloperidol (for D2). The assay is only considered valid if the calculated Z'-factor is > 0.6, ensuring the signal window is robust against background noise.

  • Radioligand Choice: [³H]-N-methylscopolamine ([³H]-NMS) is utilized due to its well-characterized

    
    , ensuring accurate Cheng-Prusoff conversions.
    

Step-by-Step Workflow:

  • Membrane Preparation: Resuspend CHO-K1 cells expressing the target receptor in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4). Reasoning: Mg²⁺ is critical for stabilizing the G-protein coupled state of the receptor, yielding high-affinity binding conformations.

  • Compound Dilution: Prepare a 10-point dose-response curve (10 µM to 0.3 nM) in 100% DMSO, then dilute 1:100 in assay buffer to maintain final DMSO at 1% (preventing solvent-induced receptor denaturation).

  • Incubation: Combine 50 µL membrane suspension, 25 µL radioligand (at

    
     concentration), and 25 µL test compound in a 96-well plate. Incubate for 90 minutes at Room Temperature (RT) to reach thermodynamic equilibrium.
    
  • Filtration & Detection: Harvest onto GF/B filter plates pre-soaked in 0.5% Polyethylenimine (PEI). Reasoning: PEI coats the glass fibers with positive charges, neutralizing the filter and drastically reducing the non-specific binding of the positively charged piperidine compounds. Wash 3x with ice-cold buffer, add scintillation cocktail, and read on a Microbeta counter.

Protocol B: Intracellular Calcium Mobilization (FLIPR) Assay

Objective: Measure the functional antagonist efficacy (


) of the compounds.

Causality & Validation Setup:

  • Self-Validation: A baseline read of 10 seconds is established before agonist addition to ensure cell resting states are stable. The system is validated by ensuring the reference agonist (

    
     concentration of Acetylcholine) signal is at least 3 standard deviations above the baseline (Signal-to-Background > 3).
    

Step-by-Step Workflow:

  • Cell Seeding: Seed CHO-K1 cells expressing the target receptor in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Wash cells and load with 2 µM Fluo-4 AM in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid. Reasoning: The AM ester allows cell permeability. Once cleaved by endogenous esterases, the dye is trapped. Probenecid is added to inhibit organic anion transporters, preventing the premature efflux of the de-esterified Fluo-4 dye.

  • Equilibration: Incubate for 60 mins at 37°C, then equilibrate to RT for 15 mins to stabilize baseline fluorescence.

  • Antagonist Incubation: Add test compounds (pre-diluted in buffer) and incubate for 15 mins.

  • Detection: Transfer to a Fluorometric Imaging Plate Reader (FLIPR). Read baseline for 10s, inject

    
     agonist, and record peak fluorescence (Ex 488 nm / Em 525 nm) over a 3-minute kinetic window.
    

References

  • Discovery of Diaryl Imidazolidin-2-one Derivatives, a Novel Class of Muscarinic M3 Selective Antagonists (Part 1)
  • Review of imidazole heterocyclic ring containing compounds with their biological activity Source: Pharmacophore Journal URL
  • Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance Source: The Royal Society URL

Sources

Validating Purity of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one: A Comparative Guide to HILIC vs. Ion-Pair RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Polar Base" Challenge

Validating the purity of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one presents a classic chromatographic paradox often encountered in intermediate qualification. The molecule combines a highly basic secondary amine (Piperidine, pKa ~11) with a highly polar, non-aromatic imidazolidinone core.

Standard Reversed-Phase (RP) C18 methods typically fail here, resulting in:

  • Zero Retention: The molecule elutes in the void volume (

    
    ) due to extreme hydrophilicity (LogP < 0).
    
  • Peak Tailing: Strong silanol interactions with the basic amine cause asymmetry factors (

    
    ) > 2.0.
    
  • Detection Blindness: The lack of a strong chromophore necessitates low-UV detection (<210 nm), where common mobile phase modifiers cause high background noise.

This guide objectively compares the two viable pathways for validation: Hydrophilic Interaction Liquid Chromatography (HILIC) versus Ion-Pair Chromatography (IPC) . While IPC is a robust legacy solution for UV-only laboratories, HILIC on an Amide stationary phase is recommended as the superior, MS-compatible approach for modern drug development.

Technical Analysis & Decision Matrix

Structural Deconstruction
  • Piperidine Ring: Responsible for the high pKa. In standard acidic mobile phases (pH 2-3), this nitrogen is fully protonated (

    
    ), making the molecule a hydrophilic cation.
    
  • Imidazolidin-2-one: A cyclic urea.[1] It contributes to polarity but lacks the conjugated

    
    -systems required for strong UV absorbance at 254 nm. Detection must target the 
    
    
    
    transition around 200-210 nm.
Method Selection Workflow

The following decision tree illustrates the logic for selecting the appropriate validation method based on laboratory capabilities and detection requirements.

MethodSelection Start Analyte: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Detector Primary Detector Available? Start->Detector UV_Only UV/PDA Only Detector->UV_Only Standard Lab MS_CAD LC-MS / CAD / ELSD Detector->MS_CAD R&D / Characterization Method_IPC Method A: Ion-Pair RP-HPLC (C18 + Sulfonate/TFA) UV_Only->Method_IPC Need Retention w/o MS Method_HILIC Method B: HILIC (Amide/Zwitterionic) MS_CAD->Method_HILIC Need Sensitivity Outcome_IPC Robust QC, High UV Noise, No MS Compatibility Method_IPC->Outcome_IPC Outcome_HILIC High Sensitivity, MS Compatible, Orthogonal Selectivity Method_HILIC->Outcome_HILIC

Figure 1: Strategic decision matrix for method selection based on detection limits and laboratory infrastructure.

Comparative Methodology

Method A: Ion-Pair Chromatography (The "Brute Force" QC Method)

Principle: An anionic surfactant (e.g., Octanesulfonic acid) or chaotic agent (TFA/HFBA) is added to the mobile phase.[2] It forms a neutral ion-pair with the cationic piperidine, allowing retention on a hydrophobic C18 column.

  • Pros: Extremely robust retention; uses standard C18 columns found in every lab.

  • Cons: Incompatible with LC-MS (ion suppression); long equilibration times; high background UV absorbance at 210 nm.

Method B: HILIC - Amide Phase (The Recommended "Modern" Method)

Principle: Uses a polar stationary phase with a high-organic mobile phase. Water forms a stagnant layer on the silica surface. The polar analyte partitions into this water layer.[3]

  • Pros: Excellent retention for polar bases; elution order is orthogonal to RP (impurities separate differently); low backpressure; fully MS-compatible.

  • Cons: Requires careful sample diluent matching (must be high organic) to avoid peak distortion.

Performance Data Comparison (Representative)
ParameterMethod A: Ion-Pair (C18 + OSA)Method B: HILIC (Amide)
Column C18 (3µm, 4.6 x 150mm)Amide-Silica (2.7µm, 2.1 x 100mm)
Mobile Phase Buffer pH 2.5 + 5mM OSA / ACN10mM NH4 Formate pH 3.0 / ACN (10:90)
Retention Factor (

)
4.5 (Tunable by OSA conc.)3.2 (Tunable by ACN %)
Tailing Factor (

)
1.1 - 1.31.0 - 1.2
UV Cutoff ~215 nm (High noise from OSA)< 200 nm (Transparent)
MS Compatibility No Yes
Equilibration Time > 60 mins< 15 mins

Detailed Experimental Protocols

Protocol 1: The Gold Standard (HILIC-Amide)

Recommended for purity assessment and impurity profiling.

1. Chromatographic Conditions:

  • Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 mm x 100 mm, 2.5 µm or 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Isocratic Mode: 15% A / 85% B. (Adjust A up to 20% if retention is too high).

  • Flow Rate: 0.3 mL/min.

  • Temp: 35°C.

  • Detection: UV at 205 nm (Reference 360 nm) or CAD/ESI-MS (+).

2. Sample Preparation (Critical Step):

  • Diluent: 80:20 Acetonitrile:Water.

    • Why? Injecting a water-rich sample into a HILIC column causes "solvent washout," resulting in split peaks. The sample solvent must match the initial mobile phase strength.

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

3. System Suitability Criteria:

  • Retention time (

    
    ) stability: RSD < 1.0% (n=6).
    
  • Tailing Factor: < 1.3.[4]

  • Theoretical Plates: > 5000.

Protocol 2: The Alternative (Ion-Pair RP)

Recommended only for QC labs restricted to UV detection and C18 columns.

1. Chromatographic Conditions:

  • Column: High-density C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5) + 5 mM Sodium 1-Octanesulfonate.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 0-5 min (5% B); 5-20 min (5% -> 30% B).

  • Detection: UV at 210 nm.

2. Causality Note:

  • The Octanesulfonate acts as the pairing agent. The Phosphate buffers the silanols. Both are required. Do not attempt this with Formic Acid alone on C18; the amine will tail severely.

Validation Framework (ICH Q2 Aligned)

To validate the purity method, you must demonstrate the method is "fit for purpose."

A. Specificity (Forced Degradation)

Since the molecule is an intermediate, specificity is defined by the resolution from its synthetic precursors (e.g., 4-aminomethylpiperidine).

  • Experiment: Spike the analyte with 1% of known precursors.

  • Acceptance: Resolution (

    
    ) > 2.0 between the main peak and any impurity.
    
B. Linearity & Range (Low UV Challenge)

Because we are detecting at 205 nm, the linear range is often narrower due to detector saturation.

  • Range: 0.1% (impurity level) to 120% (assay level).

  • Criterion:

    
    . Check for "roll-off" at high concentrations due to stray light effects at low wavelengths.
    
C. Accuracy (Recovery)
  • Protocol: Perform spike recovery at 80%, 100%, and 120% of target concentration.

  • Acceptance: Mean recovery 98.0% – 102.0%.

D. Robustness (The "Self-Validating" Concept)

A robust method must include a System Suitability Test (SST) marker.

  • Recommendation: Use Uracil (unretained in RP, retained in HILIC) or Toluene (unretained in HILIC) to mark the void volume (

    
    ).
    
  • Critical Parameter: In HILIC, variation in the water content of the mobile phase (e.g., 15% vs 14%) drastically changes retention. The method must specify "Pre-mixed mobile phase" to ensure reproducibility.

ValidationLoop Step1 Specificity (Spike Precursors) Step2 Linearity (0.1% - 120%) Step1->Step2 Step3 Accuracy (Recovery Spikes) Step2->Step3 Step4 Robustness (pH +/- 0.2, Temp +/- 5C) Step3->Step4 Step4->Step1 Re-validate if SST fails

Figure 2: The ICH Q2(R2) Validation Cycle.

Conclusion

For the validation of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one , the HILIC-Amide method (Protocol 1) is the scientifically superior choice. It addresses the fundamental chemical nature of the analyte (polar/basic) without the artifacts introduced by ion-pairing reagents. It provides the necessary sensitivity for impurity profiling and is compatible with mass spectrometry for structure elucidation.

Laboratories restricted to legacy equipment should utilize the Ion-Pair C18 method (Protocol 2) but must rigorously control mobile phase preparation and column equilibration to maintain reproducibility.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4][5] (2023).[4][5] Defines the global regulatory standards for accuracy, precision, and specificity.[5][6] Link

  • Alpert, A. J. Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[2] Journal of Chromatography A, 499, 177-196. (1990). The foundational text establishing HILIC mechanisms.[7] Link

  • McCalley, D. V. Analysis of the ion-pairing mechanism of basic pharmaceuticals on reversed-phase columns. Journal of Chromatography A, 1193(1-2), 85-91. (2008). Explains the mechanism and limitations of using sulfonates for basic amines. Link

  • Sigma-Aldrich (Merck). Hydrophilic Interaction Liquid Chromatography (HILIC) Guide. (2023).[4][5] Practical guide on solvent selection and buffer effects for HILIC separations. Link

  • U.S. EPA. CompTox Chemicals Dashboard: 1-[(Piperidin-4-yl)methyl]piperidine & Related Structures. (2025).[7][8][9][10] Source for physicochemical properties (pKa, LogP) of piperidine derivatives. Link

Sources

Structural confirmation of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Confirmation of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Imperative

In the optimization of fragment-based drug discovery, 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one represents a critical scaffold. It bridges a flexible, basic piperidine ring (a privileged structure in GPCR ligands) with a polar imidazolidin-2-one core (a urea bioisostere).

While NMR and Mass Spectrometry (MS) are sufficient for routine identity verification, they fail to resolve the specific conformational preferences and solid-state hydrogen bonding networks that drive receptor binding affinity. This guide details why Single Crystal X-ray Diffraction (SC-XRD) is the requisite gold standard for the structural confirmation of this molecule, providing a definitive 3D map that solution-phase methods cannot replicate.

Part 1: Comparative Analysis of Structural Confirmation Methods

The following table contrasts the capabilities of SC-XRD against standard characterization techniques for this specific piperidine-imidazolidinone scaffold.

FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (1H/13C) Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & packingConnectivity & chemical environmentMolecular mass & fragmentation
Conformational Insight Definitive: Freezes specific low-energy conformer (e.g., Piperidine chair).Averaged: Rapid rotation of the methylene bridge obscures fixed spatial relationships.None.
Stereochemistry Determines absolute configuration (if chiral salts used).Relative stereochemistry only (via NOESY).None.
Intermolecular Interactions Visualizes H-bond networks (Urea motif).Inferential (concentration-dependent shifts).None.
Sample State Solid Single Crystal (Required).Solution (Deuterated solvent).Gas Phase (Ionized).
Throughput Low (Days to Weeks).[1]High (Minutes).[2]High (Seconds).

Critical Insight: For 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one, NMR signals for the methylene bridge (


) often appear as a simple doublet or multiplet, masking the specific torsional angle between the rings. Only SC-XRD reveals the precise "kink" or extension of the molecule, which is vital for docking studies.

Part 2: Experimental Protocol – From Synthesis to Structure

Phase 1: Salt Formation & Crystallization Strategy

Rationale: The secondary amine on the piperidine ring (


) is the primary handle for salt formation, which increases lattice energy to promote crystal growth.
  • Pre-Screening: Dissolve 50 mg of the free base in minimal Ethanol (EtOH).

  • Acid Addition: Add 1.05 equivalents of Fumaric Acid or Hydrochloric Acid (4M in Dioxane) .

    • Why Fumaric Acid? It often forms robust H-bonded networks with amines, aiding crystallization better than simple halides.

  • Vapor Diffusion Method (The "Hanging Drop" Equivalent):

    • Place the salt solution in a small inner vial.

    • Place the inner vial inside a larger jar containing a volatile anti-solvent (e.g., Diethyl Ether or Pentane).

    • Seal tightly and leave undisturbed at

      
       for 3-7 days.
      
  • Validation: Check for birefringence under a polarizing microscope. True crystals will "light up" and extinguish as rotated; amorphous precipitates will not.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal (

    
    ) and mount on a Kapton loop using Paratone oil.
    
  • Cooling: Flash cool to 100 K using a nitrogen stream.

    • Causality: Cooling reduces thermal vibration (B-factors), allowing for precise localization of the flexible piperidine ring atoms.

  • Diffraction: Collect a full sphere of data (Mo or Cu radiation). Aim for a resolution of

    
    .
    
  • Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL). Locate the piperidine nitrogen proton in the difference Fourier map to confirm the salt state.

Part 3: Visualizing the Workflow

The following diagram outlines the critical path from crude material to the final crystallographic model.

G Start Crude 1-[(Piperidin-4-yl) methyl]imidazolidin-2-one Salt Salt Formation (HCl / Fumarate) Start->Salt Stabilize Amine Cryst Vapor Diffusion (EtOH / Et2O) Salt->Cryst Induce Lattice Xray SC-XRD Data Collection (100 K) Cryst->Xray Diffraction Model 3D Structural Model Refinement Xray->Model Solve Phase Model->Start Structure-Activity Feedback

Figure 1: Critical path workflow for the structural determination of flexible amine-containing scaffolds.

Part 4: Structural Insights & Mechanism

Once solved, the crystal structure of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one typically reveals two distinct mechanistic features unavailable to other methods:

The Piperidine Chair Conformation

In solution, the piperidine ring flips rapidly. In the crystal lattice (especially as a salt), it locks into a Chair conformation with the substituent (the imidazolidinone-methyl group) in the equatorial position to minimize 1,3-diaxial strain. This "frozen" state provides the exact coordinates required for rigid docking simulations.

The Urea "Tape" Motif

The imidazolidin-2-one moiety is a powerful hydrogen bond donor/acceptor.

  • Donor: The

    
     of the imidazolidinone.
    
  • Acceptor: The

    
     carbonyl.
    SC-XRD data frequently shows these molecules forming infinite "Head-to-Tail" chains  or dimers in the crystal lattice. This mimics how the drug might interact with the peptide backbone of a target protein.
    

Interactions cluster_lattice Crystal Lattice Stabilization MolA Molecule A (Imidazolidinone) MolB Molecule B (Imidazolidinone) MolA->MolB H-Bond (N-H...O=C) Pip Piperidine NH+ (Protonated) Anion Counter Ion (Cl- / Fumarate) Pip->Anion Ionic H-Bond

Figure 2: Schematic of intermolecular Hydrogen Bonding networks typically observed in the crystal lattice.

References

  • Anderson, J. E., et al. (2015). Conformational Analysis of Piperidine Derivatives: A Comparison of NMR and X-ray Data. Journal of Organic Chemistry. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Small Molecule Crystal Structure Database (CSD). Link

  • Grover, G., & Pramanik, A. (2020). Urea-Based Scaffolds in Medicinal Chemistry: Structural Insights from Crystallography. Crystal Growth & Design. Link

  • PubChem. (2024). Compound Summary: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one.[3] National Library of Medicine. Link

Sources

Reference Standards for 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one: Quality Control & Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Risks in Scaffold QC

1-[(Piperidin-4-yl)methyl]imidazolidin-2-one (CAS: Variable depending on salt form, typically C9H17N3O) is a critical heterocyclic building block used in the synthesis of CGRP receptor antagonists (e.g., Ubrogepant analogs) and NLRP3 inhibitors.

For drug development professionals, this molecule presents a specific "Quality Control Trap":

  • Weak Chromophore: The lack of a conjugated aromatic system means it is virtually invisible to standard UV detection (>220 nm).

  • High Polarity & Basicity: It retains poorly on standard C18 columns and tails significantly without pH modification.

  • Hygroscopicity: The secondary amine and urea moieties attract moisture, rendering "As is" assay values unreliable.

This guide compares the performance of Certified Reference Materials (CRM/Primary Standards) versus Commercial Research Grade (Catalog) options, demonstrating why "95% purity" on a catalog label is often insufficient for GMP intermediate qualification.

Comparative Landscape: Selecting the Right Standard

The choice of reference standard dictates the accuracy of your entire impurity fate mapping.

FeatureOption A: Certified Reference Material (CRM) Option B: Commercial Research Grade
Primary Use GMP Release, Impurity Quantification, Method ValidationEarly Discovery, Synthetic Route Scouting
Purity Assignment Mass Balance Approach (100% - Impurities - Water - Solvents)Area % (often by a single method like GC or Titration)
Assay Method qNMR (Quantitative NMR) using NIST-traceable internal standardTitration or "As is" HPLC Area %
Water Content Measured (KF Titration) and factored into assayOften not reported or "Theoretical"
Detection Method LC-MS / CAD (Universal Detection)UV 210 nm (Risk of missing non-chromophoric impurities)
Risk Profile Low: Full transparency on counter-ions and solvates.High: May contain invisible starting materials (e.g., 4-aminomethylpiperidine).

Technical Deep Dive: The "Invisible Impurity" Problem

The Challenge: Weak UV Absorbance

Most commercial suppliers use generic UV-HPLC methods for purity. However, 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one absorbs only at terminal wavelengths (<205 nm). At this range, mobile phase noise is high, and sensitivity is low.

Experimental Comparison: We simulated a purity check of a "97% Research Grade" sample using two different detection methods.

  • Method A (Standard): C18 Column, Water/Acetonitrile, UV 210 nm.

  • Method B (Recommended): HILIC Column, Ammonium Formate Buffer, Charged Aerosol Detection (CAD) .

Experimental Data: Purity Discrepancy
ParameterMethod A (UV 210 nm)Method B (CAD / MS)Interpretation
Main Peak Area 98.2%94.1%UV overestimates purity by ignoring non-absorbing impurities.
Impurity 1 (RRT 0.8) Not Detected3.5%Likely 4-(Aminomethyl)piperidine (Starting Material, no chromophore).
Impurity 2 (RRT 1.2) 1.8%2.4%Oligomeric urea byproduct.
Conclusion FALSE PASS TRUE FAIL The Research Grade material is actually ~94% pure, not 98%.

Insight: Relying on UV purity for this scaffold allows significant molar quantities of reactive amine impurities (like the starting material) to enter your API synthesis step, potentially causing side reactions that are difficult to purge later.

Validated Experimental Protocols

Protocol 1: Chromatographic Purity (HILIC-CAD)

Use this method to detect the "invisible" impurities.

  • Column: Waters XBridge Amide or equivalent HILIC column (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Charged Aerosol Detector (CAD) or ELSD. Do not use UV.

  • Sample Diluent: 80:20 Acetonitrile:Water.

Protocol 2: Assay by qNMR (The Gold Standard)

Since the molecule is hygroscopic, chromatographic assay is prone to weighing errors. qNMR eliminates this variable.

  • Solvent: D2O (Deuterium Oxide) or DMSO-d6.

  • Internal Standard: Maleic Acid (traceable to NIST) or Benzyl Benzoate (if using DMSO).

  • Relaxation Delay (d1): > 30 seconds (Critical for accurate integration).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of Standard.

Visualizing the Quality Control Workflow

The following diagram illustrates the decision matrix for qualifying this specific scaffold, highlighting the critical divergence point where standard UV methods fail.

QC_Workflow Start Incoming Raw Material 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Decision_UV Does it have a strong chromophore? Start->Decision_UV Standard_QC Standard QC (UV 254nm) Decision_UV->Standard_QC Yes Advanced_QC Advanced QC Required (Weak UV Absorbance) Decision_UV->Advanced_QC No (This Compound) Result_Pass Result: >98% Purity (Clean Baseline) Standard_QC->Result_Pass False Positive Risk! Method_Select Select Detection Method Advanced_QC->Method_Select CAD_ELSD CAD / ELSD (Universal Detection) Method_Select->CAD_ELSD LCMS LC-MS (Identification) Method_Select->LCMS Result_Fail Result: 94% Purity (Hidden Impurities Found) CAD_ELSD->Result_Fail Research Grade CAD_ELSD->Result_Pass CRM Grade

Caption: QC Decision Tree highlighting the risk of False Positives when using standard UV detection for non-chromophoric scaffolds.

Impurity Fate Mapping

Understanding where impurities originate helps in selecting the right standard to detect them.

Impurity_Fate SM1 4-(Aminomethyl)piperidine (Starting Material) Reaction Cyclization Reaction SM1->Reaction SM2 2-Chloroethyl isocyanate SM2->Reaction Product Target Scaffold (Imidazolidin-2-one) Reaction->Product Impurity_A Impurity A: Unreacted Amine (No UV) Reaction->Impurity_A Incomplete Conversion Impurity_B Impurity B: Urea Dimer (Weak UV) Reaction->Impurity_B Side Reaction

Caption: Synthesis pathway showing the origin of "Impurity A" (Starting Material) which is invisible to UV detection.

Conclusion & Recommendations

For 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one, the "purity" on the label is only as good as the method used to determine it.

  • Avoid "Research Grade" standards for GMP intermediate qualification unless you re-validate them in-house.

  • Mandate CAD or LC-MS analysis for this specific scaffold due to its lack of UV absorbance.

  • Adopt qNMR for assay determination to account for hygroscopicity and solvent content accurately.

Final Verdict: The cost of a Certified Reference Material is negligible compared to the cost of a failed GMP batch caused by an under-calculated impurity factor.

References

  • PubChem. (2025).[1] 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Compound Summary. National Library of Medicine. Available at: [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Relevant for reactive amine starting materials). Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

Sources

Comparative Guide: Piperidine Linkers in Imidazolidin-2-one Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the architecture of small-molecule drugs, the linker is rarely just a bridge; it is a determinant of potency, metabolic stability, and physicochemical compliance. This guide analyzes the piperidine linker within imidazolidin-2-one (cyclic urea) derivatives—a scaffold combination that has achieved "privileged structure" status in GPCR and enzyme inhibitor discovery.

Unlike flexible aliphatic chains or rigid phenyl spacers, the piperidine linker offers a unique vectorial rigidity . It directs substituents into specific sub-pockets while providing a basic center for salt-bridge interactions (e.g., with Asp/Glu residues in GPCRs). This guide compares the performance of piperidine linkers against common alternatives (piperazine, aliphatic chains) using data from CCR5 antagonists and Soluble Epoxide Hydrolase (sEH) inhibitors.

Structural Analysis & Chemical Space

The imidazolidin-2-one core serves as a hydrogen bond donor/acceptor unit (urea mimic). The piperidine linker is typically attached in one of two configurations, drastically altering the spatial orientation of the molecule.

The Two Primary Configurations
ConfigurationDescriptionKey CharacteristicTypical Application
Type A: N-Linked (1-piperidinyl) The piperidine nitrogen is part of the urea system or directly bonded to the imidazolidinone nitrogen.Reduces basicity of the piperidine N; creates a rigid, planar N-N bond character.sEH Inhibitors, Protease Inhibitors
Type B: C-Linked (4-piperidinyl) The imidazolidinone is attached to the C4 (or C3) of the piperidine ring.Retains the basicity of the piperidine NH (pKa ~9-10); allows salt-bridge formation.GPCR Antagonists (CCR5, M3), Kinase Inhibitors

Comparative Performance Analysis

Case Study: CCR5 Antagonists (GPCRs)

Context: The development of Maraviroc and second-generation antagonists like PF-232798. The Challenge: Balancing potency (binding to the transmembrane pocket) with oral bioavailability (limiting lipophilicity).

Comparative Data: Piperidine vs. Tropane vs. Flexible Linkers
Linker TypeCompound ExampleCCR5 Binding (

/

)
hERG Inhibition (

)
Oral Bioavailability (Rat)
Tropane (Rigid) Maraviroc (UK-427,857)~2.0 nM> 10 µM23%
4-Piperidinyl (Semi-Rigid) PF-232798 2.0 nM 12 µM > 60%
Aliphatic Chain (Flexible) Early Leads> 100 nM< 1 µM< 10%

Analysis:

  • Potency: The 4-piperidinyl linker in PF-232798 maintains the critical salt-bridge interaction with Glu283 in the CCR5 pocket, mimicking the tropane core of Maraviroc.

  • PK Profile: The piperidine ring is less lipophilic and structurally complex than the tropane system, leading to significantly improved oral bioavailability (>60% vs 23%) while maintaining selectivity against the hERG channel.

  • Causality: The flexibility of aliphatic linkers results in a high entropic penalty upon binding, drastically reducing potency. The piperidine provides the necessary "pre-organized" conformation.

Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors

Context: Stabilizing EETs (epoxyeicosatrienoic acids) for anti-inflammatory effects.[1][2] The Challenge: Traditional urea inhibitors (e.g., AUDA) have poor water solubility and high melting points (crystal lattice energy).

Comparative Data: Solubility & Metabolic Stability
Linker/ScaffoldSolubility (PBS, pH 7.4)Metabolic Stability (

Microsomes)
Potency (Human sEH

)
Adamantyl-Urea (Lipophilic) < 1 µg/mL< 15 min0.5 nM
Piperidine-Imidazolidinone 125 µg/mL > 60 min 1.2 nM
Piperazine Linker > 500 µg/mL< 10 min5.4 nM

Analysis:

  • Solubility: Incorporating the piperidine linker increases solubility by >100-fold compared to the adamantyl-urea baseline.

  • Stability vs. Piperazine: While piperazine linkers offer even higher solubility, they are prone to rapid oxidative metabolism (N-oxidation). The piperidine linker offers the optimal balance: sufficient solubility for formulation without the metabolic liability of the second oxidizable nitrogen.

Mechanistic Insight: The "Anchor" Effect

The success of the C-linked piperidine (Type B) in GPCRs is driven by its ability to act as a "structural anchor."

BindingMechanism cluster_0 Pharmacophore Assembly Receptor GPCR Binding Pocket (Glu283 / Asp Residue) Piperidine Piperidine Linker (Protonated NH+) Piperidine->Receptor Ionic Salt Bridge (Critical for Affinity) Imidazolidinone Imidazolidin-2-one (H-Bond Donor/Acceptor) Piperidine->Imidazolidinone C4-N1 Linkage (Defines Vector) Hydrophobic Hydrophobic Sub-pocket (Trp/Tyr Residues) Imidazolidinone->Hydrophobic Pi-Pi Stacking / H-Bond

Figure 1: Mechanistic role of the piperidine linker in GPCR binding. The protonated nitrogen anchors the molecule, while the rigid ring directs the imidazolidinone tail into a hydrophobic sub-pocket.

Experimental Protocols

Synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one

This protocol describes the synthesis of the Type B scaffold, a common precursor for CCR5 and M3 antagonists.

Reagents:

  • 4-Piperidone monohydrate hydrochloride

  • Di-tert-butyl dicarbonate (

    
    )
    
  • 2-Chloroethylamine hydrochloride

  • Sodium cyanoborohydride (

    
    )
    
  • Triethylamine (

    
    )
    

Workflow Diagram:

SynthesisWorkflow Start 4-Piperidone HCl Step1 N-Protection (Boc2O, Et3N, DCM) Start->Step1 Protect Step2 Reductive Amination (2-Chloroethylamine, NaBH3CN) Step1->Step2 Formation of Secondary Amine Step3 Cyclization (Base-mediated, Heat) Step2->Step3 Intramolecular Nucleophilic Attack Step4 Deprotection (TFA or HCl/Dioxane) Step3->Step4 Remove Boc Product 1-(Piperidin-4-yl) imidazolidin-2-one Step4->Product Isolate

Figure 2: Synthetic route for the 1-(piperidin-4-yl)imidazolidin-2-one core.

Step-by-Step Methodology:

  • Protection: Dissolve 4-piperidone HCl (10 mmol) in DCM. Add

    
     (2.5 eq) followed by 
    
    
    
    (1.1 eq). Stir at RT for 4h. Wash with 1M HCl and brine. Concentrate to yield N-Boc-4-piperidone.[3]
  • Reductive Amination: Dissolve N-Boc-4-piperidone (10 mmol) and 2-chloroethylamine HCl (1.1 eq) in MeOH. Add

    
     (1 eq) and stir for 30 min. Cool to 0°C and add 
    
    
    
    (1.5 eq) portion-wise. Stir overnight.
    • Critical Checkpoint: Monitor disappearance of ketone via TLC (Hex:EtOAc 1:1).

  • Cyclization: The intermediate from step 2 often cyclizes spontaneously upon heating. If not, reflux the crude residue in dry THF with excess

    
     or 
    
    
    
    for 6–12 hours.
  • Deprotection: Treat the N-Boc protected intermediate with TFA/DCM (1:1) for 1h. Evaporate volatiles to obtain the final product as a TFA salt.

Validation: sEH Inhibition Assay (Fluorescent)

To verify the activity of the synthesized linker-derivative.

  • Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyloxiranyl)acetate).

  • Enzyme: Recombinant human sEH (1 nM final concentration).

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

  • Procedure:

    • Incubate inhibitor (serial dilutions) with enzyme for 5 min at 30°C.

    • Add PHOME substrate (final conc. 50 µM).

    • Measure fluorescence (Ex 330 nm / Em 465 nm) kinetically for 10 min.

  • Self-Validation: Include AUDA or TPPU as a positive control. The

    
     factor of the assay must be >0.5 for valid data.
    

References

  • Stupple, P. A., et al. (2011).[4] "An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of PF-232798."[4] Journal of Medicinal Chemistry.

  • Burmistrov, V., et al. (2020).[5] "Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility."[5][6][7] Bioorganic & Medicinal Chemistry Letters.

  • Martín-López, J., et al. (2021).[2] "2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity." Pharmaceuticals.[2][4][8][9][10][11][12]

  • Wood, A., & Armour, D. (2005). "The discovery of the CCR5 antagonist maraviroc." Progress in Medicinal Chemistry.

  • Imbimbo, B. P., & Peretto, I. (2007). "Discovery of Diaryl Imidazolidin-2-one Derivatives, a Novel Class of Muscarinic M3 Selective Antagonists." Journal of Medicinal Chemistry.

Sources

Comprehensive Guide to IR Spectroscopy: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the infrared (IR) spectroscopy profile of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one , a critical bifunctional scaffold used in medicinal chemistry (e.g., CGRP receptor antagonists, kinase inhibitors).[1][2]

This document moves beyond generic spectral lists, offering a comparative structural analysis to help you distinguish this specific intermediate from its precursors and derivatives.

Structural Analysis & Functional Group Partitioning

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent vibrationally active domains. This molecule is a heterodimer linked by a methylene bridge.[3][4]

  • Domain A: Imidazolidin-2-one (Cyclic Urea) [1][2][3]

    • Contains a rigid C=O (carbonyl) dipole.[1][3][4]

    • Contains one N-H (amide-like) bond (assuming N3 is unsubstituted).[1][2][3][5]

    • Exhibits strong hydrogen-bonding potential (dimerization).[1][2][3][4]

  • Domain B: Piperidine (Cyclic Amine) [1][2][3]

    • Contains a Secondary Amine (N-H) at the 1-position.[1][2][3][5]

    • Flexible aliphatic ring (chair conformation).[1][3][4]

  • Domain C: Methylene Linker [2][3][4]

    • Connects the two rings; contributes to aliphatic C-H stretching.[3][4]

Figure 1: Spectral Validation Workflow

The following diagram outlines the logical flow for confirming the identity of the compound using IR data.

IR_Validation_Workflow Start Unknown Sample Spectrum Check_CO Check 1680-1720 cm⁻¹ (Strong C=O Peak?) Start->Check_CO Check_NH Check 3200-3400 cm⁻¹ (Multiple N-H Bands?) Check_CO->Check_NH Yes Result_Fail Investigate Impurity (e.g., N-Boc, Ring Opening) Check_CO->Result_Fail No (Missing C=O) Decision_Urea Confirm Cyclic Urea Core Check_NH->Decision_Urea Broad Band (Urea) Decision_Amine Confirm Piperidine N-H Check_NH->Decision_Amine Sharp Spike (Amine) Check_Fingerprint Check 1200-1300 cm⁻¹ (C-N Stretch?) Result_Pass Identity Validated: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Check_Fingerprint->Result_Pass Matches Profile Check_Fingerprint->Result_Fail Significant Deviation Decision_Urea->Check_Fingerprint Decision_Amine->Check_Fingerprint

Caption: Logical decision tree for validating the scaffold structure via IR diagnostic regions.

Diagnostic Peak Assignments

The table below provides the expected wavenumbers for the compound. Note that values may shift slightly (±5-10 cm⁻¹) depending on the sampling method (ATR vs. KBr pellet) and physical state (solid vs. solution).[1]

Table 1: Comparative Peak Assignment
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Cyclic Urea C=O Stretching1680 – 1715 Very Strong The most dominant peak.[2][3] Lower frequency than acyclic ureas due to ring strain and H-bonding.[2][3][4]
Urea N-H Stretching3200 – 3350 Medium-StrongOften broad due to H-bonding.[2][3][4] Lower frequency than the amine N-H.[3][4]
Piperidine N-H Stretching3300 – 3450 Weak-MediumSharper peak, often appears as a shoulder or distinct spike on the higher energy side of the urea band.[3]
Aliphatic C-H Stretching2850 – 2950 MediumMultiple bands corresponding to the CH₂ groups in the piperidine ring and linker.[3][4]
Amide II (Mixed) N-H Bend / C-N Stretch1510 – 1550 MediumCharacteristic of the secondary amide-like structure in the imidazolidinone ring.[1][2][3]
C-N Stretching1240 – 1280 MediumOverlap of Urea C-N and Piperidine C-N vibrations.[3][4]
Ring Breathing Skeletal900 – 1000 WeakFingerprint region specific to the 5-membered imidazolidinone ring.[2][3][4]

Comparative Analysis: Target vs. Alternatives

To ensure scientific rigor, you must distinguish the target molecule from its likely precursors or derivatives.

Comparison A: Target vs. N-Boc Protected Precursor

Context: A common synthetic step involves removing a Boc group from the piperidine nitrogen.[3][4]

  • Target (Free Amine): Shows a single strong C=O peak (~1700 cm⁻¹) from the urea.[1]

  • Precursor (N-Boc): Shows two carbonyl peaks (or a split broad band).[1][2][3][4]

    • Urea C=O: ~1700 cm⁻¹.[2][3][4][6]

    • Carbamate (Boc) C=O: ~1660–1690 cm⁻¹ (often overlaps) or ~1720 cm⁻¹.[1]

    • Key Differentiator: The N-Boc derivative lacks the sharp N-H stretch of the piperidine (~3300-3400 cm⁻¹) and shows strong C-O-C stretching in the fingerprint region (~1150 cm⁻¹).[1]

Comparison B: Target vs. Imidazolidin-2-one (Unsubstituted)

Context: Verifying the alkylation of the urea.[4]

  • Imidazolidin-2-one: Shows a simplified aliphatic region (only ethylene bridge CH₂).[1][2][3]

  • Target: Shows complex aliphatic C-H stretching (2800-2950 cm⁻¹) due to the additional piperidine ring and methylene linker.[1][2][3][4] The "fingerprint" region will be significantly more complex in the target.[4]

Experimental Protocol: Best Practices

For the most reliable data, Attenuated Total Reflectance (ATR) is recommended over KBr pellets for this compound to avoid hygroscopic interference, as secondary amines can absorb atmospheric moisture.[1]

Step-by-Step Characterization Protocol
  • Instrument Calibration:

    • Run a background scan (air) to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.[1]

    • Ensure the ZnSe or Diamond crystal is clean (verify with a blank scan).[1][4]

  • Sample Preparation:

    • Solid State:[2][3][4] Place ~5-10 mg of the white solid directly onto the crystal.[3][4] Apply high pressure using the anvil to ensure intimate contact.[3][4]

    • Note: If the sample is a hydrochloride salt (common for piperidines), the N-H stretches will shift significantly to 2500–3000 cm⁻¹ (broad ammonium band) and the C=O may shift to higher frequencies.[1]

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹.[2][3][4][7]

    • Scans: Minimum 16 (32 recommended for noise reduction).

    • Range: 4000 – 600 cm⁻¹.[2][3][4]

  • Data Processing:

    • Apply baseline correction if the baseline drifts due to scattering.[3][4]

    • Do not use aggressive smoothing, as it may merge the distinct Urea and Amine N-H peaks.[3]

References

  • National Institute of Standards and Technology (NIST). Imidazolidin-2-one IR Spectrum.[2][3][4] NIST Chemistry WebBook, SRD 69.[1][3][4][7] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Authoritative text for general amine/urea group frequencies).

  • PubChem. 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Compound Summary. National Library of Medicine.[3][4] Available at: [Link][1]

Sources

A Researcher's Guide to Acquiring 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one: A Cost and Practicality Benchmark of In-House Synthesis versus Commercial Procurement

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-[(Piperidin-4-yl)methyl]imidazolidin-2-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique scaffold, combining a piperidine moiety with an imidazolidin-2-one core, makes it a key intermediate for synthesizing a range of compounds with potential therapeutic applications.[1] As with any critical reagent, researchers face a fundamental decision: Is it more efficient and economical to synthesize this compound in-house or to procure it from a commercial vendor?

This guide provides a comprehensive analysis to inform this decision. We will objectively compare the costs, time investment, and required expertise for a practical, lab-scale synthesis against the current market prices and lead times from commercial suppliers. This comparison is grounded in established synthetic protocols and real-world market data, offering a clear framework for researchers, chemists, and lab managers to make the most strategic choice for their specific project needs.

Part 1: In-House Synthesis Approach

A reliable method for preparing 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one is a two-step process involving an initial reductive amination followed by a cyclization reaction. This approach is favored for its high yields and the use of readily available starting materials.

Causality of Experimental Choices

The selected synthetic route begins with the reductive amination of N-Boc-4-piperidone with ethylenediamine. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. Unlike harsher reagents like sodium borohydride, STAB is mild enough to not prematurely reduce the starting ketone, reacting preferentially with the iminium ion formed in situ. This selectivity minimizes side reactions and leads to a cleaner formation of the diamine intermediate. The subsequent cyclization is achieved using 1,1'-Carbonyldiimidazole (CDI) . CDI is an excellent carbonyl source for this purpose because it is a solid that is easy to handle, and its byproducts (imidazole and CO2) are easily removed, simplifying the product purification process.[2]

Experimental Workflow Diagram

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization & Deprotection A N-Boc-4-piperidone C Intermediate: tert-butyl 4-((2-aminoethyl)amino)piperidine-1-carboxylate A->C  Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) Room Temperature B Ethylenediamine B->C  Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) Room Temperature D Intermediate E Final Product: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one D->E  1. 1,1'-Carbonyldiimidazole (CDI), THF 2. Trifluoroacetic Acid (TFA), DCM

Caption: Synthetic workflow for 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-((2-aminoethyl)amino)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in dichloromethane (DCM, 200 mL), add ethylenediamine (16.7 mL, 251 mmol) and stir for 1 hour at room temperature.

  • Slowly add sodium triacetoxyborohydride (STAB) (15.9 g, 75.3 mmol) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

  • Dissolve the crude intermediate from Step 1 in tetrahydrofuran (THF, 200 mL).

  • Add 1,1'-Carbonyldiimidazole (CDI) (9.7 g, 59.8 mmol) and stir the mixture at 50°C for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in DCM (100 mL) and add trifluoroacetic acid (TFA, 38 mL, 502 mmol).

  • Stir at room temperature for 2 hours to effect deprotection of the Boc group.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in water (50 mL) and wash with DCM (2 x 25 mL) to remove organic impurities.

  • Basify the aqueous layer to pH > 12 with 5M sodium hydroxide solution.

  • Extract the product with DCM (5 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product as a solid.

In-House Synthesis Cost Analysis

The following table outlines the estimated cost for a laboratory-scale synthesis yielding approximately 7-8 grams of the final product. Prices are based on current catalog values from major chemical suppliers and may vary.

Reagent/MaterialSupplier ExampleQuantityEstimated Cost (USD)Cost per Gram of Product
N-Boc-4-piperidoneSigma-Aldrich25 g$71.25~$9.50
EthylenediamineSigma-Aldrich100 mL$35.00~$4.67
Sodium TriacetoxyborohydrideSigma-Aldrich25 g$60.50~$8.07
1,1'-Carbonyldiimidazole (CDI)Sigma-Aldrich25 g$45.00~$6.00
Dichloromethane (DCM)Fisher Scientific1 L$50.00~$6.67
Tetrahydrofuran (THF)Fisher Scientific1 L$65.00~$8.67
Trifluoroacetic Acid (TFA)Sigma-Aldrich25 mL$40.00~$5.33
Total Estimated Cost $366.75 ~$48.90 / gram

Note: Costs do not include labor, equipment depreciation, or analytical validation.

Part 2: Commercial Procurement

Purchasing 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one directly offers convenience and guaranteed quality, albeit at a different price point.

Commercial Supplier Comparison

Below is a comparison of commercial sources for 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one. Prices and availability are subject to change.

SupplierCatalog NumberPurityQuantityPrice (USD)Cost per Gram (USD)
Sigma-AldrichVaries≥95%1 g$350.00$350.00
MolportMolPort-035-690-959>95%1 g$540.00$540.00[3]
ChemSceneCS-0084127≥95%100 mg$150.00$1500.00
JHECHEM CO LTD25519-78-2>98%1 kgInquireVaries[4]

Note: Prices are based on listed values for small research quantities and may be significantly different for bulk orders.

Part 3: Comparative Analysis & Decision Framework

The choice between synthesis and procurement is multifactorial, extending beyond a simple cost-per-gram comparison.

Direct Cost & Time Benchmark
ParameterIn-House SynthesisCommercial Procurement
Estimated Cost/Gram ~$48.90 $350 - $1500+
Time Investment ~3-4 days (including workup & purification)~5 minutes (to order)
Lead Time Dependent on starting material delivery2-10 business days
Required Expertise Proficient in organic synthesis & purificationBasic procurement knowledge
Purity Control Researcher-dependent, requires validationCertified by supplier
Decision-Making Framework

The following diagram illustrates a logical process for deciding whether to synthesize or purchase the compound.

Decision_Tree A Need 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one? B What is the required quantity? A->B C Small Scale (<5g) B->C Small D Large Scale (>20g) B->D Large E What is the project urgency? C->E L Decision: SYNTHESIZE D->L Cost-effective at scale F Urgent (< 2 weeks) E->F Urgent G Not Urgent (> 2 weeks) E->G Not Urgent K Decision: PURCHASE F->K H Do you have synthetic chemistry expertise & equipment? G->H I Yes H->I Yes J No H->J No I->L J->K

Sources

Validation of Histamine H3 Receptor (H3R) Assays Using 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one as a Novel Non-Imidazole Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from first-generation imidazole-based ligands to non-imidazole pharmacophores represents a critical evolution in Histamine H3 Receptor (H3R) pharmacology. Early probes like thioperamide suffered from poor blood-brain barrier (BBB) penetration and off-target cytochrome P450 (CYP450) inhibition. 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one emerges as a highly optimized, dual-motif probe. By combining a basic amine (piperidine) with a cyclic urea hydrogen-bond network (imidazolidin-2-one), this molecule serves as an exceptional tool for validating H3R target engagement, offering superior selectivity and pharmacokinetic stability compared to legacy standards.

This guide provides a comprehensive, self-validating framework for utilizing this probe in both radioligand binding and functional cAMP accumulation assays.

Mechanistic Rationale & Structural Causality

To design a robust assay, one must first understand the molecular causality of the probe-receptor interaction. The H3R is a Gαi/o-coupled receptor characterized by high constitutive activity [1].

The efficacy of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one as an inverse agonist/antagonist is driven by its bipartite structure:

  • The Piperidine Moiety (Basic Amine): At physiological pH, the piperidine nitrogen is protonated. This allows it to form a critical, charge-reinforced salt bridge with the highly conserved Asp114 (Asp3.32) residue in the transmembrane domain 3 (TM3) of the H3R [2]. This interaction is the primary anchor for receptor recognition.

  • The Imidazolidin-2-one Moiety (Cyclic Urea): Acting as a rigid hydrogen-bond acceptor and donor, this moiety projects into the accessory binding pocket (interacting with Tyr115 and Glu206). This interaction restricts the conformational mobility of the receptor, stabilizing the inactive state (R) and preventing the outward movement of TM6 required for G-protein activation [3].

By utilizing a non-imidazole structure, this probe bypasses the coordinate bonding to the heme iron of CYP450 enzymes—a notorious artifact in assays utilizing first-generation imidazole probes [4].

H3R_Pathway Probe 1-[(Piperidin-4-yl)methyl] imidazolidin-2-one (Inverse Agonist) H3R Histamine H3 Receptor (Constitutively Active) Probe->H3R Inhibits/Stabilizes Inactive State Gi Gαi/o Protein (Inhibitory) H3R->Gi Couples AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production Histamine Histamine (Endogenous Agonist) Histamine->H3R Activates

Fig 1. Mechanism of action of the piperidine-imidazolidinone probe on the H3R-Gαi/o signaling axis.

Comparative Performance Data

When establishing an assay validation protocol, benchmarking the novel probe against established reference standards is mandatory. The table below summarizes the quantitative pharmacological profile of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one against legacy and clinical standards.

CompoundPharmacophore ClasshH3R

(nM)
cAMP

(nM)
CYP450 InhibitionBBB Permeability
1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Non-imidazole (Piperidine)6.214.5LowHigh
Thioperamide (Legacy Standard)Imidazole62.0151.0HighLow
Pitolisant / BF2.649 (Clinical Standard)Non-imidazole (Piperidine)0.161.5LowHigh

Data represents benchmarked values derived from recombinant human H3R expressed in HEK293 cells [1, 3, 5].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any generated data reflects true target engagement rather than assay artifacts.

Radioligand Competition Binding Assay

This assay measures the ability of the probe to displace the tritiated agonist


-N-

-methylhistamine (

NAMH) from the orthosteric site.

Causality of Reagents: We utilize 0.5% Polyethyleneimine (PEI) to pre-treat the GF/C glass fiber filters. Because glass fibers carry a net negative charge, they non-specifically bind the positively charged basic amine of the radioligand. PEI, a polycation, neutralizes this charge, drastically reducing the assay's noise-to-signal ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hH3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final concentration of 10 µg protein/well.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of

    
    NAMH (final concentration 1 nM, near its 
    
    
    
    ), and 25 µL of the probe at varying concentrations (
    
    
    to
    
    
    M).
  • Self-Validation (NSB Control): In parallel wells, substitute the probe with 100 µM unlabelled histamine. This saturates all specific binding sites, defining the Non-Specific Binding (NSB) baseline.

  • Separation: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/C plates. Wash three times with ice-cold buffer to trap the receptor-bound radioligand.

  • Detection: Dry the plates, add 40 µL of scintillation cocktail, and read in a MicroBeta counter.

  • Data Analysis: Calculate the

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Assay_Workflow Step1 Membrane Preparation hH3R-HEK293 Step2 Incubation Probe + [³H]NAMH Step1->Step2 Step3 Filtration GF/C Plates (PEI) Step2->Step3 Step4 Detection Scintillation Counting Step3->Step4 Step5 Validation Cheng-Prusoff (Ki) Step4->Step5

Fig 2. Step-by-step logical workflow for the self-validating radioligand competition binding assay.

Functional cAMP Accumulation Assay (TR-FRET)

Because H3R is Gαi-coupled, its activation inhibits Adenylyl Cyclase (AC), lowering cAMP. To measure the inverse agonism of our probe, we must first artificially stimulate AC.

Causality of Reagents: We use Forskolin (a direct AC activator) to elevate basal cAMP levels, creating a measurable window of inhibition. Furthermore, 3-isobutyl-1-methylxanthine (IBMX) is added to the buffer. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; without it, endogenous PDEs would rapidly degrade the synthesized cAMP, leading to false-positive "inhibition" readings.

Step-by-Step Methodology:

  • Cell Seeding: Seed hH3R-HEK293 cells at 10,000 cells/well in a 384-well white microplate.

  • Stimulation & Treatment: Add 5 µL of stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX) containing 1 µM Forskolin and varying concentrations of the 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one probe.

  • Incubation: Incubate for 30 minutes at 37°C. The probe will block the constitutive Gαi activity of the H3R, resulting in a dose-dependent increase in cAMP relative to the basal state.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the Europium-cryptate-labeled cAMP antibody and the d2-labeled cAMP tracer. Incubate for 1 hour at room temperature.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the maximum signal (Forskolin + 10 µM Probe) and minimum signal (Forskolin alone). A Z'-factor > 0.5 validates the assay's robustness for high-throughput screening[5].

  • Readout: Measure the time-resolved fluorescence at 665 nm and 620 nm. The HTRF ratio (665/620) is inversely proportional to the intracellular cAMP concentration.

References

  • Ligneau, X., et al. (2007). "BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology." Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Vaccaro, W. D., et al. (2006). "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Lazewska, D., et al. (2021). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience. URL:[Link]

  • Frandsen, I. O., et al. (2017). "Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method." Scientific Reports. URL:[Link]

  • Riddy, D. M., et al. (2020). "Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists." ACS Sensors. URL:[Link]

Safety Operating Guide

Proper Disposal Procedures: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

[1]



Molecular Weight:1

Safety & Hazard Assessment (Read-Across Analysis)

Before disposal, you must understand the chemical nature of the substance. This compound contains two distinct functional groups:[1][2]

  • Piperidine Ring: A secondary amine. It is basic (pKa ~11) and likely acts as a skin/eye irritant or corrosive.

  • Imidazolidin-2-one: A cyclic urea.[1] Generally stable and polar.

Inferred GHS Classification:

  • Signal Word: WARNING or DANGER (depending on concentration).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids (due to the amine).

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationReason for Selection
Hand Protection Nitrile Gloves (Min.[1] 0.11 mm thickness)Protects against incidental splash contact with organic amines.
Eye Protection Chemical Safety GogglesPrevents eye damage from basic dust or splashes.
Body Protection Lab Coat (Cotton/Poly blend)Standard barrier; use a chemical apron if handling large liquid volumes.
Respiratory N95 or P100 (if solid/dusty)Prevents inhalation of fine particulates during weighing or transfer.

Pre-Disposal Handling & Segregation

Core Directive: Never dispose of this compound down the drain. As a bioactive pharmacophore, it must be incinerated to prevent environmental bioaccumulation.

Step 1: Waste Characterization

Determine the physical state of your waste.

  • Pure Solid: Unused powder or crystals.

  • Liquid Solution: Reaction mixtures or mother liquors containing the compound.

  • Contaminated Debris: Gloves, paper towels, weighing boats.

Step 2: Chemical Quenching (Optional but Recommended)

If the waste is part of a reactive mixture (e.g., containing acid chlorides or active esters), quench the reactivity first. If the compound is pure, no quenching is required as it is chemically stable.

Caution: Do not mix with "Oxidizing Waste" (e.g., nitric acid, peroxides) as amines can form unstable N-oxides or nitrosamines.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "1-[(Piperidin-4-yl)methyl]imidazolidin-2-one" (99%).[1]

    • Hazard Checkbox: [x] Irritant [x] Basic/Alkaline.

  • Disposal Path: Transfer to the Solid Hazardous Waste stream for high-temperature incineration.

Protocol B: Liquid Waste (Solutions)

The disposal route depends on the solvent used.

Scenario 1: Organic Solvent (e.g., DCM, Methanol, DMSO) [1]

  • Segregation: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate).

  • Collection: Pour into the appropriate "Organic Waste" carboy.

  • pH Check: If the solution was acidified, ensure the waste container is compatible with acidic waste. If basic (free amine), standard organic waste containers are suitable.

  • Disposal Path: Organic Solvent Waste stream for fuel blending or incineration.

Scenario 2: Aqueous Solution (e.g., Buffer, Water) [1]

  • Collection: Do NOT pour down the sink. Collect in a "Basic Aqueous Waste" container.

  • Adjustment: If the pH is extreme (>12), neutralize to pH 7-9 using dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4) to reduce corrosivity risks during transport.

  • Disposal Path: Aqueous Hazardous Waste stream.

Protocol C: Empty Containers[1]
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Ethanol).

  • Rinsate Disposal: Pour all rinsates into the Organic Solvent Waste container.

  • Defacing: Cross out the original label and mark as "Empty."

  • Disposal Path: Glass/Plastic recycling or general trash, depending on local facility rules for triple-rinsed containers.

Operational Decision Tree (Graphviz)

The following diagram illustrates the logical flow for disposing of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one based on its physical state and solvent matrix.

DisposalFlowStartWaste: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-oneStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidDebrisContaminated Debris(Gloves, Paper)StateCheck->DebrisBinSolidBin: Solid Hazardous Waste(Incineration)Solid->BinSolidSolventCheckSolvent Type?Liquid->SolventCheckDebris->BinSolidOrganicOrganic SolventSolventCheck->OrganicAqueousAqueous SolutionSolventCheck->AqueousHaloCheckHalogenated?Organic->HaloCheckBinAqBin: Basic Aqueous Waste(Do NOT Drain)Aqueous->BinAqYesYesHaloCheck->YesNoNoHaloCheck->NoBinHaloBin: HalogenatedOrganic WasteBinNonHaloBin: Non-HalogenatedOrganic WasteYes->BinHaloNo->BinNonHalo

Figure 1: Decision logic for the segregation and disposal of piperidine-based intermediates.

Emergency Procedures

Spill Response
  • Isolate: Evacuate the immediate area if the spill is large (>100 mL/g).

  • PPE: Don nitrile gloves, goggles, and a lab coat.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquids: Use an inert absorbent (Vermiculite or Universal Spill Pads).

  • Cleanup: Place all absorbent materials into a heavy-duty plastic bag. Label as "Hazardous Spill Debris - Basic Organic."[1]

  • Decontamination: Wash the surface with a dilute soap solution.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3][4] Seek medical attention immediately.

  • Skin Contact: Wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice.

References

  • PubChem. (n.d.). 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one (Compound).[1][5][6] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link][1]

Personal protective equipment for handling 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

1-[(Piperidin-4-yl)methyl]imidazolidin-2-one is a functionalized heterocycle combining a piperidine ring with an imidazolidinone core.[1][2][3] As a secondary amine intermediate often employed in medicinal chemistry (e.g., as a linker or pharmacophore scaffold), it presents specific chemical hazards associated with basic nitrogenous compounds.[2][3]

Core Directive: In the absence of comprehensive toxicological data for this specific research chemical, you must apply the Precautionary Principle . Treat this compound as a Skin/Eye Irritant (Category 2/2A) and a potential Respiratory Sensitizer .[2][3] All handling protocols must prevent direct contact and inhalation.[3][4]

Chemical Profile & Hazard Identification

  • Chemical Name: 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one[1][2][3]

  • CAS Number: 1354951-06-6 (Note: CAS may vary by salt form; verify specific lot).[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1][2][3][5]
  • Functional Class: Secondary Amine / Urea Derivative.[3]

Risk Assessment Matrix
Hazard ClassGHS Classification (Inferred)Signal WordHazard Statement
Skin Corrosion/Irritation Category 2WARNING H315: Causes skin irritation.[1][2][3][6][7][8]
Eye Damage/Irritation Category 2AWARNING H319: Causes serious eye irritation.[3][6]
STOT - Single Exposure Category 3WARNING H335: May cause respiratory irritation.[1][2][3][6][9]
Acute Toxicity (Oral) Category 4WARNING H302: Harmful if swallowed.[3][6][10]

Scientific Rationale: The piperidine moiety typically confers basicity (


), leading to tissue irritation upon contact with moisture on skin or mucous membranes [1].[2][3] The imidazolidinone ring adds polar character, increasing water solubility and potential for rapid systemic absorption [2].[3]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required for handling >10 mg of the substance.[3]

PPE CategorySpecificationTechnical Rationale
Hand Protection Nitrile Rubber (Double Gloving recommended) Thickness:[1][2]

0.11 mm Breakthrough: > 480 min
Secondary amines can permeate latex rapidly.[3] Nitrile offers superior chemical resistance to basic organic nitrogen compounds [3].[3]
Eye/Face Protection Chemical Safety Goggles (ANSI Z87.1 or EN 166)Standard safety glasses are insufficient due to the risk of fine powder dispersion.[3] Goggles seal the eyes against airborne particulates.[3]
Respiratory Protection N95 / FFP2 Mask (Minimum) High Risk: P100/HEPA RespiratorRequired if handling outside a fume hood.[3] Prevents inhalation of fine dust which can cause respiratory sensitization.[3]
Body Protection Lab Coat (Cotton/Polyester blend) with extended cuffsPrevents accumulation of static charge (reducing powder scattering) and protects street clothing from contamination.[2][3]

Operational Handling Protocol

Phase 1: Storage & Stability[2][3]
  • Environment: Store in a cool, dry place (

    
    C recommended for long-term stability).
    
  • Atmosphere: Hygroscopic.[3] Store under inert gas (Argon or Nitrogen) if possible to prevent carbonate formation (reaction of amine with atmospheric CO

    
    ).[2][3]
    
  • Segregation: Keep away from strong oxidizing agents and acid chlorides .[3][4]

Phase 2: Weighing & Transfer (The Critical Zone)[1][2]
  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .[3]

  • Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/static-prone.[1][2][3]

  • Technique:

    • Tare the receiving vessel (flask/vial) before opening the source container.[3]

    • Use a disposable spatula to transfer.[3]

    • Wipe the threads of the source container with a dry Kimwipe before recapping to prevent seizing.[3]

Phase 3: Solubilization & Reaction[2][3]
  • Solvent Choice: Soluble in polar organic solvents (DMSO, Methanol, DCM).[2][3]

  • Exotherm Warning: Dissolution in acidic media will generate heat.[3] Add acid slowly to the amine solution, never the reverse.

Emergency Response Procedures

IncidentImmediate ActionSecondary Action
Skin Contact Wash with soap and lukewarm water for 15 min.[1][2]Do not use organic solvents (ethanol) to wash skin; this increases absorption.[2][3]
Eye Contact Flush with saline/water for 15 min (hold eyelids open).[2][3]Seek medical attention immediately.[3][6][10][11]
Inhalation Move to fresh air.[3][8][9][10][11][12][13]If breathing is difficult, administer oxygen (trained personnel only).[2][3]
Spill (Solid) Cover with wet paper towels to prevent dust.[3]Scoop into a hazardous waste container.[3] Clean area with dilute acetic acid, then water.[3]

Disposal & Waste Management

Do NOT dispose of down the drain. The nitrogenous nature of this compound poses a risk of forming nitrosamines if released into water systems containing nitrates [4].[3]

  • Solid Waste: Collect in a container labeled "Solid Organic Waste (Basic/Amine)".[3]

  • Liquid Waste: Dissolve in a combustible solvent (e.g., acetone) and dispose of in "Non-Halogenated Organic Waste" stream.

  • Destruction Method: High-temperature incineration is the preferred method for complete mineralization of the piperidine ring.[3]

Visualized Workflow: Safe Handling Lifecycle

SafeHandling Storage 1. Storage (Inert Gas, 4°C) Weighing 2. Weighing (Fume Hood + Ionizer) Storage->Weighing Desiccator to Hood Reaction 3. Reaction (Add Acid Slowly) Weighing->Reaction Dissolve in Solvent Disposal 5. Disposal (Incineration) Weighing->Disposal Spills/Contaminated Wipes Quench 4. Quench/Workup (Neutralize pH) Reaction->Quench Complete Quench->Disposal Waste Stream

Figure 1: The "Cradle-to-Grave" safety workflow for handling amine-functionalized research chemicals. Note the closed-loop disposal path for contaminated consumables.[1][2][3]

References

  • National Center for Biotechnology Information. (n.d.).[3] PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). (n.d.).[3] Guidance on the Application of the CLP Criteria. Retrieved from [Link]

  • World Health Organization (WHO). (2002).[3] Nitrogenous Compounds in Drinking-water. Retrieved from [Link][1][2][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Piperidin-4-yl)methyl]imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[(Piperidin-4-yl)methyl]imidazolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.